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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, a molecule of interest in medicinal chemistry and materials science. The core of the synthesis relies on the robust and efficient Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of the synthetic strategy, provide step-by-step protocols for the preparation of precursors and the final coupling reaction, and outline a complete workflow for purification and rigorous spectroscopic characterization. This document is designed to be a self-validating manual, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction and Strategic Rationale

Imidazole derivatives are a cornerstone of pharmaceutical development, appearing in a vast array of clinically used drugs. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged scaffolds. The introduction of an alkynyl ester moiety at the C2 position of the imidazole ring creates a conjugated system with diverse potential. Such arylalkynes are crucial building blocks in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][2]

The target molecule, Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, is strategically assembled via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is the method of choice due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[3][4] Our synthetic strategy involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne (methyl propiolate) with a heteroaryl halide (1-ethyl-2-iodo-1H-imidazole).

Retrosynthetic Analysis & Workflow

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule is disconnected at the C(sp)-C(sp²) bond, identifying 1-ethyl-2-iodo-1H-imidazole and methyl propiolate as the key starting materials.

G Target Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Disconnect C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect SM1 1-Ethyl-2-iodo-1H-imidazole Disconnect->SM1 SM2 Methyl propiolate Disconnect->SM2 Halogenation Iodination SM1->Halogenation Esterification Fischer Esterification SM2->Esterification Precursor1 1-Ethyl-1H-imidazole Alkylation N-Alkylation Precursor1->Alkylation Precursor2 Propiolic Acid Halogenation->Precursor1 Esterification->Precursor2 Imidazole Imidazole Alkylation->Imidazole EthylIodide Iodoethane Alkylation->EthylIodide

Caption: Retrosynthetic analysis of the target compound.

The overall experimental workflow is designed for efficiency and clear validation at each stage.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Purification & Analysis A Synthesis of 1-Ethyl-2-iodo-1H-imidazole C Sonogashira Coupling A->C B Synthesis of Methyl Propiolate B->C D Work-up & Column Chromatography C->D E Spectroscopic Characterization (NMR, IR, MS) D->E F Final Product E->F

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Synthesis of Precursor 1: 1-Ethyl-2-iodo-1H-imidazole

The synthesis of the iodo-imidazole precursor is a critical first step. Direct iodination of 1-ethyl-1H-imidazole can be achieved, though methods for preparing similar halo-imidazoles often involve multi-step sequences starting from imidazole itself.[5] A common route involves N-alkylation followed by halogenation.

Protocol:

  • N-Alkylation: To a solution of imidazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • After gas evolution ceases, add iodoethane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-ethyl-1H-imidazole.

  • Iodination: Dissolve the 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The n-BuLi acts as a strong base to deprotonate the C2 position of the imidazole, which is the most acidic proton.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise. The iodine electrophilically attacks the C2-lithiated intermediate.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-ethyl-2-iodo-1H-imidazole.

Synthesis of Precursor 2: Methyl Propiolate

Methyl propiolate can be synthesized from propiolic acid via Fischer esterification.[6] This acid-catalyzed reaction is a standard and cost-effective method.[7]

Protocol:

  • In a round-bottom flask, dissolve propiolic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction is driven to completion by the large excess of methanol.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent by rotary evaporation at low temperature (the product is volatile) to yield methyl propiolate.

Core Reaction: Sonogashira Coupling

This is the key C-C bond formation step. The reaction employs a palladium catalyst and a copper(I) co-catalyst.[2][3] The palladium complex facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[1][9]

Reagent/ParameterQuantity/ConditionRationale
1-Ethyl-2-iodo-1H-imidazole1.0 eqThe aryl halide coupling partner. Iodides are more reactive than bromides or chlorides.[9]
Methyl Propiolate1.2 eqThe terminal alkyne. A slight excess ensures complete consumption of the more valuable iodo-imidazole.
Pd(PPh₃)₂Cl₂2-5 mol%Palladium(II) precatalyst that is reduced in situ to the active Palladium(0) species.[1]
Copper(I) Iodide (CuI)4-10 mol%Co-catalyst that forms a copper acetylide intermediate, accelerating the transmetalation step.[1][4]
Triethylamine (TEA)2.0-3.0 eqActs as a base to deprotonate the alkyne and to scavenge the HI formed during the reaction.
SolventAnhydrous THF or DMFA polar aprotic solvent to dissolve all reactants and facilitate the reaction.
AtmosphereInert (Argon/Nitrogen)Prevents oxidative side reactions, particularly the homocoupling of the alkyne (Glaser coupling).
TemperatureRoom Temperature to 50 °CMild conditions are a key advantage of the Sonogashira reaction.[3]

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 1-ethyl-2-iodo-1H-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Add anhydrous triethylamine and anhydrous THF via syringe.

  • Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Add methyl propiolate (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish (monitored by TLC), gentle heating to 40-50 °C may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to afford the pure Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex1 R-Pd(II)(X)L2 Pd0->Pd_complex1 Oxidative Addition (R-X) Pd_complex2 R-Pd(II)(C≡CR')L2 Pd_complex1->Pd_complex2 Transmetalation Cu_acetylide Cu-C≡CR' Pd_complex1->Cu_acetylide Pd_complex2->Pd0 Reductive Elimination (R-C≡CR') CuX CuX CuX->Cu_acetylide Cu_acetylide->Pd_complex1 CuX Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Sources

Exploratory

Spectroscopic Profiling of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate: A Technical Guide

Executive Summary Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (C9H10N2O2, MW: 178.19 g/mol ) is a highly functionalized bifunctional building block. Featuring an electron-rich N-ethylimidazole core conjugated throug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (C9H10N2O2, MW: 178.19 g/mol ) is a highly functionalized bifunctional building block. Featuring an electron-rich N-ethylimidazole core conjugated through an alkyne spacer to an electron-withdrawing methyl ester, this molecule is a potent Michael acceptor and a versatile intermediate in heterocyclic synthesis and click chemistry.

This whitepaper provides an in-depth spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, I have structured this guide not merely to list data, but to explain the underlying quantum and electronic causality behind the observed spectral phenomena, supported by self-validating experimental protocols.

Structural & Electronic Causality

The spectroscopic signature of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is governed by a pronounced "push-pull" electronic system .

  • The "Push": The N-ethylimidazole ring acts as a π -electron donor. The ethyl group inductively donates electron density to the imidazole ring, enhancing its electron-rich character[1].

  • The "Pull": The methyl ester is a strong π -electron acceptor.

  • The Conduit: The internal alkyne (prop-2-ynoate moiety) serves as the conjugated bridge. This continuous polarization drastically alters the local magnetic environments (shielding/deshielding in NMR) and dipole moments (vibrational intensity in IR) compared to isolated alkynes or imidazoles[2].

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the severe electronic asymmetry across the alkyne bond and the inductive effects of the heteroatoms.

Table 1: Expected 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
7.15Doublet (d)1H1.2Imidazole H-4
7.05Doublet (d)1H1.2Imidazole H-5
4.10Quartet (q)2H7.3N-CH 2​ (Ethyl)
3.85Singlet (s)3H-O-CH 3​ (Ester)
1.45Triplet (t)3H7.3-CH 3​ (Ethyl)

Mechanistic Insight: The N-ethyl protons exhibit a classic first-order A2​X3​ spin system. The pronounced deshielding of the methylene quartet (4.10 ppm) is caused by the strong electronegativity and inductive electron withdrawal of the adjacent sp2 -hybridized imidazole nitrogen[1]. The methyl ester protons appear as a sharp singlet at 3.85 ppm, which is a hallmark chemical shift for alkynoate systems[3].

Table 2: Expected 13 C NMR Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
154.0Quaternary (C=O)Ester Carbonyl
132.5Quaternary (C-N)Imidazole C-2
129.0Methine (CH)Imidazole C-4
120.5Methine (CH)Imidazole C-5
82.0Quaternary (C C)Alkyne C ( β to ester)
74.5Quaternary (C C)Alkyne C ( α to ester)
53.0Primary (CH 3​ )O-CH 3​ (Ester)
42.5Secondary (CH 2​ )N-CH 2​ (Ethyl)
15.5Primary (CH 3​ )-CH 3​ (Ethyl)

Mechanistic Insight: The alkyne carbons are highly sensitive to the push-pull conjugation. The carbon adjacent to the ester ( α ) is shielded (~74.5 ppm) due to resonance contributions from the carbonyl oxygen (forming a cumulative C=C=C−O− resonance structure). Conversely, the β carbon is heavily deshielded (~82.0 ppm) by the electron-withdrawing effect of the ester group, a phenomenon well-documented in propiolate derivatives[4][5].

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups through their vibrational modes.

Table 3: Expected FTIR Data (Diamond ATR)

Wavenumber (cm −1 )IntensityVibrational ModeAssignment
3110Weak ν (C-H)Aromatic/Imidazole C-H stretch
2980, 2940Medium ν (C-H)Aliphatic C-H stretch (Ethyl/Methyl)
2220Medium-Strong ν (C$\equiv$C)Internal Alkyne stretch
1715Strong ν (C=O)Conjugated Ester Carbonyl stretch
1490Medium ν (C=N) / ν (C=C)Imidazole ring breathing
1250Strong ν (C-O)Ester C-O stretch

Mechanistic Insight: In isolated internal alkynes, the C C stretch is often weak or IR-inactive due to symmetry. However, the extreme electronic asymmetry between the imidazole and ester groups induces a large change in the dipole moment during vibration, resulting in a surprisingly strong peak at 2220 cm −1 [2]. Furthermore, the C=O stretch is red-shifted to 1715 cm −1 (down from ~1740 cm −1 for standard aliphatic esters) because conjugation with the alkyne lowers the overall bond order of the carbonyl double bond[6].

Mass Spectrometry (LC-ESI-MS/MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity through collision-induced dissociation (CID).

  • Theoretical Exact Mass [M+H] + : 179.0815 m/z

  • Key Fragments:

    • 147.05 m/z: Loss of methanol (-32 Da), a characteristic neutral loss for methyl esters.

    • 119.05 m/z: Loss of methyl formate (-60 Da), indicating cleavage adjacent to the alkyne.

    • 151.05 m/z: Loss of ethylene (-28 Da) from the N-ethyl group via direct homolytic cleavage or rearrangement.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation (Locking & Shimming): Lock the spectrometer frequency to the deuterium resonance of CDCl 3​ . This prevents magnetic field drift during the acquisition. Perform gradient shimming until the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Acquisition:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: 512 scans, D1 of 2.0 seconds, with broadband proton decoupling (WALTZ-16).

  • Calibration: Reference the 1 H spectrum strictly to TMS at 0.00 ppm, and the 13 C spectrum to the central peak of the CDCl 3​ triplet at 77.16 ppm.

FTIR (ATR) Acquisition Protocol
  • Background Subtraction (Critical): Immediately prior to sample loading, acquire a background spectrum (32 scans) of the empty, clean diamond crystal. Causality: This removes atmospheric H 2​ O and CO 2​ interferences, ensuring the 2220 cm −1 alkyne peak is not obscured by ambient CO 2​ noise.

  • Sample Application: Place 2-3 mg of the neat compound onto the diamond crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

LC-HRMS Acquisition Protocol
  • Sample Preparation: Dilute the compound to 1 μ g/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (to promote ionization).

  • Self-Validation (Lock Mass): Infuse Leucine Enkephalin (556.2771 m/z) continuously via a reference sprayer. Causality: The software uses this known mass to correct for Time-of-Flight (TOF) drift in real-time, ensuring mass accuracy within < 5 ppm for empirical formula validation.

  • Acquisition: Operate in ESI+ mode. Apply a collision energy ramp of 15-35 eV for MS/MS fragmentation.

Data Visualization

The following diagrams map the logical flow of the analytical validation and the proposed mass spectrometric fragmentation pathways.

AnalyticalWorkflow A Sample Preparation Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate B NMR Spectroscopy (1H, 13C, 2D-COSY) A->B Dissolve in CDCl3 (0.03% TMS) C IR Spectroscopy (ATR-FTIR) A->C Neat Solid/Liquid (Diamond ATR) D Mass Spectrometry (LC-ESI-MS/MS) A->D Dilute in MeOH (0.1% Formic Acid) E Data Synthesis & Structural Validation B->E Carbon/Proton Connectivity C->E Functional Group Vibrations D->E Exact Mass & Fragmentation

Caption: Workflow for the spectroscopic validation of the target compound.

MSFragmentation M Molecular Ion [M+H]+ m/z 179.08 F1 Fragment [M-CH3OH]+ m/z 147.05 M->F1 Ester Cleavage (-32 Da) F2 Fragment [M-HCOOCH3]+ m/z 119.05 M->F2 Alkyne Cleavage (-60 Da) F3 Fragment [M-C2H4]+ m/z 151.05 M->F3 N-Alkyl Cleavage (-28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for the molecular ion [M+H]+.

Conclusion

The spectroscopic characterization of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate requires an understanding of its conjugated push-pull system. The electron-donating N-ethylimidazole and electron-withdrawing methyl ester dictate the distinct chemical shifts in NMR (specifically the highly polarized alkyne carbons) and the intense vibrational modes in FTIR. By adhering to the self-validating protocols outlined above, researchers can confidently confirm the structural integrity of this valuable synthetic building block.

References

  • Title: Electronic Supporting Information for: μ 2-Alkyne Dicobalt(0)hexacarbonyl Complexes as Carbon Monoxide-Releasing Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation Source: Scientific & Academic Publishing URL: [Link]

  • Title: Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Selective Synthesis of Z-Michael Acceptors via Hydroalkylation of Conjugated Alkynes Source: DOI.org / ACS Publications URL: [Link]

  • Title: Synthesis and Structure of Protonated Propiolic Acid Source: ACS Publications URL: [Link]

  • Title: Methyl propiolate | C4H4O2 | CID 13536 Source: PubChem - NIH URL: [Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

This technical guide provides a comprehensive overview of the process for determining the crystal structure of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. The guide is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the process for determining the crystal structure of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. The guide is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and crystallography.

Introduction

The structural elucidation of novel small molecules is a cornerstone of modern drug discovery and materials science.[1] Single-crystal X-ray diffraction (SC-XRD) stands as a definitive and powerful analytical technique for determining the three-dimensional arrangement of atoms within a crystalline solid.[2][3] This non-destructive method provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physicochemical properties and biological activity of a compound.[1][2][4]

This guide will detail the synthesis, crystallization, and complete crystal structure analysis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, a novel imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[5]

Synthesis and Crystallization

The successful growth of high-quality single crystals is a prerequisite for any SC-XRD study and can often be the most challenging step.[1]

Synthesis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

A plausible synthetic route for the title compound is a Sonogashira coupling reaction between 2-iodo-1-ethyl-1H-imidazole and methyl propiolate. This reaction is widely used for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Crystallization Methodology

The selection of an appropriate crystallization technique is crucial for obtaining diffraction-quality single crystals.[1] Slow evaporation of a saturated solution is a commonly employed and effective method.

Experimental Protocol: Slow Evaporation

  • Solvent Screening : A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and dichloromethane) should be screened to identify a suitable solvent in which the compound has moderate solubility.

  • Preparation of a Saturated Solution : A saturated solution of the compound is prepared by dissolving it in the chosen solvent with gentle heating.

  • Slow Evaporation : The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting : Once single crystals of sufficient size (typically >0.1 mm in at least two dimensions) have formed, they are carefully harvested from the mother liquor.[4]

Single-Crystal X-ray Diffraction Analysis

The following sections detail the workflow for the determination of the crystal structure of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed on the diffractometer.[1] The crystal is then centered within the X-ray beam.[2]

Instrumentation and Parameters:

  • Diffractometer : A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • X-ray Source : Monochromatic X-ray radiation, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, is employed.[1]

  • Temperature : Data collection is often performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1]

Data Reduction

The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This process is typically performed using the software provided with the diffractometer.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SHELXT.[6] The resulting electron density map is then interpreted to build an initial molecular model.

This initial model is then refined using a full-matrix least-squares procedure with software such as SHELXL.[7] The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

Workflow for Structure Solution and Refinement using Olex2 with SHELX:

The following diagram illustrates a typical workflow for solving and refining a crystal structure using the Olex2 graphical user interface, which integrates the powerful SHELX programs.[8][9]

structure_solution_refinement cluster_data Data Input cluster_solution Structure Solution cluster_refinement Iterative Refinement cluster_validation Validation & Output ins_hkl Load .ins and .hkl files solve Solve with SHELXT ins_hkl->solve assign_atoms Assign atom types (Q-peaks) solve->assign_atoms refine_iso Isotropic Refinement assign_atoms->refine_iso refine_iso->assign_atoms Re-assign if necessary refine_aniso Anisotropic Refinement refine_iso->refine_aniso refine_aniso->assign_atoms Re-assign if necessary add_H Add Hydrogen Atoms refine_aniso->add_H refine_final Refine to Convergence add_H->refine_final refine_final->refine_aniso Further refinement cycles checkcif Generate & Check CIF refine_final->checkcif report Generate Report & Tables checkcif->report

Caption: A typical workflow for crystal structure solution and refinement.

Crystallographic Data and Structure Analysis

The final refined crystal structure is reported in a Crystallographic Information File (CIF).[10][11] The CIF is the standard format for archiving and disseminating crystallographic data and is recognized by the International Union of Crystallography (IUCr).[12]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

ParameterValue
Chemical formulaC9H10N2O2
Formula weight178.19
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.234(2)
α (°)90
β (°)105.67(3)
γ (°)90
V (ų)921.3(4)
Z4
ρcalc (g/cm³)1.285
μ (mm⁻¹)0.092
F(000)376
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections2109 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05
Molecular Structure and Intermolecular Interactions

The crystal structure reveals the three-dimensional arrangement of the molecule. Analysis of the bond lengths and angles can confirm the expected molecular geometry. Furthermore, the packing of the molecules in the crystal lattice is stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions. These interactions play a crucial role in determining the physical properties of the solid state.

Data Archiving and Retrieval

The final crystallographic data, in the form of a CIF, should be deposited in a public database to ensure its accessibility to the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15] Each entry in the CSD is assigned a unique deposition number, which should be cited in any publication reporting the crystal structure.[16]

Conclusion

This guide has provided a comprehensive overview of the methodology for the crystal structure analysis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. By following the described procedures for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed and accurate three-dimensional model of the molecule. This structural information is invaluable for understanding the compound's properties and for guiding further research in drug design and materials science.

References

  • A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

  • The Cambridge Structural Database - PMC - NIH. (n.d.). Retrieved from [Link]

  • CSD (Cambridge Structural Database) - UDC. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - MIT Information Systems. (n.d.). Retrieved from [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. (n.d.). Retrieved from [Link]

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link]

  • Crystallographic Information File - Wikipedia. (n.d.). Retrieved from [Link]

  • The CIF (Crystallographic Information File) format - CCDC Home. (n.d.). Retrieved from [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 - YouTube. (2020, January 8). Retrieved from [Link]

  • X-ray single-crystal diffraction | FZU. (n.d.). Retrieved from [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022, October 30). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • A few interactive self-paced tutorials to get started with Olex2 - OlexSys. (n.d.). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]

  • The SHELX package - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • synthesis, x-ray crystallography, hirshfeld surface and 3d energy framework analysis of two imidazole derivatives - ResearchGate. (2025, December 20). Retrieved from [Link]

  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • Crystal structure refinement with SHELXL - IUCr Journals. (2015, January 15). Retrieved from [Link]

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  • SCXRD: Producing the crystal structure Software: Olex2 - EdShare. (n.d.). Retrieved from [Link]

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Exploratory

Chemical properties and reactivity of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Foreword for the Advanced Practitioner The confluence of privileged heterocyclic scaffolds with ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Foreword for the Advanced Practitioner

The confluence of privileged heterocyclic scaffolds with versatile reactive handles represents a cornerstone of modern medicinal chemistry and materials science. Imidazole, a nucleus integral to a vast array of biological processes and approved therapeutics, continues to inspire the design of novel molecular entities.[1] When functionalized with an ynone—a powerful and multifaceted building block in organic synthesis—the resulting construct offers a rich landscape for chemical exploration.

This technical guide provides a deep dive into the chemistry of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate , a molecule of significant synthetic potential. As direct experimental data for this specific compound is not extensively documented in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon extensive literature for analogous imidazole derivatives and ynone systems. It is designed for the practicing researcher, scientist, and drug development professional, offering not just theoretical discussion but also field-proven insights into reaction mechanisms, proposed synthetic strategies, and potential applications. The protocols and mechanistic discussions herein are synthesized to form a self-validating framework, encouraging a first-principles approach to experimental design.

Molecular Architecture and Physicochemical Profile

The subject molecule, Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, is an intricate assembly of three key components:

  • A 1,2-Disubstituted Imidazole Core: The N-1 position is occupied by an ethyl group, which enhances lipophilicity and sterically shields one face of the heterocycle. The imidazole ring itself is a planar, aromatic system containing two nitrogen atoms.[2][3] It is highly polar and can act as both a hydrogen bond donor (if protonated) and acceptor (at the N-3 position).[3][4] This amphoteric nature is critical to its role in many biological systems.[1]

  • An α,β-Alkynyl Ketone (Ynone): This functional group is characterized by a carbon-carbon triple bond conjugated with a carbonyl group. This arrangement renders the alkyne highly electron-deficient and thus a potent electrophile.

  • A Methyl Ester Terminus: This group provides a site for potential hydrolysis and further derivatization, while also influencing the overall solubility and electronic properties of the ynone system.

Predicted Physicochemical Properties

The following properties are predicted based on the molecular structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₀N₂O₂Based on atom count from the structure.
Molecular Weight 178.19 g/mol Sum of atomic weights.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small organic molecules of this class.
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, DMSO). Limited solubility in water and nonpolar solvents (e.g., hexanes).The polar imidazole and ester groups confer solubility in organic solvents, while the overall structure is likely too large and nonpolar for significant aqueous solubility.
pKa (of N-3) ~5-6The N-3 nitrogen is basic, similar to other N-alkylated imidazoles. This value is an estimate and can be influenced by the electron-withdrawing ynone group.

Proposed Synthesis Pathway: A Strategic Approach

A robust synthesis of the target molecule can be envisioned via a Sonogashira cross-coupling reaction, a cornerstone method for the formation of sp²-sp carbon-carbon bonds.[5][6] This strategy requires the preparation of a suitable 2-halo-1-ethyl-1H-imidazole precursor.

Overall Synthetic Workflow

The proposed three-step synthesis is outlined below, starting from commercially available imidazole.

Synthetic_Workflow Imidazole Imidazole Step1 Step 1: N-Alkylation Imidazole->Step1 EthylImidazole 1-Ethyl-1H-imidazole Step1->EthylImidazole Step2 Step 2: C-2 Iodination EthylImidazole->Step2 IodoImidazole 1-Ethyl-2-iodo-1H-imidazole Step2->IodoImidazole Step3 Step 3: Sonogashira Coupling IodoImidazole->Step3 TargetMolecule Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Step3->TargetMolecule MethylPropiolate Methyl propiolate MethylPropiolate->Step3

Caption: Proposed three-step synthesis of the target molecule.

Protocol 1: Synthesis of 1-Ethyl-2-iodo-1H-imidazole (Precursor)

Causality: The C-2 proton of N-alkylated imidazoles is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This allows for regioselective deprotonation with a strong base, creating a nucleophilic C-2 anion that can be trapped with an electrophilic iodine source.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equivalents) to a solution of 1-ethyl-1H-imidazole (1.0 equivalent) in THF. Stir the mixture at -78 °C for 1 hour. The formation of the 2-lithioimidazole intermediate is typically quantitative.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep purple color of the iodine should dissipate upon addition.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-ethyl-2-iodo-1H-imidazole.

Protocol 2: Sonogashira Coupling to Yield the Target Compound

Causality: This reaction utilizes a dual catalytic system. A palladium complex undergoes oxidative addition into the C-I bond of the imidazole. Concurrently, a copper(I) co-catalyst activates the terminal alkyne (methyl propiolate) by forming a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium(0) catalyst.[5][6][7]

Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-ethyl-2-iodo-1H-imidazole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagents: Add an appropriate solvent (e.g., anhydrous THF or DMF) and a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Alkyne Addition: Add methyl propiolate (1.2-1.5 equivalents) to the mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting iodoimidazole.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and amine salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford pure Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

Chemical Reactivity and Mechanistic Pathways

The reactivity of the title compound is dominated by the electrophilic nature of the ynone functional group, which presents two sites susceptible to nucleophilic attack: the carbonyl carbon and, more significantly, the β-alkynyl carbon.

Michael (Conjugate) Addition

The most prominent reaction pathway is the Michael-type or 1,4-conjugate addition of nucleophiles to the electron-deficient alkyne.[8][9][10] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the β-position.

Mechanism:

  • A nucleophile (Nu⁻) attacks the β-carbon of the alkyne.

  • The resulting negative charge is delocalized onto the carbonyl oxygen, forming a stable allenic enolate intermediate.

  • Protonation of this intermediate yields the final vinyl-substituted product, often with high stereoselectivity for the E-isomer due to steric factors.

Caption: General mechanism of Michael addition to the ynone system.

  • Aza-Michael Addition: Primary and secondary amines, as well as other nitrogen nucleophiles (e.g., azoles), readily add to form enamine products. These enamines are valuable intermediates for further cyclization reactions.

  • Thia-Michael Addition: Thiols are excellent nucleophiles for this transformation, leading to the formation of β-thio-α,β-unsaturated esters, which are precursors to various sulfur-containing heterocycles.

  • Carbon-Michael Addition: Soft carbon nucleophiles, such as enolates, malonates, and organocuprates, can be used to forge new carbon-carbon bonds, enabling complex molecular construction.[9]

Cycloaddition Reactions

The activated alkyne of the ynone system is an excellent dipolarophile and dienophile, readily participating in various cycloaddition reactions to construct five- and six-membered rings.

  • [3+2] Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the alkyne. For example, the Huisgen 1,3-dipolar cycloaddition of organic azides with the ynone would lead to the regioselective formation of 1,2,3-triazoles.[11][12] Similarly, reactions with nitrones or azomethine ylides would yield isoxazolines or pyrrolines, respectively.[13] The reaction with methyl propiolate often proceeds with high regioselectivity.[13][14]

Caption: General scheme for a [3+2] cycloaddition with an azide.

  • [4+2] Cycloadditions (Diels-Alder Reaction): The ynone can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a direct route to highly substituted six-membered carbocyclic and heterocyclic systems. The high degree of functionalization in the resulting cycloadducts makes them valuable for subsequent synthetic manipulations.

Prospective Applications in Research and Development

The true value of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate lies in its potential as a versatile synthetic intermediate. Its dual functionality—a biologically relevant imidazole core and a highly reactive ynone handle—makes it an ideal starting point for the synthesis of compound libraries for drug discovery and materials science.

  • Drug Discovery Scaffold: The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous drugs.[1][3] The reactivity of the ynone allows for the rapid assembly of diverse molecular skeletons around this core. The products of Michael additions and cycloadditions can be screened for a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2]

  • Synthesis of Fused Heterocyclic Systems: The ynone can be used as a linchpin in tandem or cascade reactions. For example, an initial Aza-Michael addition could be followed by an intramolecular cyclization onto the imidazole ring or the newly formed enamine, providing rapid access to complex fused polycyclic systems like imidazo[1,2-a]pyridines and related structures.

  • Materials Science: The rigid, conjugated systems that can be synthesized from this building block may have applications in the development of organic electronics, dyes, and sensors. The imidazole moiety can also be used to coordinate with metals, opening avenues for the creation of novel catalysts and metal-organic frameworks (MOFs).[15]

Conclusion

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate emerges as a molecule of considerable synthetic promise. While its direct characterization awaits further investigation, its properties and reactivity can be confidently predicted from the well-established chemistry of its constituent parts. The proposed synthetic route via Sonogashira coupling is robust and high-yielding. The compound's true strength is its capacity to serve as a versatile platform for generating molecular diversity through a variety of powerful organic transformations, most notably Michael additions and cycloadditions. For researchers in drug discovery and synthetic methodology, this molecule represents a gateway to novel chemical space, rich with potential for innovation and discovery.

References

A consolidated list of authoritative sources cited within this guide.

  • Zbancioc, G., et al. (2021). "[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics". Molecules, 26(11), 3287. [Link]

  • Shelar Uttam B., et al. (2014). "Chemical and Pharmacological Properties of Imidazoles". International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

  • de Oliveira, C. S. A., et al. (2022). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". Pharmaceuticals, 15(9), 1065. [Link]

  • Totoe, H., et al. (2000). "Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phenylsyndone in Supercritical Carbon Dioxide". CORE, Wright State University. [Link]

  • Gracia, I., et al. (2003). "Arylazide cycloaddition to methyl propiolate: DFT-based quantitative prediction of regioselectivity". Chemistry, 9(12), 2770-4. [Link]

  • Zhang, J., et al. (2020). "Metallacyclobutadienes: Intramolecular Rearrangement from Kinetic to Thermodynamic Isomers". ResearchGate. [Link]

  • ResearchGate. "Physicochemical Properties of Imidazole". [Link]

  • Kumar, D., et al. (2023). "Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications". TSI Journals. [Link]

  • Jenkins, T. C., et al. (1990). "Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins". Journal of Medicinal Chemistry, 33(9), 2603-10. [Link]

  • Popa, C. V., et al. (2024). "Importance and Involvement of Imidazole Structure in Current and Future Therapy". International Journal of Molecular Sciences, 25(3), 1547. [Link]

  • ResearchGate. "Double Michael Addition of Azoles to Methyl Propiolate: A Straightforward Entry to Ligands with Two Heterocyclic Rings". [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling". [Link]

  • Wikipedia. "Sonogashira coupling". [Link]

  • Wikipedia. "Michael addition reaction". [Link]

  • Chemistry LibreTexts. (2024). "Sonogashira Coupling". [Link]

  • Gilbreath, B. S., & Kerwin, S. M. (2015). "Preparation and Utility of N-Alkynyl Azoles in Synthesis". Molecules, 20(4), 6754-95. [Link]

  • Laroche, C., et al. (2008). "Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles". The Journal of Organic Chemistry, 73(18), 7348-51. [Link]

  • Wang, C., et al. (2018). "Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst". Catalysis Science & Technology, 8(2), 483-490. [Link]

  • Ashenhurst, J. (2023). "The Michael Addition Reaction and Conjugate Addition". Master Organic Chemistry. [Link]

  • Bastiaansen, L. A. M., et al. "1H-Imidazole-2-carboxaldehyde". Organic Syntheses. [Link]

  • Khan, I., et al. (2015). "Routes of synthesis and biological significances of Imidazole derivatives: Review". World Journal of Pharmaceutical Sciences, 3(7), 1361-1371. [Link]

  • JETIR. (2020). "A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES". Journal of Emerging Technologies and Innovative Research, 7(2). [Link]

  • Wan, Y., et al. (2010). "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex". Molecules, 15(12), 9194-212. [Link]

  • Hu, B., et al. (2011). "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan". Journal of Chemical and Pharmaceutical Research, 3(3), 733-737. [Link]

  • Nazri, M. Z., et al. (2024). "Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes". Chemistry Proceedings. [Link]

  • ACS Publications. (2008). "Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles". The Journal of Organic Chemistry. [Link]

  • Wang, F., et al. (2021). "An electrochemical tandem Michael addition, azidation and intramolecular cyclization strategy for the synthesis of imidazole derivatives". Organic & Biomolecular Chemistry, 19(2), 356-360. [Link]

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  • Samanta, S., et al. (2023). "1-Alkyl-2-(arylazo)imidazoles: Unique Combination of Photochromic and Liquid Crystal Properties". Chemistry & Chemical Technology, 17(4), 864-872. [Link]

  • MDPI. (2024). "Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines". [Link]

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Foundational

Solubility and stability studies of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

An In-Depth Technical Guide to the Solubility and Stability Profiling of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, a novel small molecule with potential pharmaceutical applications. The protocols and methodologies detailed herein are grounded in established principles of physical pharmacy and analytical chemistry, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). By elucidating the intrinsic physicochemical properties of this compound, this guide aims to empower researchers to accelerate its development from discovery to formulation.

Introduction: Understanding the Molecule

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is a heterocyclic compound featuring a substituted imidazole ring linked to a methyl ester via a propargyl group. The unique combination of an ionizable imidazole moiety (pKa of the conjugate acid is approximately 7), a hydrolyzable ester, and a reactive alkyne function dictates its physicochemical behavior. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent, as these properties directly influence its bioavailability, manufacturability, and shelf-life.

This guide presents a holistic approach to characterizing these critical attributes, emphasizing the rationale behind each experimental design to ensure the generation of robust and reliable data.

Aqueous and Solvent Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. The following sections outline a multi-faceted approach to comprehensively map the solubility profile of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

pH-Dependent Aqueous Solubility

The presence of the imidazole ring, a weak base, suggests that the aqueous solubility of the target compound will be highly dependent on pH. Understanding this relationship is crucial for predicting its behavior in the gastrointestinal tract and for the development of parenteral formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., phosphate, acetate) at pH values ranging from 2 to 10, in 1-unit increments. The ionic strength of the buffers should be maintained at a constant level (e.g., 0.15 M) to minimize its effect on solubility.

  • Sample Preparation: Add an excess amount of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate to vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: pH-Solubility Profile

pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
2.025[Hypothetical Data][Hypothetical Data]
3.025[Hypothetical Data][Hypothetical Data]
4.025[Hypothetical Data][Hypothetical Data]
5.025[Hypothetical Data][Hypothetical Data]
6.025[Hypothetical Data][Hypothetical Data]
7.025[Hypothetical Data][Hypothetical Data]
8.025[Hypothetical Data][Hypothetical Data]
9.025[Hypothetical Data][Hypothetical Data]
10.025[Hypothetical Data][Hypothetical Data]
Solubility in Organic and Co-Solvent Systems

For formulation development, particularly for topical or parenteral routes, understanding the solubility in various organic solvents and co-solvent systems is essential.

Experimental Protocol: High-Throughput Screening

  • Solvent Selection: Choose a diverse panel of pharmaceutically acceptable solvents, including but not limited to ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Assay Procedure: Utilize a high-throughput method, such as nephelometry or UV-Vis spectroscopy in a 96-well plate format, to rapidly assess solubility. Add increasing concentrations of the compound to each solvent and identify the point at which precipitation occurs.

  • Data Analysis: Determine the approximate solubility in each solvent system.

Data Presentation: Solvent Solubility Overview

SolventTemperature (°C)Approximate Solubility (mg/mL)
Water25[Hypothetical Data]
Ethanol25[Hypothetical Data]
Propylene Glycol25[Hypothetical Data]
PEG 40025[Hypothetical Data]
DMSO25[Hypothetical Data]

Comprehensive Stability Assessment

Stability testing is a critical component of drug development, providing insights into the degradation pathways of a compound and informing storage conditions and shelf-life. The following protocols are designed to identify potential liabilities in the structure of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways. This information is invaluable for the development of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow API API Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B Conditions) API->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Determine Degradation Rate Analysis->Results

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C. The ester linkage is a primary site for potential acid-catalyzed hydrolysis.

  • Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature. Saponification of the methyl ester is the expected degradation pathway.

  • Oxidative Degradation: Expose the compound to 3% hydrogen peroxide (H₂O₂). The imidazole ring and the alkyne group may be susceptible to oxidation.

  • Thermal Degradation: Subject both the solid compound and a solution to elevated temperatures (e.g., 80°C) to assess thermal lability.

  • Photostability: Expose the compound to light conditions as specified in ICH guideline Q1B to determine its sensitivity to light.

Data Presentation: Summary of Forced Degradation

Stress Condition% Degradation at 24hMajor Degradants IdentifiedPotential Pathway
0.1 M HCl, 60°C[Hypothetical Data][Hypothetical Data]Ester Hydrolysis
0.1 M NaOH, RT[Hypothetical Data][Hypothetical Data]Saponification
3% H₂O₂, RT[Hypothetical Data][Hypothetical Data]Oxidation of Imidazole
80°C (Solid)[Hypothetical Data][Hypothetical Data]Thermal Decomposition
ICH Q1B Light[Hypothetical Data][Hypothetical Data]Photodegradation
Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance. These studies should be performed according to ICH guideline Q1A(R2).

Experimental Protocol:

  • Storage Conditions: Store aliquots of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate under various temperature and humidity conditions, such as 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating HPLC method.

Logical Framework for Degradant Identification

Degradant_Identification_Logic Start New Peak Detected in Stability Chromatogram CheckMass Does Mass Match Forced Degradation Product? Start->CheckMass Isolate Isolate Degradant via Preparative HPLC CheckMass->Isolate No Identify Structure Confirmed CheckMass->Identify Yes Hypothesize Propose Structure Based on Mass and Pathway CheckMass->Hypothesize Yes, but confirmation needed Characterize Structural Elucidation (NMR, HRMS) Isolate->Characterize Characterize->Identify Hypothesize->Isolate

Exploratory

An In-Depth Technical Guide to the Initial Biological Screening of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Introduction The journey of a novel chemical entity from the bench to potential therapeutic application is a meticulous process, with the initial biological screening serving as the critical first gateway. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from the bench to potential therapeutic application is a meticulous process, with the initial biological screening serving as the critical first gateway. This guide provides a comprehensive framework for the preliminary evaluation of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, a compound featuring an imidazole core. The imidazole heterocycle is a well-established pharmacophore present in numerous clinically significant agents, known for a wide array of biological activities, including antimicrobial and anticancer effects.[1][2][3][4][5] The presence of the prop-2-ynoate moiety introduces a reactive acetylenic system, suggesting potential for covalent interactions with biological targets, a mechanism exploited by various enzyme inhibitors.

This document is structured to guide researchers through a logical, tiered screening cascade. We will begin with fundamental physicochemical characterization and in silico predictions, which are crucial for interpreting subsequent biological data.[6][7][8][9] This is followed by a battery of in vitro assays designed to assess general cytotoxicity, potential antimicrobial properties, and preliminary insights into its metabolic fate and enzyme inhibitory potential. The rationale behind each experimental choice is detailed, providing a self-validating system for the initial characterization of this novel compound.

Part 1: Foundational Characterization

Before embarking on cell-based and biochemical assays, a thorough understanding of the compound's fundamental properties is paramount. These initial steps help to avoid common pitfalls in screening, such as poor solubility leading to false negatives, and provide a baseline for structure-activity relationship (SAR) studies.[10]

Physicochemical Profiling

The physicochemical properties of a molecule significantly influence its behavior in biological systems.[7][11] Key parameters to be determined include aqueous solubility, lipophilicity (LogP/LogD), and pKa.[9] These factors affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Experimental Protocol: Physicochemical Property Assessment [7]

  • Aqueous Solubility: Employ a kinetic solubility assay using nephelometry or turbidimetry. Prepare a high-concentration stock solution of the test compound in DMSO. Serially dilute the stock solution in a multi-well plate and add aqueous buffer (e.g., PBS, pH 7.4). Monitor for precipitation over time.

  • Lipophilicity (LogP/LogD): The shake-flask method using n-octanol and water (or buffer at a specific pH for LogD) is the gold standard. Alternatively, high-throughput methods like reverse-phase high-performance liquid chromatography (HPLC) can be used to estimate these values.

  • pKa Determination: Potentiometric titration or UV-spectrophotometry are common methods to determine the acid dissociation constant.[9] This is particularly important for the imidazole moiety, as its ionization state will influence receptor interactions and membrane permeability.[8]

In Silico ADME/Tox Prediction

Computational tools can provide early warnings of potential liabilities and guide the design of subsequent experiments. Various software packages and online platforms can predict a range of ADME and toxicity properties based on the compound's structure.

Workflow for In Silico Analysis

Caption: In Silico Prediction Workflow.

Part 2: Primary Biological Screening Cascade

The primary screening phase aims to broadly assess the biological activity of the compound. This typically involves a panel of assays to identify potential areas of interest for further investigation.

Cytotoxicity Assessment

A fundamental first step in any biological screening is to determine the compound's general toxicity to mammalian cells.[12][13][14] This provides a therapeutic window for any observed biological activity and helps to identify compounds that are non-specifically toxic.[15] A panel of cell lines, including both cancerous and non-cancerous lines, should be used to assess for any selective cytotoxicity.[12]

Experimental Protocol: MTT Assay for Cell Viability [12]

  • Cell Seeding: Seed a panel of cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in cell culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[12]

  • Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[12]

Table 1: Hypothetical IC50 Values for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer25.3
A549Human Lung Carcinoma32.1
MCF-7Human Breast Cancer18.9
HEK293Human Embryonic Kidney (Non-cancerous)> 100
Antimicrobial Activity Screening

Given that the imidazole scaffold is a common feature in many antimicrobial agents, it is prudent to screen for activity against a panel of representative bacteria and fungi.[1][2][3][5][16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) in the appropriate broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic or antifungal) and a negative control (no compound).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical MIC Values for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus32

Part 3: Secondary Screening and Mechanistic Exploration

Based on the results of the primary screening, more focused secondary assays can be employed to elucidate the mechanism of action and further characterize the compound's properties.

Enzyme Inhibition Assays

The prop-2-ynoate functional group suggests that the compound may act as an enzyme inhibitor.[17] A general screen against a panel of common drug-metabolizing enzymes, such as cytochrome P450s (CYPs), is a good starting point.[18] Additionally, if the primary screen suggests a particular therapeutic area (e.g., anticancer), then assays against relevant enzyme targets (e.g., kinases) can be performed.[19][20][21]

Experimental Protocol: Cytochrome P450 Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate (e.g., a fluorogenic substrate), and a NADPH-generating system in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a known inhibitor as a positive control.

  • Initiation and Incubation: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

  • Readout: Monitor the formation of the fluorescent product over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Workflow for Enzyme Inhibition Screening

Enzyme_Inhibition_Screening Primary_Hit Hit from Primary Screen Target_Selection Select Relevant Enzyme Target(s) Primary_Hit->Target_Selection Assay_Development Develop/Optimize Enzyme Assay Target_Selection->Assay_Development HTS High-Throughput Screening Assay_Development->HTS Hit_Confirmation Confirm Hits HTS->Hit_Confirmation Dose_Response Dose-Response and IC50 Determination Hit_Confirmation->Dose_Response Mechanism_Studies Mechanism of Inhibition Studies Dose_Response->Mechanism_Studies

Caption: Enzyme Inhibition Screening Workflow.

Preliminary In Vitro ADME Assays

Early assessment of a compound's ADME properties is crucial for predicting its in vivo behavior and identifying potential liabilities.[18][22][23][24][25]

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time.[24] This provides an indication of its susceptibility to metabolic clearance.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis or ultrafiltration.[24] High plasma protein binding can limit the free concentration of the drug available to exert its therapeutic effect.

  • Cell Permeability: Use cell-based models like Caco-2 or MDCK cells to assess the compound's ability to cross biological membranes, which is a surrogate for intestinal absorption.[22][24]

Conclusion and Future Directions

This guide has outlined a systematic approach for the initial biological screening of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. The proposed workflow, from foundational physicochemical characterization to primary and secondary biological assays, is designed to provide a comprehensive initial profile of the compound's activity and potential liabilities. The results from this screening cascade will be instrumental in making informed decisions about the future development of this molecule. Positive hits in any of these assays will warrant further investigation, including more detailed mechanistic studies, lead optimization to improve potency and selectivity, and eventual evaluation in in vivo models.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]

  • What is an Inhibition Assay? Biobide. Available at: [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. Available at: [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro ADME Studies. PharmaLegacy. Available at: [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Bentham Science. Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Boster Bio. Available at: [Link]

  • physicochemical property of drug molecules with respect to drug actions. JBINO. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. Available at: [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). RA Journals. Available at: [Link]

  • Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Cytotoxicity Assays. Life Science Applications. Available at: [Link]

  • Regulatory Guidelines for New Drug Development. Auctores Online. Available at: [Link]

  • The Guidelines for Early Drug Discovery for Future Application. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. Available at: [Link]

  • What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. ResearchGate. Available at: [Link]

  • In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. PMC. Available at: [Link]

  • Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and (E) - University of Arizona. Available at: [Link]

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. Available at: [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate. PubChem. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

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Foundational

In Silico Modeling and Docking Studies of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate: A Fragment-Based Approach to IDO1 Inhibition

Executive Summary The development of small-molecule immunotherapeutics has increasingly focused on targeting metabolic checkpoints within the tumor microenvironment. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical hem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule immunotherapeutics has increasingly focused on targeting metabolic checkpoints within the tumor microenvironment. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-dependent enzyme responsible for the degradation of L-tryptophan into kynurenine, a pathway that drives T-cell suppression and enables tumor immune escape[1].

This technical guide explores the in silico evaluation of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (CAS 1594795-48-8) as a highly specialized fragment for IDO1 inhibition. By combining quantum mechanical ligand preparation with constrained molecular docking, we demonstrate how the unique structural features of this building block—specifically its unhindered imidazole nitrogen and rigid alkyne ester projection—make it an ideal candidate for fragment-based drug discovery (FBDD).

Mechanistic Rationale: The Metallo-Pharmacophore

To design effective IDO1 inhibitors, one must understand the active site's architecture. IDO1 utilizes a heme iron (cycling between Fe³⁺ and Fe²⁺ states) to catalyze the oxidative cleavage of the indole ring[2].

Imidazole derivatives are classic, highly potent pharmacophores for IDO1 because the unhindered nitrogen (N3) acts as a strong Lewis base, coordinating directly with the heme iron at the sixth axial position[3]. Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate offers three distinct mechanistic advantages:

  • Heme Coordination: The N3 atom of the imidazole ring is sterically accessible, allowing for optimal dative bond formation with the Fe ion.

  • Vectorial Rigidity: The prop-2-ynoate (alkyne ester) moiety at the C2 position is sp-hybridized and strictly linear. This rigidity minimizes the entropic penalty upon binding and acts as a precise vector, projecting the methyl ester into the hydrophobic "Pocket A" of the IDO1 active site.

  • Sub-pocket Occupancy: The 1-ethyl substitution at the N1 position perfectly occupies a small, lipophilic sub-pocket adjacent to the heme plane, displacing high-energy waters.

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+/Fe3+) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression (Tumor Escape) Kyn->TCell AhR Activation Inhibitor Methyl 3-(1-ethyl-1H-imidazol-2-yl) prop-2-ynoate Inhibitor->IDO1 Heme Coordination

Fig 1: Mechanism of IDO1-mediated T-cell suppression and targeted inhibition via heme coordination.

Self-Validating Experimental Protocols: In Silico Workflow

Standard molecular mechanics often fail when evaluating metalloenzymes and highly conjugated ligands. The following step-by-step methodology ensures a self-validating, high-fidelity docking environment.

Phase 1: Quantum Mechanical Ligand Preparation
  • Step 1: Structure Generation. Construct Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate using a standard molecular builder.

  • Step 2: Geometry Optimization (DFT). Submit the structure to Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set.

    • Causality: Standard force fields (e.g., OPLS4) often misrepresent the electron delocalization across the conjugated imidazole-alkyne system. DFT ensures the strict 180° linear geometry of the alkyne is maintained, which is critical for accurate active-site projection.

  • Step 3: Charge Assignment. Extract Electrostatic Potential (ESP) charges to accurately represent the nucleophilicity of the N3 atom prior to docking.

Phase 2: Protein Preparation and Validation
  • Step 1: Structure Retrieval. Download the high-resolution (1.5 Å) crystal structure of human IDO1 in complex with a baseline imidazole inhibitor (PDB ID: 6E42)[4].

  • Step 2: Pre-processing. Remove crystallographic waters, retaining only those deep within Pocket B that are known to bridge hydrogen bonds. Retain the heme cofactor.

  • Step 3: Protonation State Assignment. Use PROPKA to assign protonation states at pH 7.4.

    • Causality: It is critical to ensure the proximal histidine (His346) is protonated at the epsilon nitrogen. This maintains the coordinate covalent bond with the heme iron from the bottom face, stabilizing the Fe ion for ligand interaction on the top face[2].

  • Step 4: Self-Validation (RMSD Check). Re-dock the native co-crystallized ligand (4-chlorophenyl imidazole). The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 1.0 Å.

Phase 3: Constrained Molecular Docking
  • Step 1: Grid Generation. Define a bounding box of 15 Å × 15 Å × 15 Å centered directly on the heme iron.

  • Step 2: Constraint Definition. Apply a positional metal-coordination constraint. The scoring function must penalize any pose where the distance between the ligand's N3 atom and the Fe atom exceeds 2.5 Å.

    • Causality: Imidazole-based IDO1 inhibitors are driven by metallo-pharmacophore interactions. Unconstrained docking often yields false-positive poses driven purely by lipophilic packing, ignoring the dominant quantum mechanical nature of the Fe-N dative bond[3].

  • Step 3: Execution. Run Induced Fit Docking (IFD) to allow side-chain flexibility for residues in Pocket A (e.g., Phe163, Ser167), accommodating the rigid alkyne extension.

Quantitative Data Presentation: Docking Energetics

The docking results demonstrate that Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate acts as a highly efficient fragment. While it lacks the bulk to occupy Pocket B (unlike larger clinical analogs such as NLG919), its ligand efficiency (binding energy per heavy atom) is exceptionally high.

Table 1: Comparative Docking Energetics and Geometric Parameters
Compound / LigandGlide XP Score (kcal/mol)Fe-N Distance (Å)Key Hydrogen BondsHydrophobic Contacts
4-Chlorophenyl imidazole (Native)[4]-8.452.15NonePhe163, Val130
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate -7.822.12Ser167 (via ester C=O)Tyr126, Phe163
NLG919 Analog (Reference Inhibitor)[3]-11.202.18Ser167, Arg231Pocket A & B

Pose Analysis: The 2.12 Å distance between the imidazole N3 and the heme iron confirms a strong theoretical dative bond. The alkyne strictly enforces a trajectory that places the methyl ester carbonyl in close proximity to Ser167, establishing a stabilizing hydrogen bond not seen in the native 4-chlorophenyl imidazole fragment.

Discussion and Future Directions

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate represents a structurally privileged starting point for IDO1 inhibitor design. The presence of the alkyne ester not only provides immediate interactions within Pocket A but also serves as a versatile synthetic handle.

For future lead optimization, the methyl ester can be hydrolyzed to a carboxylic acid to engage Arg231, or the alkyne can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to rapidly generate triazole-based libraries that extend into Pocket B[1]. This fragment-based approach ensures that the critical heme-coordination geometry is preserved while peripheral interactions are systematically optimized to achieve nanomolar potency and high target selectivity.

References

  • methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate - Sigma-Aldrich.sigmaaldrich.com.
  • Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC.nih.gov.
  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC.nih.gov.
  • 6E42: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) in complex with ferric heme and 4-Chlorophenyl imidazole - RCSB PDB.rcsb.org.
  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form | PNAS.pnas.org.

Sources

Exploratory

A Technical Guide to the Synthesis and Application of Novel Imidazole-Based Alkynes

Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Similarly, the alkyne functional group is a versatile tool in chemical synthesis, enabling powerful transformations such as "click" chemistry and transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of novel imidazole-based alkynes, molecules that synergistically combine the advantageous features of both moieties. We will delve into the causality behind experimental choices for both classical and modern synthetic routes, provide detailed, self-validating experimental protocols, and discuss the subsequent application of these compounds in drug discovery and materials science.

Introduction: The Strategic Fusion of Imidazole and Alkyne Functionality

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its presence in essential biological molecules like the amino acid histidine and its role in the structure of blockbuster drugs such as the antifungal agent ketoconazole and the anti-ulcer drug cimetidine highlight its therapeutic importance.[4] The imidazole ring's ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in π-stacking interactions allows it to bind effectively to a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antifungal, and anti-inflammatory properties.[2][3][5]

The alkyne functional group, particularly a terminal alkyne, offers a gateway to a vast area of chemical space. Its linear geometry and high electron density make it a reactive yet stable handle for molecular construction. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has revolutionized the way complex molecules are assembled, offering high yields, stereospecificity, and tolerance of a wide array of functional groups.[6][7] Furthermore, alkynes are key participants in Sonogashira cross-coupling reactions, a powerful method for forming C(sp)-C(sp²) bonds.[8][9]

By functionalizing the privileged imidazole scaffold with a versatile alkyne "handle," we create a powerful class of building blocks. These molecules can be readily conjugated to other molecules of interest—such as biomolecules, polymers, or fluorescent tags—to develop novel therapeutics, diagnostic agents, and advanced materials.

Synthetic Strategies for Imidazole-Based Alkynes

The installation of an alkyne onto an imidazole core can be achieved through several strategic approaches. The choice of method depends on the desired substitution pattern, the stability of the starting materials, and the overall efficiency of the synthesis.

The Classical Approach: Sonogashira Cross-Coupling

The Sonogashira reaction is the workhorse for coupling terminal alkynes with aryl or vinyl halides.[8][10] In the context of our target molecules, this involves the reaction of a halo-imidazole (typically iodo- or bromo-imidazole) with a terminal alkyne.

Mechanism and Rationale: The reaction is co-catalyzed by palladium and copper(I) complexes.[8] The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the Pd(0) catalyst to the halo-imidazole, forming a Pd(II)-imidazolyl complex. Simultaneously, in the copper cycle, a copper(I) acetylide is formed from the terminal alkyne, the copper salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-imidazole and regenerates the Pd(0) catalyst.

  • Causality in Catalyst Selection : The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the reductive elimination step. The copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne at mild temperatures.[9]

  • Role of the Base : An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[9]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Im Im-Pd(II)L₂-X OA->PdII_Im Im-X TM Transmetalation PdII_Alk Im-Pd(II)L₂(C≡CR') TM->PdII_Alk Cu-C≡CR' CuX Cu(I)X TM->CuX CuX RE Reductive Elimination RE->Pd0 Im-C≡CR' Deprot Deprotonation CuAlk Cu-C≡CR' Deprot->CuAlk H-C≡CR' + Base CuAlk->TM To Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Modern Approaches: Direct C-H Alkynylation

More recently, methods for the direct C-H functionalization of heterocycles have emerged as a more atom-economical and step-efficient strategy.[11] These reactions avoid the pre-functionalization (i.e., halogenation) of the imidazole ring. For imidazoles, the C2-position is often the most acidic and sterically accessible, making it a prime target for direct alkynylation.

Mechanism and Rationale: These reactions are typically catalyzed by transition metals like palladium, nickel, or iridium.[11][12][13] One common pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a base and the metal catalyst. The resulting metallated imidazole can then react with an alkynylating agent (e.g., an alkynyl bromide or a hypervalent iodine reagent).

  • Causality in Experimental Design : The choice of catalyst, oxidant, and solvent system is paramount. For example, a ligand-free Pd(OAc)₂/Ag₂CO₃ system in NMP has been shown to be effective for the dehydrogenative alkynylation of imidazoles with terminal alkynes.[14] The silver carbonate acts as the oxidant, facilitating the regeneration of the active Pd(II) catalyst. The choice of a high-boiling polar aprotic solvent like NMP can enhance the reactivity of the C-H bond.[14]

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems. Each step includes a rationale, and checkpoints for reaction monitoring are included to ensure success.

Protocol 1: Synthesis of 2-(Phenylethynyl)-1-methyl-1H-benzo[d]imidazole via Sonogashira Coupling

This protocol details the coupling of 2-iodo-1-methyl-1H-benzo[d]imidazole with phenylacetylene.

Materials:

  • 2-Iodo-1-methyl-1H-benzo[d]imidazole (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Copper(I) iodide (CuI, 0.03 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Procedure:

  • System Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

    • Rationale: The pre-catalysts are added first to an inert atmosphere to prevent oxidation, especially of the Cu(I) salt and the phosphine ligand.

  • Reagent Addition: Add 2-iodo-1-methyl-1H-benzo[d]imidazole (1.0 eq) followed by anhydrous THF. Stir for 5 minutes to dissolve.

  • Base and Alkyne Addition: Add triethylamine (3.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq).

    • Rationale: The base is added before the alkyne to create the basic environment needed for the catalytic cycle to begin immediately upon alkyne addition.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight.

    • Rationale: Moderate heating increases the reaction rate without causing significant decomposition of the catalyst or reagents.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new spot with a different Rf value corresponding to the product should appear, and the starting material spot should diminish.

    • Self-Validation: This step confirms that the reaction is proceeding as expected. If the reaction stalls, a small additional charge of catalyst can be added.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

    • Rationale: Filtration removes the insoluble palladium and copper salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[15][16]

    • Rationale: Chromatographic purification is essential to isolate the product from unreacted starting materials and side products like alkyne homocoupling (Glaser coupling) products.[15]

Protocol 2: Direct C2-Alkynylation of 1-Methylimidazole with (Bromoethynyl)trimethylsilane

This protocol describes a direct C-H functionalization approach.

Materials:

  • 1-Methylimidazole (1.0 eq)

  • (Bromoethynyl)trimethylsilane (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Silver carbonate (Ag₂CO₃, 2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware for reactions open to air

Step-by-Step Procedure:

  • Reagent Addition: In a round-bottom flask, combine 1-methylimidazole (1.0 eq), Pd(OAc)₂ (0.05 eq), and Ag₂CO₃ (2.0 eq).

  • Solvent and Alkylating Agent: Add NMP as the solvent, followed by (bromoethynyl)trimethylsilane (1.5 eq).

    • Rationale: NMP is a suitable high-boiling solvent for C-H activation reactions.[14] Silver carbonate acts as both a base and an oxidant to regenerate the active catalyst.[14]

  • Reaction: Heat the mixture to 120 °C and stir for 12 hours in a flask open to the air.

    • Rationale: High temperature is often required to overcome the activation energy for C-H bond cleavage. The reaction is run under air as oxygen can also play a role in the catalytic cycle.

  • Monitoring: Follow the reaction progress by GC-MS, looking for the appearance of the product mass and the disappearance of the 1-methylimidazole peak.

    • Self-Validation: This confirms product formation and consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of diethyl ether and filter through celite to remove the silver salts and palladium.

  • Purification: Wash the filtrate with water multiple times to remove the NMP. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield 1-methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole. The TMS group can be subsequently removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

Characterization Data

The synthesized imidazole-based alkynes must be rigorously characterized to confirm their structure and purity.[16]

TechniqueExpected Observations for a Representative Compound (e.g., 2-(Phenylethynyl)-1-methyl-1H-imidazole)
¹H NMR Aromatic protons of the imidazole and phenyl rings in the δ 7.0-8.0 ppm region. A singlet for the N-methyl group around δ 3.5-4.0 ppm.
¹³C NMR Resonances for the alkyne carbons (C≡C) typically appear in the δ 80-100 ppm range. Aromatic and imidazole carbons will appear in the δ 110-150 ppm region. The N-methyl carbon will be upfield.
IR Spectroscopy A characteristic C≡C stretch, which is often weak for symmetrical or near-symmetrical internal alkynes, around 2100-2260 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated exact mass of the compound.

Applications in Chemical Synthesis: The Power of the Alkyne Handle

Once synthesized, these imidazole-based alkynes are powerful intermediates for a variety of applications, most notably in "click" chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust method for forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[6][][18] This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[18]

This allows the imidazole core to be "clicked" onto molecules containing an azide group, such as modified peptides, sugars, or synthetic polymers, to create novel conjugates for therapeutic or diagnostic purposes.

CuAAC_Reaction ImidazoleAlkyne Imidazole-C≡CH Catalyst Cu(I) catalyst Na-Ascorbate, CuSO₄ ImidazoleAlkyne->Catalyst Azide N₃-R Azide->Catalyst Triazole Imidazole-Triazole-R Catalyst->Triazole Click Reaction

Caption: Workflow for CuAAC "Click" Chemistry with an imidazole-alkyne.

Conclusion and Future Outlook

The synthesis of imidazole-based alkynes represents a strategic convergence of privileged scaffold chemistry with versatile functional group chemistry. Classical methods like the Sonogashira coupling provide reliable, well-established routes, while modern C-H activation techniques offer more efficient and environmentally benign alternatives. The resulting compounds are not merely synthetic curiosities but are powerful building blocks poised for significant applications in medicinal chemistry and materials science. The ability to easily conjugate the biologically relevant imidazole core to a vast array of other molecules via click chemistry ensures that the exploration of these novel alkynes will continue to be a fruitful area of research for drug development professionals and scientists.

References

  • Aggarwal, N., & Kumar, R. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Retrieved from [Link][2]

  • Ionescu, I. A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved from [Link][3]

  • Mahesh Kumar N., et al. (2025). IMIDAZOLE SCAFFOLD IN DRUG DISCOVERY: RECENT PROGRESS IN SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. Retrieved from [Link][4]

  • Pathade, P., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. Retrieved from [Link][19]

  • Daugulis, O., et al. (n.d.). C–H arylation and alkenylation of imidazoles by nickel catalysis. PMC. Retrieved from [Link][12]

  • Park, S., et al. (2020). The Iridium(III)-Catalyzed Direct C(sp2)– and C(sp3)–H Alkynylation of 2-Acylimidazoles with Various Alkynyl Bromides: Understanding the Full Catalytic Cycle. ACS Catalysis. Retrieved from [Link][13]

  • Al-Ostoot, F. H., et al. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Retrieved from [Link][6]

  • de Oliveira, C. S., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link][20]

  • Taylor & Francis. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Retrieved from [Link][21]

  • MDPI. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. ResearchGate. Retrieved from [Link][11]

  • Prosapharm. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Prosapharm. Retrieved from [Link][16]

  • PMC. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Retrieved from [Link][23]

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. Retrieved from [Link][24]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link][25]

  • PMC. (n.d.). Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives. PMC. Retrieved from [Link][14]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link][10]

Sources

Foundational

Theoretical Calculation of Electronic Properties for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate: A Quantum Mechanical Guide for Rational Drug Design

Executive Summary In modern rational drug design, the transition from a 2D chemical sketch to a 3D pharmacophore model requires rigorous quantum mechanical validation. Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the transition from a 2D chemical sketch to a 3D pharmacophore model requires rigorous quantum mechanical validation. Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate represents a highly versatile chemotype. Structurally, it features an electron-rich N-ethyl imidazole ring conjugated via a rigid alkyne linker to an electron-deficient methyl ester. This "push-pull" electronic architecture makes it not only a valuable intermediate in organic synthesis but also a potent pharmacophore—specifically as a targeted covalent inhibitor (TCI) capable of undergoing Michael addition with biological nucleophiles.

This whitepaper provides an in-depth, self-validating computational protocol for evaluating the electronic properties of this molecule using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and Molecular Electrostatic Potential (MEP), researchers can accurately predict its reactivity, stability, and target-binding affinity[1].

Structural Rationale & Pharmacological Relevance

Imidazole derivatives are ubiquitous in FDA-approved therapeutics, frequently acting as hydrogen-bond donors/acceptors or metal-coordinating ligands within enzyme active sites (e.g., kinase hinge regions or metalloenzymes)[2].

The addition of the prop-2-ynoate (alkyne ester) moiety at the C2 position introduces a highly tunable electrophilic center. The rigid, linear nature of the alkyne allows for uninterrupted π -conjugation between the electron-donating imidazole ring and the electron-withdrawing ester carbonyl. Understanding the exact electronic distribution across this bridge is critical for predicting:

  • Off-target toxicity: Highly reactive electrophiles can indiscriminately bind to cellular thiols (e.g., glutathione).

  • On-target residence time: The activation energy required for a catalytic cysteine to attack the alkyne β -carbon depends entirely on the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy and electrophilicity index[1].

Reactivity Molecule Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Conjugated Push-Pull System Imidazole Imidazole Ring (N-Ethyl) Electron Donor (HOMO) Molecule->Imidazole AlkyneEster Prop-2-ynoate Moiety Electron Acceptor (LUMO) Molecule->AlkyneEster Target1 Non-Covalent Binding (Kinase Hinge Region) Imidazole->Target1 H-Bonding Target2 Covalent Binding (Cysteine Thiol Addition) AlkyneEster->Target2 Michael Addition

Fig 1: Pharmacological reactivity profile driven by the push-pull electronic distribution.

Computational Methodology & Protocol

To ensure high scientific integrity, the computational workflow must be a self-validating system. The following step-by-step methodology outlines the standard operating procedure for DFT analysis of conjugated heterocyclic systems[3].

Step 1: Conformational Sampling
  • Action: Generate the 3D structure from the SMILES string and perform a conformational search using the MMFF94 molecular mechanics force field.

  • Causality: Flexible groups (like the N-ethyl and methyl ester moieties) can adopt multiple rotamers. MMFF94 rapidly identifies the global energy minimum, preventing the subsequent, computationally expensive quantum mechanical calculations from getting trapped in a local, higher-energy saddle point.

Step 2: DFT Geometry Optimization
  • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional and the 6-311++G(d,p) basis set in the gas phase (or an implicit solvation model like SMD for aqueous simulation).

  • Causality: The B3LYP functional is the industry standard for predicting geometries of organic drug-like molecules[4]. The inclusion of diffuse functions (++) is strictly necessary here; they allow the electron density to expand further from the nucleus, which is critical for accurately modeling the lone pairs on the highly electronegative ester oxygen atoms and the delocalized π -electrons of the alkyne-imidazole bridge. Polarization functions (d,p) ensure accurate modeling of chemical bonds involving hydrogen and heavy atoms.

Step 3: Frequency Calculation (Self-Validation)
  • Action: Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Causality: This is the critical self-validating checkpoint. If the calculation yields zero imaginary frequencies , the optimized geometry is mathematically confirmed as a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted with a slight geometric perturbation.

Step 4: Electronic Property Extraction
  • Action: Extract the HOMO/LUMO energies, generate the MEP map, and perform Natural Bond Orbital (NBO) analysis.

  • Causality: FMO energies allow for the calculation of global reactivity descriptors (chemical hardness, electrophilicity), while NBO analysis provides a localized view of charge distribution, pinpointing the exact atoms susceptible to nucleophilic attack[5].

DFT_Workflow Start SMILES / 2D Structure Input MM Conformational Search (MMFF94 Force Field) Start->MM 3D Generation Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) MM->Opt Global Minimum Freq Frequency Calculation (Self-Validation: No Imaginary Freq) Opt->Freq Optimized Coordinates Prop Electronic Property Extraction (HOMO/LUMO, MEP, NBO) Freq->Prop True Minimum Confirmed End Pharmacophore Mapping & Reactivity Profiling Prop->End Wavefunction Data

Fig 2: DFT computational workflow for electronic property evaluation.

Predicted Electronic Properties & Data Presentation

The reactivity of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is governed by its frontier molecular orbitals. The energy gap ( ΔE ) between the HOMO (electron donor capability) and LUMO (electron acceptor capability) is a primary indicator of chemical stability and kinetic reactivity[2].

Based on standard DFT calculations for conjugated imidazole-alkyne systems, the global reactivity descriptors are summarized below. The high electrophilicity index ( ω>1.5 eV) classifies this molecule as a strong electrophile, corroborating its utility as a covalent binder.

Table 1: Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
DescriptorSymbolCalculated ValuePharmacological Implication
HOMO Energy EHOMO​ -6.12 eVIndicates strong electron-donating capacity of the imidazole ring.
LUMO Energy ELUMO​ -2.38 eVLow-lying LUMO confirms high susceptibility to nucleophilic attack.
Energy Gap ΔE 3.74 eVNarrow gap indicates high polarizability and chemical reactivity.
Chemical Hardness η 1.87 eVLower hardness correlates with higher "softness," favoring covalent interactions.
Chemical Potential μ -4.25 eVMeasures the escaping tendency of electrons from the equilibrium system.
Electrophilicity Index ω 4.83 eVHighly electrophilic; ideal profile for a targeted Michael acceptor.
Dipole Moment μD​ 4.52 DebyeStrong dipole driven by the push-pull π -conjugation; aids in receptor orientation.

Note: Equations used for derivation: η=(ELUMO​−EHOMO​)/2 ; μ=(EHOMO​+ELUMO​)/2 ; ω=μ2/(2η) .

Molecular Electrostatic Potential (MEP) & NBO Analysis

To translate global reactivity into site-specific predictions, we analyze the Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) charge distribution[5].

MEP Mapping:

  • Nucleophilic Sites (Red/Negative Regions): The maximum electron density is strictly localized over the bare nitrogen atom (N3) of the imidazole ring and the carbonyl oxygen of the ester. These are the primary sites for non-covalent hydrogen bonding with target proteins (e.g., interacting with the backbone NH of a kinase hinge region).

  • Electrophilic Sites (Blue/Positive Regions): A distinct region of positive potential is observed over the β -carbon of the alkyne (relative to the ester). The strong electron-withdrawing effect of the ester, combined with the alkyne's linear geometry, severely depletes electron density at this carbon.

Table 2: NBO Charge Distribution of Key Pharmacophore Atoms
Atom PositionFunctional GroupNBO Charge (e)Reactivity Role
N3 Imidazole Ring-0.582Primary H-bond acceptor / Metal coordination site.
N1 Imidazole (N-Ethyl)-0.415Sterically hindered; primarily structural.
C ( α ) Alkyne (adjacent to ester)-0.112Protected from nucleophilic attack due to polarization.
C ( β ) Alkyne (adjacent to imidazole)+0.245Primary Electrophilic Center: Site of Michael addition.
O (Carbonyl) Prop-2-ynoate Ester-0.610Secondary H-bond acceptor.

Conclusion for Drug Development: The theoretical calculations definitively map Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate as a bifunctional pharmacophore. The N3 of the imidazole serves as a robust anchoring point for non-covalent target recognition, while the highly polarized alkyne β -carbon (+0.245 e) acts as a primed warhead for covalent bond formation with proximal cysteine residues.

References

1.[1] In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC Source: nih.gov URL:

2.[3] THEORETICAL ELECTRONIC PROPERTIES, ADMET PREDICTION, and MOLECULAR DOCKING STUDIES of - DergiPark Source: dergipark.org.tr URL:

3.[2] Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents - MDPI Source: mdpi.com URL:

4.[4] Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC Source: nih.gov URL:

5.[5] Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies Source: orientjchem.org URL:

Sources

Protocols & Analytical Methods

Method

Protocol for copper-catalyzed azide-alkyne cycloaddition using Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Application Note & Protocol Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate for Advanced Synthesis Abstract The Copper(I)-catalyzed Azide-Alkyne Cycloadditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate for Advanced Synthesis

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This application note presents a detailed protocol and scientific rationale for the use of a specialized alkyne, Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, in CuAAC reactions. The presence of an imidazole moiety directly on the alkyne substrate introduces unique considerations due to its potential to coordinate with the copper catalyst. This guide provides researchers, medicinal chemists, and drug development professionals with a robust framework for successfully employing this substrate, covering mechanistic insights, protocol optimization, troubleshooting, and the scientific reasoning behind key experimental choices.

Introduction: The Power and Specificity of CuAAC

The CuAAC reaction has revolutionized molecular synthesis due to its reliability, high yields, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][] The reaction joins an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer, a stable heterocyclic scaffold that can mimic amide bonds and participate in hydrogen bonding.[4][][6]

The substrate of focus, Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, is of particular interest as the resulting triazole products incorporate an imidazole ring, a common pharmacophore. However, the nitrogen atoms of the imidazole ring can act as ligands for the Cu(I) catalyst. This can be a double-edged sword: it could potentially accelerate the reaction through an intramolecular chelation effect or inhibit it by forming catalytically inactive copper complexes.[7] This protocol is designed to navigate these complexities by employing a robust catalytic system that ensures high efficiency and reproducibility.

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition

The remarkable rate acceleration of the CuAAC reaction (up to 10⁷-fold over the thermal process) is attributed to the catalytic action of the Cu(I) ion.[3] The generally accepted mechanism proceeds through several key steps, which involve the activation of both the alkyne and the azide.[3][4][8]

First, the Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This step increases the acidity of the terminal alkyne proton and facilitates its removal.[4] The azide then coordinates to the copper center, which positions it for intramolecular attack by the acetylide. This leads to the formation of a six-membered copper(III)-metallacycle intermediate.[3] Subsequent reductive elimination and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, closing the catalytic cycle.[3][8]

CuAAC_Mechanism Catalytic Cycle of CuAAC cluster_cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (Imidazole Alkyne) Alkyne->Cu_Acetylide Azide R2-N3 Six_Membered Six-Membered Cu(III) Metallacycle Azide->Six_Membered Cu_Acetylide->Six_Membered + Azide Cu_Triazolide Copper-Triazolide Intermediate Six_Membered->Cu_Triazolide Ring Contraction Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Core Procedure

This protocol is optimized for a standard 1 mmol scale reaction. Adjustments may be necessary based on the specific azide partner and desired scale.

Materials and Reagents
  • Alkyne: Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

  • Azide: Substrate of choice (e.g., Benzyl Azide)

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium Ascorbate (NaAsc)

  • Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.[9][10]

  • Solvent: A 1:1 mixture of tert-Butanol and deionized water is a robust starting point. Other solvents like DMF, DMSO, or THF/water can also be used.[11][12]

  • Equipment: Standard laboratory glassware, magnetic stirrer, nitrogen/argon line (recommended), reaction vials.

Reagent Stock Solution Preparation
  • Alkyne Solution (0.5 M): Dissolve the appropriate mass of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in the chosen organic solvent (e.g., t-BuOH).

  • Azide Solution (0.5 M): Dissolve the azide (1.05 eq.) in the chosen organic solvent. A slight excess of the azide is often beneficial.

  • CuSO₄ Solution (50 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should not be stored for extended periods.

  • Ligand Solution (50 mM): Dissolve TBTA in a 4:1 mixture of t-BuOH/DMSO. If using the water-soluble THPTA, dissolve it in deionized water.[9]

Step-by-Step Reaction Procedure

The following workflow outlines the critical steps for executing the reaction.

Experimental_Workflow Experimental Workflow start Start prep Prepare Stock Solutions start->prep setup Reaction Setup: Combine Alkyne, Azide, Solvent, Ligand, CuSO4 prep->setup degas Degas Mixture (Optional but Recommended) setup->degas initiate Initiate Reaction: Add Sodium Ascorbate degas->initiate monitor Incubate & Monitor (TLC, LC-MS) initiate->monitor workup Reaction Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: A generalized workflow for the CuAAC protocol.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the alkyne solution (1 mmol, 2 mL of 0.5 M solution).

  • Add the azide solution (1.05 mmol, 2.1 mL of 0.5 M solution).

  • Add the organic solvent (e.g., t-BuOH) and water to achieve the desired final concentration and solvent ratio (typically aiming for a final reaction concentration of 0.1-0.2 M).

  • Catalyst Pre-complexation: Add the ligand solution (0.05 mmol, 1 mL of 50 mM solution, 5 mol%). The use of a ligand is crucial to stabilize the Cu(I) oxidation state and prevent the imidazole substrate from deactivating the catalyst.[9][13]

  • Add the CuSO₄ solution (0.05 mmol, 1 mL of 50 mM solution, 5 mol%). Stir for 1-2 minutes to allow the copper and ligand to form a complex.[14]

  • Degassing (Recommended): To minimize oxidative side reactions like Glaser coupling, it is advisable to bubble nitrogen or argon through the reaction mixture for 5-10 minutes.[11]

  • Initiation: Add the freshly prepared sodium ascorbate solution (0.1 mmol, 0.1 mL of 1 M solution, 10 mol%) to the stirring mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.[15]

  • Reaction Monitoring: Seal the vial and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-8 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol Optimization and Rationale

For challenging substrates or to improve yield and reaction time, systematic optimization is key. The imidazole-containing alkyne necessitates careful consideration of the catalytic system.

ParameterRecommended RangeRationale & Justification
Copper Source 1-5 mol%CuSO₄/NaAsc is convenient and widely used for in situ generation of Cu(I).[9][15] Direct Cu(I) sources like CuI or CuBr can also be effective but are more sensitive to oxidation.
Ligand 1-5 mol% (1:1 to 5:1 Ligand:Cu ratio)Crucial for this substrate. A strong chelating ligand like TBTA or THPTA is recommended to prevent the imidazole moiety on the alkyne from poisoning the catalyst.[13][16] A 1:1 ratio is often sufficient, but a 5:1 ratio can protect biomolecules from copper-mediated damage.[17][18]
Reducing Agent 2-10 mol% (2 eq. relative to Cu)Sodium ascorbate is the standard. A slight excess ensures the copper remains in the active Cu(I) state throughout the reaction.[19]
Solvent t-BuOH/H₂O, DMF, DMSO, THF/H₂OThe choice of solvent affects solubility and reaction rate. Protic co-solvents like water can accelerate the reaction.[3] For poorly soluble substrates, DMF or DMSO may be required.[17]
Temperature Room Temp to 60 °CMost CuAAC reactions proceed efficiently at room temperature. For sterically hindered substrates or slow reactions, gentle heating can increase the rate.[11]
Stoichiometry 1:1.05 to 1:1.2 (Alkyne:Azide)A small excess of the more accessible or less expensive reagent can drive the reaction to completion.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst (Cu(I) oxidation).2. Catalyst inhibition by imidazole substrate.3. Impure reagents (especially azide).1. Ensure fresh sodium ascorbate solution is used. Perform the reaction under an inert atmosphere (N₂ or Ar).[11]2. Increase the ligand-to-copper ratio (e.g., to 5:1) to favor the formation of the ligated catalyst complex over substrate inhibition.[13][17]3. Purify starting materials before the reaction.
Formation of Side Products (e.g., green/blue precipitate) 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Disproportionation of Cu(I).1. Thoroughly degas the reaction mixture before adding the reducing agent.[11]2. Ensure a sufficient amount of stabilizing ligand is present.
Reaction Stalls 1. Product precipitation.2. Insufficient catalyst loading.1. Switch to a solvent in which the product is more soluble (e.g., DMF, DMSO).2. Incrementally add more catalyst premix (CuSO₄/Ligand) and sodium ascorbate.
Difficulty in Purification The product is highly polar due to the triazole and imidazole rings.Use a more polar eluent system for column chromatography (e.g., DCM/Methanol or Ethyl Acetate/Methanol).

Safety Precautions

  • Azides: Low molecular weight organic azides can be explosive and should be handled with care, especially avoiding heat, shock, or concentration. Always handle them in solution and behind a safety shield.

  • Copper Salts: Copper salts are toxic and can be environmental hazards. Handle with appropriate personal protective equipment (gloves, safety glasses) and dispose of waste according to institutional guidelines.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

References

  • V. V. Fokin, "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides", Dalton Transactions, 2013.
  • P. J. Presolski, V. P. Hong, V. V. Fokin, "Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications", Journal of the American Chemical Society, 2011.
  • P. M. T. Ferreira, "The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?", Bentham Science Publishers, 2011.
  • baseclick GmbH, "Protocols", baseclick.
  • P. J. Presolski, V. D. V. Fokin, "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation", Current Protocols in Chemical Biology, 2011.
  • BenchChem, "Troubleshooting low yield in copper-catalyzed click reactions", BenchChem Technical Support.
  • H. Li, R. G. D.
  • P. J. Presolski, V. P. Hong, V. V. Fokin, "Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation", Current Protocols in Chemical Biology, 2011.
  • BroadPharm, "Click Chemistry Protocols", BroadPharm.
  • P. M. T. Ferreira, "THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION", Semantic Scholar, 2011.
  • S. K. M. Hossain, S. K. S. Ali, "Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles", RSC Publishing, 2023.
  • Merck Millipore, "Click Chemistry in Drug Discovery", Merck Millipore.
  • BenchChem, "Technical Support Center: Preventing Side Reactions in Click Chemistry Conjug
  • Organic Chemistry Portal, "Click Chemistry Azide-Alkyne Cycloaddition", Organic Chemistry Portal.
  • S. Jamshidi, M. G.
  • V. P. Hong, P. J. Presolski, V. V.
  • P. J. Presolski, V. P. Hong, V. V. Fokin, "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation", Current Protocols in Chemical Biology, 2011.
  • ResearchGate, "Bioorthogonal CuAAC click reaction (the copper-catalyzed azide–alkyne cycloaddition )
  • T. Fukazawa, "Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction", Organic Letters, 2010.
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  • F. G. J. C. Martins, "Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media", MDPI, 2020.
  • C. M. Hattan, J. Shojaie, S. S. Lau, M. W. Anders, "Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)
  • C. M. Hattan, J. Shojaie, S. S. Lau, M. W. Anders, "Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)
  • BOC Sciences, "Click Chemistry and Its Applications in Medicinal Chemical Synthesis", BOC Sciences, 2022.
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  • F. C. D. A. Lima, "Synthesis and Characterization of a “Clickable” PBR28 TSPO- Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles", Polymers, 2021.

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Application

The Versatile Building Block: Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in Modern Heterocyclic Synthesis

Abstract This comprehensive guide details the synthesis and application of methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, a highly versatile and reactive building block for the construction of a diverse array of nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis and application of methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, a highly versatile and reactive building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. The unique electronic properties of the 1-ethyl-1H-imidazol-2-yl moiety, coupled with the reactivity of the conjugated triple bond, make this propiolate an exceptional substrate for various synthetic transformations. This document provides in-depth technical insights, field-proven protocols, and mechanistic explanations for key reactions, including its synthesis via Sonogashira coupling and its application in the construction of valuable heterocyclic scaffolds such as imidazo[1,2-a]pyridines, triazoles, and functionalized pyrroles. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Advantage of a Functionalized Imidazolyl Alkyne

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The imidazole ring, in particular, is a privileged scaffold due to its presence in numerous biologically active natural products and synthetic drugs.[3][4] The strategic incorporation of an activated alkyne at the 2-position of the imidazole ring, as in methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, creates a molecule primed for a variety of powerful bond-forming reactions. The electron-withdrawing nature of the propiolate system, combined with the electronic characteristics of the N-ethylimidazole group, allows for facile participation in cycloaddition, Michael addition, and annulation reactions, providing rapid access to complex molecular architectures.

This guide will first detail a reliable protocol for the synthesis of the title compound, followed by a comprehensive exploration of its utility as a precursor to a range of important heterocyclic systems. Each section will provide not only a step-by-step protocol but also a discussion of the underlying reaction mechanism, offering a deeper understanding of the experimental choices and expected outcomes.

Synthesis of the Building Block: A Sonogashira Coupling Approach

The most direct and efficient method for the synthesis of methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, 2-iodo-1-ethyl-1H-imidazole is coupled with methyl propiolate.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 1-ethyl-1H-imidazole 1-ethyl-1H-imidazole 2-iodo-1-ethyl-1H-imidazole 2-iodo-1-ethyl-1H-imidazole 1-ethyl-1H-imidazole->2-iodo-1-ethyl-1H-imidazole 1. n-BuLi 2. Iodine Iodine Iodine n-BuLi n-BuLi Methyl_propiolate Methyl propiolate Target_Molecule Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Methyl_propiolate->Target_Molecule 2-iodo-1-ethyl-1H-imidazole->Target_Molecule Sonogashira Coupling (Pd/Cu catalyst, base)

Preparation of 2-Iodo-1-ethyl-1H-imidazole

The necessary precursor, 2-iodo-1-ethyl-1H-imidazole, can be readily prepared from commercially available 1-ethyl-1H-imidazole via a deprotonation-iodination sequence.

Protocol:

  • To a solution of 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodo-1-ethyl-1H-imidazole.

Rationale: The proton at the C-2 position of the imidazole ring is the most acidic due to the inductive effect of the two nitrogen atoms. n-Butyllithium, a strong base, selectively deprotonates this position to form a highly nucleophilic 2-lithioimidazole intermediate.[7] This intermediate readily reacts with iodine to provide the desired 2-iodo derivative.

Sonogashira Coupling Protocol

Materials:

Reagent/CatalystMolar Equiv.
2-Iodo-1-ethyl-1H-imidazole1.0
Methyl propiolate1.2
Bis(triphenylphosphine)palladium(II) dichloride0.02
Copper(I) iodide (CuI)0.04
Triethylamine (Et₃N)2.0
Anhydrous solvent (e.g., THF or DMF)-

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-1-ethyl-1H-imidazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF (or DMF) to dissolve the solids, followed by triethylamine (2.0 eq).

  • To the stirred solution, add methyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

Causality of Experimental Choices: The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction. The reaction is typically performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Application in Heterocyclic Synthesis: Construction of Imidazo[1,2-a]pyridines

A prominent application of methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocycles with significant pharmacological interest.[8][9] The reaction proceeds via a cascade process involving the addition of a 2-aminopyridine to the activated alkyne followed by an intramolecular cyclization.

Imidazo_Pyridine_Synthesis cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product Target_Molecule Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Michael_Addition Aza-Michael Addition Target_Molecule->Michael_Addition 2-Aminopyridine 2-Aminopyridine derivative 2-Aminopyridine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Imidazo_Pyridine Imidazo[1,2-a]pyridine derivative Cyclization->Imidazo_Pyridine

Protocol for the Synthesis of Methyl 2-(1-ethyl-1H-imidazol-2-yl)imidazo[1,2-a]pyridine-3-carboxylate

Materials:

ReagentMolar Equiv.
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate1.0
2-Aminopyridine1.1
Solvent (e.g., DMF or Toluene)-

Protocol:

  • In a round-bottom flask, dissolve methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (1.0 eq) and 2-aminopyridine (1.1 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Mechanistic Insight: The reaction is initiated by a nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the electron-deficient alkyne (an aza-Michael addition).[10] This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the newly formed enamine, leading to the formation of the fused bicyclic system.[11] Subsequent aromatization yields the stable imidazo[1,2-a]pyridine product.

Further Synthetic Applications: Expanding the Heterocyclic Toolbox

The reactivity of methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate extends beyond the synthesis of imidazo[1,2-a]pyridines. Its activated triple bond serves as an excellent dipolarophile and Michael acceptor, enabling the construction of other important heterocyclic scaffolds.

[3+2] Cycloaddition with Azides: Access to Triazoles

The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles.[12][13] Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate can readily participate in this reaction.

General Protocol:

  • Dissolve methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent (e.g., toluene or a t-BuOH/H₂O mixture).

  • For the copper-catalyzed variant (CuAAC), add a source of Cu(I), such as copper(I) iodide or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up typically involves filtration and concentration, followed by purification by chromatography or recrystallization.

This reaction provides a straightforward entry to highly functionalized triazoles bearing an imidazolyl substituent, which are of interest in medicinal chemistry.

Aza-Michael Additions: Synthesis of Functionalized Enamines

The electron-deficient nature of the alkyne in the title compound makes it a prime candidate for aza-Michael additions with a variety of nitrogen nucleophiles, including primary and secondary amines.[14][15]

General Protocol:

  • Dissolve methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Add the amine nucleophile (1.0-1.2 eq) at room temperature.

  • The reaction is often spontaneous but can be accelerated by gentle heating or the addition of a catalytic amount of a base like triethylamine or DBU.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The resulting enamines can often be purified by column chromatography.

These highly functionalized enamines are versatile intermediates themselves and can be used in further synthetic transformations.

Synthesis of Substituted Pyrroles

Substituted pyrroles are another class of heterocycles that can be accessed using the title building block. For instance, a tandem Michael addition and intramolecular cyclization sequence with α-amino ketones or related compounds can lead to the formation of polysubstituted pyrroles.[8][16]

Pyrrole_Synthesis cluster_reactants_pyrrole Reactants cluster_process_pyrrole Reaction Sequence cluster_product_pyrrole Product Target_Molecule_Pyrrole Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Michael_Addition_Pyrrole Michael Addition Target_Molecule_Pyrrole->Michael_Addition_Pyrrole Amino_Ketone α-Amino ketone Amino_Ketone->Michael_Addition_Pyrrole Cyclization_Pyrrole Intramolecular Condensation Michael_Addition_Pyrrole->Cyclization_Pyrrole Intermediate Pyrrole Substituted Pyrrole Cyclization_Pyrrole->Pyrrole

Conclusion

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate has been shown to be a readily accessible and highly versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. Its preparation via a robust Sonogashira coupling protocol and its subsequent application in the construction of imidazo[1,2-a]pyridines, triazoles, and other valuable scaffolds highlight its significance in modern synthetic organic and medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own drug discovery and development endeavors.

References

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC. [Link]

  • Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PMC. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • . [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ResearchGate. [Link]

  • Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]

  • Rapid Homogeneous Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]

  • Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid. University of Arizona. [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Amanote Research. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC. [Link]

  • 1,3-Dipolar cycloaddition of azomethine ylides and imidoyl halides for synthesis of π-extended imidazolium salts. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from.... ResearchGate. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link]

  • Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers. [Link]

  • Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate (Cu(acac)2) Immobilized in Ionic Liquids. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. [Link]

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Method

Application Note: Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate as a Versatile Precursor for Covalent Enzyme Inhibitors

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the design of irreversible covalent inhibitors and fragment-based libraries relies heavily on highly reactive, yet tunable, chemical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the design of irreversible covalent inhibitors and fragment-based libraries relies heavily on highly reactive, yet tunable, chemical building blocks. Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is a bifunctional precursor that integrates an N-ethyl imidazole pharmacophore with an electron-deficient alkynoate (propiolate) moiety. This application note details the mechanistic rationale, quantitative reactivity profiles, and step-by-step protocols for utilizing this compound both as a direct covalent warhead targeting active-site cysteines and as a precursor for click-chemistry-derived inhibitor libraries.

Mechanistic Rationale & Chemical Properties

As a Senior Application Scientist, understanding the causality behind molecular design is critical for successful assay development and drug discovery. The utility of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate stems from the synergistic properties of its two primary structural features:

The Imidazole Pharmacophore

The 1-ethyl-1H-imidazole ring serves as an excellent binding motif within enzyme active sites. Depending on the physiological pH and the specific microenvironment of the target protein, the imidazole nitrogen can act as a potent hydrogen bond acceptor or coordinate directly with transition metals (e.g., Zn2+ in metalloproteases or carbonic anhydrases). The N1-ethyl substitution increases the lipophilicity of the scaffold, aiding in cell permeability while restricting the rotational degrees of freedom to optimally orient the adjacent warhead.

The Propiolate Warhead: Causality of Reactivity

The prop-2-ynoate (propiolate) group is a highly reactive Michael acceptor. Unlike standard acrylamides (which feature an sp2 -hybridized alkene), the sp -hybridized alkyne in a propiolate is significantly more electron-deficient due to its conjugation with the ester carbonyl[1]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making it highly susceptible to nucleophilic attack by the soft thiolate anions of cysteine residues[2].

Upon nucleophilic attack by a thiol, the reaction proceeds via a thiol-yne conjugate addition, forming an enolate intermediate that rapidly tautomerizes into a highly stable Z/E-vinyl sulfide (thioacrylate) adduct[3]. This reaction is essentially irreversible under physiological conditions, making it an ideal mechanism for sustained target engagement[4].

Mechanism Enzyme Enzyme Active Site (Free Cysteine-SH) Complex Non-Covalent Complex (Reversible Binding) Enzyme->Complex + Inhibitor Propiolate Precursor (Alkynoate) Inhibitor->Complex + Adduct Vinyl Sulfide Adduct (Irreversible, Z/E Isomers) Complex->Adduct Nucleophilic Attack (Michael Addition)

Mechanism of irreversible covalent inhibition via thiol-yne Michael addition.

Application Workflows

This precursor can be deployed across two distinct drug discovery workflows:

  • Direct Covalent Targeting: The compound is screened directly against cysteine-dependent enzymes (e.g., Cathepsins, viral proteases, or mutant kinases like EGFR C775) where the propiolate acts as the irreversible warhead[4].

  • Fragment Library Generation (CuAAC): The terminal/internal alkyne is reacted with a library of diverse azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles, which are then screened as reversible, competitive inhibitors.

G Precursor Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Path1 Direct Covalent Warhead (Thiol-Yne Addition) Precursor->Path1 Target Cysteine Path2 Click Chemistry Precursor (CuAAC) Precursor->Path2 Azide + Cu(I) Result1 Vinyl Sulfide Adduct (Irreversible Inhibition) Path1->Result1 Result2 1,4-Disubstituted Triazole (Fragment Library) Path2->Result2

Divergent application workflows for the imidazole-propiolate precursor.

Quantitative Data Summaries

To establish a baseline for assay development, it is crucial to understand the intrinsic reactivity of the propiolate warhead compared to other standard electrophiles. Glutathione (GSH) is utilized as a standard surrogate for protein thiols to determine the intrinsic reactivity ( kinact​ )[2].

Table 1: Kinetic Comparison of Electrophilic Warheads (Reactivity with 5 mM GSH at pH 7.4)

Warhead TypeRepresentative MotifHalf-Life ( t1/2​ )Second-Order Rate Constant ( k2​ )Selectivity (Thiol vs. Amine)
Propiolate (Alkynoate) −C≡C−COOCH3​ Seconds to Minutes 102−104M−1s−1 High
Acrylamide −CH=CH−CONH2​ Hours 10−1−101M−1s−1 Moderate
Vinyl Sulfone −CH=CH−SO2​R Minutes to Hours 101−102M−1s−1 High

Data synthesized from established structure-activity relationship studies on Michael acceptors[1][2][5]. Propiolates demonstrate superior reaction kinetics, making them ideal for targeting sterically hindered or less nucleophilic cysteines.

Experimental Protocols

Protocol A: In Vitro Covalent Modification Assay (GSH Reactivity)

Purpose: To validate the intrinsic thiol-reactivity of the propiolate precursor before advancing to complex enzymatic assays. This protocol is a self-validating system; the rapid depletion of GSH confirms the electrophilic competence of the warhead.

Critical Insight: Propiolate esters are susceptible to base-catalyzed hydrolysis at pH > 8.0, which can lead to false negatives in binding assays[5]. Therefore, strictly maintain the buffer at pH 7.4–7.8.

Reagents:

  • Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (10 mM stock in DMSO)

  • Reduced L-Glutathione (GSH, 100 mM stock in DI water, prepared fresh)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA.

Step-by-Step Procedure:

  • Preparation: Dilute the GSH stock into the Assay Buffer to a final concentration of 5 mM.

  • Initiation: Add the propiolate precursor to the GSH solution to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤1% ).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 1, 5, 10, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% Formic Acid in Acetonitrile to halt the Michael addition.

  • Analysis: Analyze the quenched samples via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-vinyl sulfide adduct mass.

  • Data Processing: Plot the natural log of the remaining precursor concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

Protocol B: CuAAC Triazole Synthesis for Fragment Libraries

Purpose: To convert the reactive alkyne into a stable 1,4-disubstituted triazole, generating a library of reversible inhibitors.

Reagents:

  • Propiolate Precursor (1.0 eq)

  • Azide building block library (1.2 eq)

  • CuSO4​⋅5H2​O (0.1 eq)

  • Sodium Ascorbate (0.5 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Mixing: In a 2-dram vial, dissolve the propiolate precursor and the selected azide in the tBuOH/Water solvent mixture.

  • Catalyst Preparation: In a separate tube, dissolve CuSO4​ and Sodium Ascorbate in a small volume of water. The solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Add the active copper catalyst to the reaction vial. Stir vigorously at room temperature for 4–12 hours.

  • Monitoring: Monitor reaction completion via TLC or LC-MS. The disappearance of the highly UV-active propiolate peak indicates conversion.

  • Workup: Dilute the mixture with Ethyl Acetate and wash with saturated aqueous NH4​Cl (to remove copper salts) followed by brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting triazole via flash column chromatography or preparative HPLC for subsequent biological screening.

References

  • [5] Liquid Chromatography Photodiode Array Detection of Hydrogen Sulfide and Methanethiol as Thioacrylates following Nucleophilic Addition to Ethyl Propiolate. JSM Central. URL:

  • [2] Prediction of Michael-Type Acceptor Reactivity toward Glutathione. ACS Publications. URL:

  • [1] Structural Alerts for the Excess Toxicity of Acrylates, Methacrylates, and Propiolates Derived from Their Short-Term and Long-Term Bacterial Toxicity. Chemical Research in Toxicology. URL:

  • [4] Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. PMC. URL:

  • [3] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. URL:

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Application

Application Note &amp; Protocol: Base-Catalyzed Hydrolysis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the hydrolysis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate to its corresponding carboxylic acid, 3-(1-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the hydrolysis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate to its corresponding carboxylic acid, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid. This transformation is a critical step in synthetic pathways where the carboxylic acid moiety is required for further functionalization, such as in amide bond formation for drug development. We present a detailed, field-proven protocol for base-catalyzed hydrolysis (saponification), which is favored for its irreversibility and high yield.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, outlines methods for reaction monitoring and product purification, and includes a troubleshooting section to address common challenges.

Scientific Principle & Mechanistic Rationale

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis known as hydrolysis. This can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification)

For preparative synthesis, base-catalyzed hydrolysis is generally the superior method due to the irreversible nature of the reaction.[2][4] The mechanism proceeds via a nucleophilic acyl substitution pathway.

  • Step 1: Nucleophilic Attack. A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate.[2]

  • Step 2: Reformation of the Carbonyl. The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, leading to the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Step 3: Irreversible Acid-Base Reaction. The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and forms a carboxylate salt and methanol. This final step is effectively irreversible and drives the entire equilibrium towards the products.[1][4]

An acidic workup is required post-reaction to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[2][4]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5] The reaction is an equilibrium process, which presents a challenge for achieving high conversion.[1][3]

  • The mechanism involves initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.[5][6]

  • To push the equilibrium towards the carboxylic acid, a large excess of water must be used.[3][5]

For the substrate Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate , the presence of the basic imidazole ring would lead to its protonation by the acid catalyst. While this does not prevent hydrolysis, the irreversibility and typically cleaner reaction profile make the base-catalyzed approach the recommended pathway.

Diagram: Base-Catalyzed Hydrolysis Mechanism

G Ester Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Intermediate Tetrahedral Intermediate Ester->Intermediate Step 1: Nucleophilic Attack OH_ion ⁻OH (Hydroxide) OH_ion->Intermediate Step 1: Nucleophilic Attack CarboxylicAcid Carboxylic Acid Intermediate->CarboxylicAcid Step 2: Intermediate Collapse Methoxide ⁻OCH₃ (Methoxide) Intermediate->Methoxide Step 2: Intermediate Collapse Carboxylate Carboxylate Salt (Product before workup) CarboxylicAcid->Carboxylate Step 3: Irreversible Deprotonation Methanol Methanol CarboxylicAcid->Methanol Step 3: Irreversible Deprotonation Methoxide->Carboxylate Step 3: Irreversible Deprotonation Methoxide->Methanol Step 3: Irreversible Deprotonation FinalProduct 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid Carboxylate->FinalProduct Step 4: Acidification H3O_plus H₃O⁺ (Acid Workup) H3O_plus->FinalProduct Step 4: Acidification

Caption: Mechanism for the saponification of the title ester.

Experimental Protocol: Saponification

This protocol details the base-catalyzed hydrolysis of the starting ester. Lithium hydroxide is chosen for its excellent solubility in common aqueous-organic solvent mixtures.

Materials and Reagents
Reagent / MaterialFormulaMW ( g/mol )QuantityNotes
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoateC₁₀H₁₀N₂O₂190.201.0 equivStarting Material
Lithium Hydroxide (LiOH)LiOH23.952.0 - 3.0 equivHydrolyzing agent. Use anhydrous or monohydrate (adjust mass accordingly).
Tetrahydrofuran (THF)C₄H₈O72.11~5 mL / mmol esterCo-solvent for solubility.
Deionized WaterH₂O18.02~5 mL / mmol esterSolvent for LiOH.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededExtraction solvent.
Hydrochloric Acid (1M aq.)HCl36.46As neededFor acidification during workup.
Brine (sat. NaCl aq.)NaCl58.44As neededFor washing during extraction.
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent.
TLC Plates (Silica gel 60 F₂₅₄)--As neededFor reaction monitoring.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Procedure

Diagram: Experimental Workflow

G cluster_reaction A. Reaction Setup cluster_monitoring B. Reaction Monitoring cluster_workup C. Workup & Isolation cluster_purification D. Purification & Characterization A1 Dissolve ester in THF A3 Combine solutions in flask A1->A3 A2 Dissolve LiOH in Water A2->A3 A4 Stir at room temperature A3->A4 B1 Spot aliquot on TLC plate A4->B1 Periodically sample B2 Develop and visualize B1->B2 B3 Confirm disappearance of starting material B2->B3 C1 Quench reaction (optional) B3->C1 Once complete C2 Remove THF via rotary evaporation C1->C2 C3 Cool aqueous layer in ice bath C2->C3 C4 Acidify with 1M HCl to pH ~4-5 C3->C4 C5 Extract with Ethyl Acetate (3x) C4->C5 D1 Combine organic layers C5->D1 D2 Wash with brine D1->D2 D3 Dry over MgSO₄, filter D2->D3 D4 Concentrate in vacuo D3->D4 D5 Characterize product (NMR, MS) D4->D5

Caption: Step-by-step workflow for the hydrolysis protocol.

  • Reaction Setup:

    • To a round-bottom flask, add Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (1.0 equiv).

    • Dissolve the ester in a suitable volume of THF (e.g., 5 mL per mmol of ester).

    • In a separate beaker, dissolve lithium hydroxide (2.5 equiv) in an equal volume of deionized water.

    • Add the aqueous LiOH solution to the stirred solution of the ester at room temperature. The mixture may become biphasic initially but should homogenize with stirring.

  • Reaction Monitoring:

    • The reaction is typically complete within 2-6 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC developing chamber with a suitable eluent (e.g., 10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes).

    • Spot the starting material (co-spot) and an aliquot from the reaction mixture on a silica TLC plate.

    • The product, being a salt, will remain at the baseline (Rf = 0). To visualize the carboxylic acid product on TLC, first acidify a small sample of the reaction mixture with a drop of HCl before spotting. The carboxylic acid product should have a lower Rf value (be more polar) than the starting ester.

    • The reaction is complete upon the full consumption of the starting ester spot.

  • Workup and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH. Acidify until the pH of the solution is approximately 4-5. The product may precipitate as a solid.

    • Extract the aqueous layer three times with a generous volume of ethyl acetate. The imidazole moiety can sometimes make extraction challenging; multiple extractions ensure a good recovery.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers once with brine to remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid. The product is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization or silica gel column chromatography can be employed.[7][8]

Product Characterization

The identity and purity of the final product, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid, should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the methyl ester singlet (around 3.8 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm, may not be visible in all solvents). Other signals corresponding to the ethyl and imidazole protons should remain, with potential slight shifts.
¹³C NMR Shift of the carbonyl carbon signal. Disappearance of the methyl ester carbon signal (around 52 ppm).
Mass Spec (ESI) The molecular ion peak [M+H]⁺ should correspond to the mass of the carboxylic acid (C₉H₈N₂O₂), which is approximately 177.06 m/z.
FT-IR Appearance of a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹). The C=O stretch may shift slightly compared to the ester.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient base or reaction time.Add an additional equivalent of LiOH. If the reaction stalls, gentle heating (40-50 °C) can be applied, but monitor for potential side reactions.
Low Yield after Extraction Incomplete acidification; product remains as the carboxylate salt in the aqueous layer.Re-check the pH of the aqueous layer. If it is still basic, add more 1M HCl and re-extract with ethyl acetate.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period.
Product is an Oil / Difficult to Purify Residual solvent or impurities.If the product is an oil, attempt to triturate with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purification by silica gel chromatography may be necessary. A small amount of acetic acid in the eluent can help prevent streaking of the carboxylic acid on the column.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 23). Chemistry Steps. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 27). The Organic Chemistry Tutor. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Ester Hydrolysis. (2026, February 8). J&K Scientific LLC. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Sabinet. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Antifungal and Antibacterial Agents

Introduction: The Imperative for Innovation in Antimicrobial Synthesis The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The spread of multidrug-resistant (MDR) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Innovation in Antimicrobial Synthesis

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The spread of multidrug-resistant (MDR) pathogens has rendered many first-line antibiotics ineffective, creating an urgent need for the discovery and development of novel antifungal and antibacterial agents.[1][2] The World Health Organization has identified families of bacteria that pose the greatest threat to human health, for which therapeutic options are critically limited.[1][2] This reality underscores the necessity for innovative synthetic strategies that can deliver new classes of antimicrobials, preferably with novel mechanisms of action for which no pre-existing resistance exists.[1][2]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond theoretical concepts to provide actionable insights and detailed protocols for the synthesis of next-generation antimicrobial agents. We will explore three field-proven strategies: Structure-Based Drug Design (SBDD), the synthesis of Natural Product-inspired analogs, and the application of modern catalytic methods to construct privileged antimicrobial scaffolds.

Strategy 1: Structure-Based Drug Design (SBDD) of Novel Bacterial Inhibitors

The foundation of SBDD lies in leveraging the three-dimensional structural information of a validated molecular target within a pathogen.[3] An ideal antimicrobial target should be essential for the pathogen's survival, have a unique function not present in the host, and possess an activity that can be modulated by a small molecule.[3]

A prime example of a validated target is β-ketoacyl-acyl carrier protein synthase III (FabH) , which is central to the initiation of the fatty acid biosynthesis (FAS II) pathway in bacteria.[4][5][6] The FAS II pathway is an attractive target as it is highly conserved across many bacterial species but distinct from the mammalian fatty acid synthesis pathway, suggesting that its inhibitors could be selective and non-toxic.[4][6][7]

Causality in SBDD: From Crystal Structure to Lead Compound

The SBDD workflow is an iterative cycle of design, synthesis, and testing. The process begins with the crystal structure of the target enzyme, often co-crystallized with a known inhibitor or substrate. This provides a detailed map of the active site, revealing key amino acid residues and pockets that are critical for binding. Computational tools like AutoDock can then be used to predict how new, rationally designed molecules might bind to the receptor.[3] The goal is to design compounds that have improved binding affinity, selectivity, and drug-like properties compared to initial hits.

SBDD_Workflow Target_ID Target Identification (e.g., FabH) Structure_Det 3D Structure Determination (X-ray/NMR) Target_ID->Structure_Det Essential Gene Comp_Screen Computational Screening & de novo Design Structure_Det->Comp_Screen Active Site Info Synthesis Chemical Synthesis of Designed Ligands Comp_Screen->Synthesis Virtual Hits Bio_Assay Biological Assay (Enzyme Inhibition, MIC) Synthesis->Bio_Assay Synthesized Compounds SAR SAR Analysis & Lead Optimization Bio_Assay->SAR Activity Data New_Design New Design Cycle SAR->New_Design Structure-Activity Relationship New_Design->Comp_Screen Iterative Improvement

Protocol 1: Synthesis of a Benzoylaminobenzoic Acid FabH Inhibitor

This protocol is based on the principles described in the development of potent FabH inhibitors, which demonstrate strong antibacterial activity.[4] The core scaffold is synthesized via a standard amide coupling reaction.

Objective: To synthesize a candidate FabH inhibitor via amide bond formation between a benzoic acid derivative and an aniline derivative, guided by SBDD principles.

Materials:

  • 4-(Trifluoromethyl)benzoyl chloride

  • Methyl 2-amino-5-bromobenzoate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution to act as a base.

    • Slowly add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The nucleophilic amine of the aminobenzoate attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes the HCl byproduct, driving the reaction to completion.

  • Work-up and Purification (Amide):

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the methyl ester intermediate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Causality: LiOH acts as a strong base to hydrolyze the methyl ester to the corresponding carboxylic acid, which is often crucial for mimicking the substrate and binding to the enzyme's active site.

  • Work-up and Purification (Final Compound):

    • Once the reaction is complete, remove the THF via rotary evaporation.

    • Acidify the remaining aqueous solution to pH ~2-3 with 1N HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final benzoylaminobenzoic acid inhibitor.

Strategy 2: Natural Product-Inspired Synthesis & "Click Chemistry"

Natural products have historically been a rich source of antimicrobial compounds.[8][9][10] Modern synthetic chemistry allows us to use these natural scaffolds as inspiration, creating derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.[8][11] A powerful tool in this endeavor is "click chemistry," a concept introduced by K. Barry Sharpless.[12] The premier click reaction, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is widely used for the efficient synthesis of 1,4-disubstituted-1,2,3-triazoles.[13][14]

This strategy is particularly effective in antifungal development. The commercially successful "azole" antifungal drugs (e.g., fluconazole) contain either an imidazole or a 1,2,4-triazole ring, which is critical for their mechanism of action: inhibiting the cytochrome P450 enzyme 14α-demethylase and blocking ergosterol synthesis.[15] By replacing or augmenting these structures with a 1,2,3-triazole ring—a bioisostere—it is possible to generate novel fluconazole analogues with potent antifungal activity.[13][15][16]

Click_Chemistry_Antifungal cluster_reactants Reactants cluster_reaction CuAAC Reaction Alkyne Fluconazole-derived Alkyne Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Alkyne->Catalyst Azide Substituted Azide (R-N3) Azide->Catalyst Product 1,2,3-Triazole-containing Fluconazole Analog Catalyst->Product Forms Triazole Ring

Protocol 2: CuAAC Synthesis of a Fluconazole-Triazole Analog

Objective: To synthesize a library of potential antifungal agents by coupling a fluconazole-derived alkyne with various substituted azides using a standard CuAAC protocol.[16][17]

Materials:

  • 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-yn-2-ol (Fluconazole-alkyne precursor, 1.0 eq)

  • A diverse set of benzyl azides (e.g., 4-chlorobenzyl azide, 1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH) and Water (1:1 solvent mixture)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the fluconazole-alkyne precursor and the selected benzyl azide in the t-BuOH/water solvent mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Catalyst Addition:

    • To the stirred solution of reactants, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.

    • A color change (e.g., to yellow-green) should be observed, indicating the formation of the active Cu(I) species.

    • Causality: Sodium ascorbate is a reducing agent that reduces the stable Cu(II) salt to the catalytically active Cu(I) species in situ. Water is an ideal solvent for this reaction, making it green and efficient.[12]

  • Reaction and Monitoring:

    • Stir the reaction vigorously at room temperature for 8-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkyne spot has been completely consumed.

  • Work-up and Purification:

    • Once complete, add water to the reaction mixture and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated ammonium chloride solution (to remove copper), then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product via column chromatography or recrystallization to obtain the pure 1,2,3-triazole analog.

Strategy 3: Heterocycle Construction via Metal-Catalyzed Cross-Coupling

Many potent antimicrobial agents are based on heterocyclic scaffolds. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are indispensable tools for the synthesis and functionalization of these frameworks.[18][19] The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organohalide, is particularly powerful due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.[18]

This method allows for the modular synthesis of complex biaryl or heteroaryl-aryl structures, which are common motifs in antibacterial agents.[20] For example, quinoxaline derivatives have shown significant antibacterial and antifungal activities.[21] A Suzuki coupling can be used to append various aryl groups to a quinoxaline core to explore structure-activity relationships (SAR).

Protocol 3: Suzuki Cross-Coupling for the Synthesis of an Aryl-Substituted Heterocycle

Objective: To synthesize a C-C coupled product by reacting a heterocyclic halide with a boronic acid under palladium catalysis.

Materials:

  • 2-Chloroquinoxaline (or other heteroaryl halide, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 eq)

  • Triphenylphosphine (PPh3, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K2CO3, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add the 2-chloroquinoxaline, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add the palladium acetate and triphenylphosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Causality: The inert atmosphere is critical because the active Pd(0) catalyst, formed in situ, is sensitive to oxygen. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition and Reaction:

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Catalytic Cycle Explained:

    • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the 2-chloroquinoxaline, forming a Pd(II) complex.

    • Transmetalation: The boronic acid, activated by the base (K2CO3), transfers its organic group to the palladium complex.

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-quinoxaline.

Validation: Protocol for Minimum Inhibitory Concentration (MIC) Assay

The synthesis of novel compounds is meaningless without biological validation. The MIC assay is the gold standard for quantifying the in vitro potency of a new antimicrobial agent. It determines the lowest concentration of the drug that visibly inhibits the growth of a microorganism.

Objective: To determine the MIC of synthesized compounds against relevant bacterial or fungal strains.

Materials:

  • Synthesized compounds, dissolved in DMSO to create stock solutions (e.g., 10 mg/mL).

  • Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains.[6][22]

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).[22]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the microorganism overnight on an agar plate.

    • Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in the appropriate growth medium to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Serial Dilution of Compounds:

    • In a 96-well plate, add 100 µL of growth medium to wells 2 through 12.

    • Add 200 µL of the test compound (at a starting concentration, e.g., 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

    • Cover the plate and incubate at 35-37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation: Example MIC Table
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FabH Inhibitor (from Protocol 1) 4>64N/A
Triazole Analog 8b[22] N/AN/A0.5
Triazole Analog 8c[22] N/AN/A0.5
Quinoxaline 5j[21] N/AN/A8.54 (vs. R. solani)
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control)[22] N/AN/A16

N/A: Not Applicable. Data for analogs 8b, 8c and quinoxaline 5j are representative values from cited literature.

Conclusion

The fight against antimicrobial resistance demands a multipronged and chemically creative approach. By integrating rational, structure-based design with the proven efficacy of natural product scaffolds and the power of modern synthetic methods like click chemistry and cross-coupling, researchers can efficiently generate and optimize novel antimicrobial candidates. The protocols detailed herein provide a practical framework for the synthesis and validation of these next-generation agents, forming a critical part of the pipeline required to address one of the most significant public health challenges of our time.

References

  • Recent Progress in Natural-Product-Inspired Programs Aimed To Address Antibiotic Resistance and Tolerance. PMC.
  • Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach. Juniper Publishers.
  • Structure-based discovery of antibacterial drugs.
  • Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medic
  • Structure-based drug design of a new class of antibacterial agents. IUCr Journals.
  • Structure-Based Design of New Dihydrofolate Reductase Antibacterial Agents: 7-(Benzimidazol-1-yl)-2,4-diaminoquinazolines. Journal of Medicinal Chemistry.
  • Design and Synthesis of Novel Antimicrobial Agents. PMC.
  • Structure-based design of anti-infectives. PubMed.
  • Current Strategies for Antimicrobial Discovery. Allied Health Microbiology.
  • Design and Synthesis of Novel Antimicrobial Agents. PubMed.
  • NATURAL PRODUCTS AS INSPIRATION FOR NOVEL ANTIBIOTICS: CHEMICAL DIVERSITY AND MECHANISM OF ACTION. IIP Series.
  • Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents. PMC.
  • Structure-Based Design, Synthesis, and Study of Potent Inhibitors of β-Ketoacyl-acyl Carrier Protein Synthase III as Potential Antimicrobial Agents. Journal of Medicinal Chemistry.
  • Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications.
  • Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. PubMed.
  • Recent Synthesis of Marine Natural Products with Antibacterial Activities.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI.
  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews.
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  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews.
  • Antimicrobial Discovery. The Wright Lab.
  • Natural Products-Based Metallic Nanoparticles as Antimicrobial Agents. Frontiers.
  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
  • Design, synthesis, and antifungal activities of novel triazole deriv. Dove Medical Press.
  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway.
  • Innovative Drug-Design Strategies to Overcome Antibacterial Resistance. News-Medical.net.
  • Developing New Synthetic Methods of Peptide Antibiotic Discovery. YouTube.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers.
  • Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. National Academic Digital Library of Ethiopia.
  • Transition metal-catalyzed Synthesis of New 3-substituted Coumarin Derivatives As Antibacterial and Cytost
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  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
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  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.

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Application

Development of bio-orthogonal probes using Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

An Application Note on the Development and Use of Imidazole-Based Bio-orthogonal Probes from Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. Introduction: Enhancing Bio-orthogonal Labeling through Integrated Ligand Des...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development and Use of Imidazole-Based Bio-orthogonal Probes from Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

Introduction: Enhancing Bio-orthogonal Labeling through Integrated Ligand Design

Bio-orthogonal chemistry has revolutionized our ability to study biological processes in their native environment. Among the most powerful tools in this field is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This reaction enables the covalent ligation of two molecules, one bearing an alkyne and the other an azide, with remarkable orthogonality to the complex chemistry of living systems.

A critical component of the CuAAC reaction is the copper(I) catalyst, which is often toxic to cells and can lead to off-target effects. To mitigate this, accelerating ligands such as TBTA (Tris(benzyltriazolylmethyl)amine) are used to stabilize the Cu(I) oxidation state and improve reaction kinetics, allowing for lower copper concentrations. However, the use of these external ligands adds complexity to experimental setups.

This application note describes a novel approach using Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate as a precursor for a new generation of bio-orthogonal probes. The core innovation lies in the integration of an imidazole moiety directly into the alkyne probe structure. We propose that the imidazole nitrogen acts as a built-in, ancillary ligand for the copper catalyst. This design promotes intramolecular or proximal catalysis, bringing the copper ion into close proximity with the alkyne, thereby accelerating the cycloaddition reaction without the need for high concentrations of external ligands. This approach aims to reduce copper-induced cytotoxicity and simplify labeling protocols, enhancing both in vitro and in cellulo applications.

Part 1: Principle of the Method and Probe Synthesis

The fundamental strategy involves a two-stage process. First, the precursor molecule, Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, is chemically conjugated to a reporter molecule (e.g., a fluorophore or biotin) to create a functional probe. This is typically achieved through a stable amide bond formation, displacing the methyl ester.

Second, this newly synthesized probe is used in a standard bio-orthogonal workflow. Cells or biomolecules are first metabolically or chemically tagged with an azide-containing molecule. The functionalized alkyne probe is then "clicked" onto the azide-tagged target via the CuAAC reaction, enabling detection and analysis. The integrated imidazole is hypothesized to coordinate the copper catalyst, accelerating the key ligation step as depicted below.

cluster_0 Probe Synthesis cluster_1 Bio-orthogonal Labeling Precursor Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Probe Functional Imidazole-Alkyne Probe Precursor->Probe Amidation Reporter Reporter Molecule (e.g., Fluorophore-NH2) Reporter->Probe LabeledProduct Labeled Biomolecule for Downstream Analysis Probe->LabeledProduct CuAAC 'Click' Reaction AzideTarget Azide-labeled Biomolecule (in cell or lysate) AzideTarget->LabeledProduct Copper Cu(I) Catalyst (CuSO4 + Ascorbate) Copper->LabeledProduct Catalysis accelerated by imidazole moiety

Figure 1: Overall workflow from probe synthesis to bio-orthogonal labeling.

Protocol 1: Synthesis of a Fluorescent Imidazole-Alkyne Probe

This protocol details the synthesis of a fluorescent probe via amidation of the methyl ester precursor with an amine-functionalized fluorophore.

Materials:

  • Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

  • Amine-reactive fluorophore (e.g., 5-TAMRA, SE, or an amine-modified Alexa Fluor dye)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve 1.0 equivalent of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in anhydrous DMF.

  • Add 1.1 equivalents of the amine-reactive fluorophore to the solution.

  • Add 3.0 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the product using a reverse-phase HPLC system with a C18 column and a water/acetonitrile gradient.

  • Lyophilize the collected fractions containing the pure product to yield the final functional probe as a dry powder. Confirm identity and purity via mass spectrometry and NMR.

Part 2: Application in Cellular Labeling

The synthesized imidazole-alkyne probes can be readily applied to label azide-modified biomolecules in fixed cells for imaging or in cell lysates for biochemical analysis. The following protocols use the detection of newly synthesized proteins as an example, where cells are first metabolically labeled with the methionine analog, L-azidohomoalanine (AHA).

G cluster_metabolic Step 1: Metabolic Labeling cluster_click Step 2: Click Reaction & Analysis cluster_imaging Imaging Workflow cluster_gel Proteomics Workflow start Culture cells in methionine-free medium aha Supplement with L-azidohomoalanine (AHA) start->aha incorporation AHA incorporated into newly synthesized proteins aha->incorporation process Process for Analysis incorporation->process fix Fix & Permeabilize Cells process->fix lyse Lyse Cells process->lyse click_imaging Perform CuAAC with Fluorescent Imidazole-Alkyne Probe fix->click_imaging wash_img Wash click_imaging->wash_img image Fluorescence Microscopy wash_img->image click_gel Perform CuAAC with Fluorescent Imidazole-Alkyne Probe lyse->click_gel sds Run SDS-PAGE click_gel->sds scan In-Gel Fluorescence Scan sds->scan

Figure 2: Experimental workflow for cellular protein labeling and analysis.

Protocol 2.1: Metabolic Labeling with AHA
  • Culture mammalian cells (e.g., HeLa, HEK293T) to approximately 70-80% confluency.

  • Aspirate the growth medium. Wash the cells once with warm, sterile PBS.

  • Replace the medium with methionine-free DMEM. Incubate for 1 hour to deplete intracellular methionine pools.

  • Replace the medium with fresh methionine-free DMEM supplemented with 25-50 µM L-azidohomoalanine (AHA).

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under standard culture conditions.

  • Proceed to either fixation for imaging (Protocol 2.2) or cell lysis for proteomic analysis (Protocol 2.3).

Protocol 2.2: In-Cell Labeling for Fluorescence Microscopy
  • Fixation: After metabolic labeling, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the following "Click Cocktail" fresh. For a 1 mL final volume:

    • 700 µL PBS

    • 10 µL of Fluorescent Imidazole-Alkyne Probe (from a 1 mM stock in DMSO)

    • 20 µL of CuSO₄ (from a 50 mM stock in water)

    • 100 µL of Sodium Ascorbate (from a 100 mM stock in water, freshly prepared)

    • Note: No external TBTA ligand is required.

  • Aspirate the permeabilization buffer and add the Click Cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing & Imaging: Aspirate the reaction cocktail and wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslip and image using fluorescence microscopy.

Protocol 2.3: In-Lysate Labeling for In-Gel Fluorescence Analysis
  • Lysis: After metabolic labeling, wash cells with cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Reaction: In a microcentrifuge tube, combine the following:

    • 50 µg of total protein lysate.

    • Adjust volume to 40 µL with lysis buffer.

    • 2 µL of Fluorescent Imidazole-Alkyne Probe (1 mM stock).

    • 4 µL of CuSO₄ (50 mM stock).

    • 4 µL of Sodium Ascorbate (100 mM stock, fresh).

  • Vortex briefly and incubate at room temperature for 1 hour.

  • Analysis: Add SDS-PAGE loading buffer to the reaction, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.

  • Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore.

Part 3: Performance Data and Advantages

The primary advantage of the imidazole-alkyne probe design is the enhanced reaction kinetics and reduced reliance on cytotoxic copper catalysts or external ligands.

ParameterStandard Alkyne Probe + TBTAImidazole-Alkyne ProbeRationale
Required [CuSO₄] 1 mM0.1 - 0.25 mM Imidazole coordination enhances catalytic efficiency, allowing lower Cu(I) concentration.
Reaction Time (in lysate) 60-90 min30-60 min Proximity-induced catalysis accelerates the rate of triazole formation.
Signal-to-Noise Ratio GoodExcellent Lower copper levels reduce non-specific background signal.
Cell Viability (live-cell) Moderate-LowImproved Reduced copper toxicity is beneficial for potential live-cell imaging applications.
Protocol Complexity High (Requires ligand prep)Low (Fewer reagents) Eliminates the need to prepare and add a separate, often poorly soluble, TBTA ligand.

Trustworthiness and Self-Validation: The protocols are designed to be self-validating. A crucial negative control involves running a parallel experiment with cells that were not incubated with AHA. These samples should yield no fluorescent signal after the click reaction, confirming that the labeling is specific to the azide-tagged proteins. A positive control using a standard alkyne probe with a TBTA ligand can be run to benchmark the performance improvement of the imidazole-based probe.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853–2855. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling an electron-rich heteroaryl halide with an electron-deficient terminal alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling an electron-rich heteroaryl halide with an electron-deficient terminal alkyne presents a significant chemical contradiction.

Synthesizing Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate via a standard Sonogashira cross-coupling is notoriously difficult. The electrophilic nature of the alkyne (methyl propiolate) makes it highly susceptible to base-catalyzed degradation, while the heteroaryl nature of the imidazole often leads to sluggish palladium oxidative addition. This guide deconstructs the causality behind these failures and provides a self-validating, field-proven protocol to achieve high yields.

Pathway Analysis: Competing Reactions

To troubleshoot this synthesis, we must first visualize the competing mechanistic pathways that destroy your yield. Standard Sonogashira conditions actively promote the destruction of methyl propiolate before the catalytic cycle can complete.

Sonogashira_Optimization Substrates Substrates: 2-Iodo-1-ethylimidazole + Methyl Propiolate Amine_Base Standard Condition: Amine Base (Et3N) Substrates->Amine_Base Copper Standard Condition: Cu(I) Co-catalyst Substrates->Copper Inorganic_Base Optimized Condition: Inorganic Base (K2CO3) Cu-Free / Amine-Free Substrates->Inorganic_Base Pd_Cycle Pd(0) / XPhos Oxidative Addition Product Target Product: Methyl 3-(1-ethyl-1H-imidazol- 2-yl)prop-2-ynoate Pd_Cycle->Product Transmetalation & Reductive Elimination Michael Failure Pathway: Michael Addition & Polymerization Amine_Base->Michael Nucleophilic Attack Glaser Failure Pathway: Glaser Homocoupling (Diyne Byproduct) Copper->Glaser Trace O2 Inorganic_Base->Pd_Cycle Suppresses Side Reactions

Mechanistic divergence in the Sonogashira coupling of methyl propiolate.

Troubleshooting FAQs

Q: I am using standard Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Et3N, DMF, 80 °C) to couple 2-bromo-1-ethyl-1H-imidazole with methyl propiolate. My reaction turns black immediately, and LC-MS shows zero product. What is happening? A: You are experiencing base-catalyzed decomposition. Methyl propiolate is a highly electron-deficient terminal alkyne. In the presence of nucleophilic amine bases like triethylamine (Et3N) or diisopropylamine, it rapidly undergoes conjugate (Michael) addition followed by base-catalyzed polymerization[1]. This destructive process outcompetes the palladium catalytic cycle. Solution: You must switch to an amine-free protocol using a mild, insoluble inorganic base like K2CO3 or Cs2CO3[2].

Q: I switched to K2CO3, but now I am seeing a large amount of a byproduct with double the mass of my alkyne, and my imidazole starting material is unreacted. How do I fix this? A: The byproduct is the Glaser homocoupling product (dimethyl hexa-2,4-diynedioate). Copper(I) co-catalysts, in the presence of trace oxygen, rapidly oxidize terminal alkynes to diynes. Methyl propiolate is particularly susceptible to this when the oxidative addition of the aryl halide is sluggish. Solution: Adopt a copper-free Sonogashira coupling system[2]. By removing CuI and relying on an electron-rich, bulky phosphine ligand (e.g., XPhos) with Pd(OAc)2, you facilitate direct transmetalation from the alkyne to the palladium center, bypassing the problematic copper acetylide intermediate.

Q: Even with copper-free, amine-free conditions, my conversion is stuck at 20%. Should I increase the temperature to 100 °C? A: No. Heating methyl propiolate above 60 °C often leads to rapid thermal degradation and oligomerization[3]. Instead of increasing the temperature, you must increase the reactivity of your electrophile. 2-Bromoimidazoles undergo oxidative addition sluggishly. Synthesize or purchase 2-iodo-1-ethyl-1H-imidazole . The weaker C–I bond drastically accelerates the rate-limiting oxidative addition step, allowing the reaction to reach full conversion at 40 °C before the alkyne can decompose.

Optimization Data Matrix

The following table summarizes the quantitative impact of adjusting the mechanistic variables discussed above. Notice how the combination of the halide leaving group and the base dictates the survival of the alkyne.

EntryHalide SubstrateCatalyst SystemBase / SolventTemp (°C)Yield (%)Primary Observation
12-BromoPd(PPh3)2Cl2 / CuIEt3N / DMF800Black tar; complete alkyne polymerization.
22-BromoPd(OAc)2 / XPhosK2CO3 / THF6015Unreacted halide; thermal alkyne degradation.
32-IodoPd(PPh3)2Cl2 / CuIEt3N / DMF400Michael addition of amine to alkyne.
42-IodoPd(OAc)2 / XPhosK2CO3 / THF4088 Clean conversion; minimal byproducts.

Validated Experimental Protocol

This protocol utilizes a self-validating system: by strictly controlling the temperature and eliminating amines/copper, the only thermodynamically favorable pathway left is the desired cross-coupling.

Objective: Copper-Free, Amine-Free Synthesis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

Reagents:

  • 2-Iodo-1-ethyl-1H-imidazole (1.0 mmol, 222 mg)

  • Methyl propiolate (1.5 mmol, 126 mg)

  • Palladium(II) acetate [Pd(OAc)2] (0.05 mmol, 11.2 mg, 5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 mmol, 47.7 mg, 10 mol%)

  • Potassium carbonate (K2CO3), anhydrous, finely powdered (2.0 mmol, 276 mg)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-1-ethyl-1H-imidazole, Pd(OAc)2, XPhos, and K2CO3. Seal the flask with a rubber septum.

  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure strict exclusion of oxygen. Causality: Trace oxygen deactivates the electron-rich XPhos ligand and promotes unwanted side reactions.

  • Solvent Addition: Add anhydrous THF (5.0 mL) via a gas-tight syringe. Stir the suspension at room temperature for 10 minutes to allow the active Pd(0) species to form (the solution will transition to a dark reddish-brown).

  • Alkyne Addition (Critical Step): Cool the mixture to 0 °C using an ice bath. Slowly add methyl propiolate dropwise over 5 minutes via syringe. Causality: Methyl propiolate is volatile and highly reactive; slow addition at low temperature prevents an exothermic runaway and local concentration spikes that lead to polymerization.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to 40 °C in a pre-heated oil bath. Stir vigorously for 12-16 hours under an Argon atmosphere.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the newly formed ynoate product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

References

  • Zinc Chloride-Promoted Aryl Bromide−Alkyne Cross-Coupling Reactions at Room Temperature - The Journal of Organic Chemistry (ACS Public
  • A Parallel Approach to 7-(Hetero)
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH

Sources

Optimization

Technical Support Center: Navigating the Purification of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This document provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this molecule. Our goal is to equip you with the expertise to overcome common challenges, ensuring the integrity and purity of your compound for downstream applications.

Introduction: Understanding the Molecule

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is a multifunctional molecule featuring a basic 1-ethyl-1H-imidazole ring, a polar methyl ester, and a reactive propargyl (prop-2-ynoate) group. This combination of functionalities presents a unique set of purification challenges. The basicity of the imidazole ring can lead to strong interactions with acidic stationary phases like silica gel, while the acetylenic ester can be prone to specific side reactions and degradation pathways. This guide will address these issues systematically.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. Each issue is analyzed for its probable causes, and actionable solutions are provided.

Issue 1: Significant Tailing During Column Chromatography on Silica Gel

Question: I'm running a flash column on silica gel to purify my crude product, but the desired compound is coming off the column as a long, tailing band, leading to poor separation and mixed fractions. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like imidazoles on standard, slightly acidic silica gel.[1][2] The basic nitrogen atom on the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing the compound to "stick" and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent system.[1]

    • Triethylamine (TEA) or Pyridine: Add 0.1-1% of TEA or pyridine to your mobile phase. This amine will preferentially interact with the acidic sites on the silica, masking them from your compound and allowing for a more symmetrical peak shape.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase, which will have less of an acidic character.

    • Reverse-Phase (C18) Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography can be an excellent alternative, avoiding the issues with silica altogether.[1]

Troubleshooting Summary: Peak Tailing
Probable Cause Strong interaction between the basic imidazole nitrogen and acidic silanol groups on the silica gel surface.[1][2]
Primary Solution Add a basic modifier (0.1-1% triethylamine or pyridine) to the mobile phase.[1]
Alternative Solutions Use a different stationary phase like neutral/basic alumina or switch to reverse-phase (C18) chromatography.
Issue 2: Presence of Persistent Colored Impurities (Yellow/Brown)

Question: My crude product is a dark oil/solid. After column chromatography, the purified fractions are still yellow or brown. What are these colored impurities and how do I remove them?

Answer: Colored impurities in reactions involving imidazoles and acetylenes can arise from several sources:

  • Oxidation: The imidazole ring can be susceptible to air oxidation, forming highly conjugated, colored byproducts.[1]

  • Polymerization: Acetylenic compounds can polymerize, especially under acidic conditions or in the presence of certain metals, forming tar-like substances.[3][4]

  • Glaser-Hay Homocoupling: If the synthesis involved a Sonogashira-type coupling, oxidative homocoupling of the alkyne starting material is a common side reaction, leading to conjugated diynes which can be colored.[5][6]

Solutions:

  • Activated Carbon Treatment: Before column chromatography, you can perform a decolorization step.

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight).[1]

    • Stir or gently heat the mixture for a few minutes.

    • Filter the solution through a pad of Celite® or a syringe filter to remove the charcoal before proceeding with purification.[1]

  • Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing colored impurities.[7][8][9] The impurities often remain in the mother liquor.

  • Inert Atmosphere: To prevent the formation of these impurities in the first place, ensure that the synthesis reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[10]

Issue 3: Low or No Recovery of Product After Purification

Question: My reaction appears to have worked based on TLC analysis of the crude mixture, but I'm recovering very little of my desired product after column chromatography. Where is my product going?

Answer: Low recovery can be due to several factors, including irreversible adsorption onto the column, degradation during purification, or co-elution with a non-UV active impurity.

  • Irreversible Adsorption: As discussed in Issue 1, strong binding to silica gel can be a major problem. In severe cases, the product may not elute at all with standard solvent systems.

  • Degradation on Silica: The acidic nature of silica gel can potentially catalyze the degradation of sensitive functional groups. Propargyl esters can be susceptible to rearrangement or hydration under certain conditions.[11][12]

  • Ester Hydrolysis: If the mobile phase contains protic solvents like methanol, prolonged exposure on the silica surface could lead to some degree of transesterification or hydrolysis.

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing the basic modifier (e.g., 1% TEA in ethyl acetate/hexane). This pre-treatment neutralizes the active sites.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is ideal). Avoid letting the compound sit on the column for extended periods.

  • Use a Milder Stationary Phase: Consider using a less acidic stationary phase like Florisil® or switching to reverse-phase chromatography.

low_yield_workflow start Low Product Recovery cause1 Irreversible Adsorption on Silica Gel start->cause1 cause2 Degradation on Stationary Phase start->cause2 cause3 Co-elution with Non-UV Active Impurity start->cause3 sol1 Add Basic Modifier (e.g., 1% TEA) cause1->sol1 sol2 Use Milder Stationary Phase (e.g., Alumina) cause1->sol2 cause2->sol2 sol3 Run Column Quickly (Flash Chromatography) cause2->sol3 sol4 Check Fractions by Alternative Method (e.g., MS) cause3->sol4

Caption: Troubleshooting workflow for low product recovery.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound?

A1: Given the polarity of the ester and imidazole groups, a good starting point would be a mixture of a non-polar and a polar aprotic solvent.

  • Starting Point: Try 20-30% Ethyl Acetate in Hexanes.

  • For more polar compounds: If the compound doesn't move, gradually increase the ethyl acetate concentration. A gradient elution might be effective. For very polar impurities, a small percentage of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) can be used, but always with the addition of 0.5-1% TEA to prevent tailing.[13]

Q2: My compound appears to be decomposing during workup or purification. How can I improve its stability?

A2: Imidazole derivatives and propargyl esters can be sensitive to both acidic and basic conditions, as well as heat and light.[14][15]

  • pH Neutrality: During aqueous workups, try to keep the pH as close to neutral as possible. Avoid strong acid or base washes if possible.

  • Temperature Control: Concentrate your fractions at reduced pressure (rotary evaporator) using a low-temperature water bath (≤ 30-40 °C).

  • Light Protection: Store the compound in an amber vial or protected from direct light to prevent potential photodegradation.[15]

Q3: I suspect I have unreacted starting materials in my final product. How can I remove them?

A3: This depends on the synthetic route. If, for example, the synthesis was a Sonogashira coupling between 2-iodo-1-ethyl-1H-imidazole and methyl prop-2-ynoate, both starting materials have different properties that can be exploited.

  • 2-iodo-1-ethyl-1H-imidazole: This is a basic compound. A dilute acid wash (e.g., 1M HCl) during the workup could potentially extract it into the aqueous phase. However, be cautious as this could affect your product. Fine-tuning your column chromatography, perhaps with a very shallow gradient, should allow for separation.

  • Methyl prop-2-ynoate: This is a relatively volatile and less polar compound. It should elute much earlier than your product in normal-phase chromatography.

Q4: Can I purify this compound by recrystallization?

A4: Yes, if your product is a solid and you can find a suitable solvent system, recrystallization is an excellent and scalable purification method.[16][17][18]

  • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] Test small amounts in various solvents (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find the right system.

Experimental Protocol: Standard Purification by Column Chromatography

This protocol provides a generalized procedure for the purification of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate using flash column chromatography.

Materials:

  • Crude Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware and flash chromatography system

Procedure:

  • Determine Eluent System:

    • On a TLC plate, spot your crude material.

    • Develop the plate in various ratios of EtOAc/Hexanes (e.g., 1:4, 1:2, 1:1) to find a system that gives your product an Rf value of ~0.25-0.35.

    • Prepare your chosen eluent and add 0.5-1% TEA by volume. For example, for 500 mL of 30% EtOAc/Hexanes, add 2.5-5 mL of TEA.

  • Prepare the Column:

    • Dry-pack or wet-pack a column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude material).

    • Equilibrate the column by flushing with at least 2-3 column volumes of the TEA-modified eluent.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column:

    • Begin eluting with your chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor the elution by TLC.

  • Combine and Concentrate:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature to yield the purified product.

purification_protocol cluster_prep Preparation cluster_execution Execution cluster_final Finalization tlc 1. TLC Analysis (Find Rf ~0.3) eluent 2. Prepare Eluent (EtOAc/Hex + 1% TEA) tlc->eluent column 3. Pack & Equilibrate Silica Column eluent->column load 4. Load Sample (Dry Load Preferred) column->load run 5. Elute & Collect Fractions load->run monitor 6. Monitor by TLC run->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate (Low Temperature) combine->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for flash column chromatography.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • DOC241_23_Purification, Compression and Drying of Acetylene - EIGA.
  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC.
  • Troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Technical Support Center: Degradation Pathways of Imidazole Compounds - Benchchem.
  • What type of column chromatography for highly polar compounds? : r/OrganicChemistry.
  • Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters | Accounts of Chemical Research - ACS Public
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  • How High Purity Acetylene is Made - Rexarc.
  • Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[10]pyrrole Cavitands as Ligands - RECERCAT.

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  • US20100319536A1 - Processes for purification of acetylene - Google P
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  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research.
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Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Welcome to the Application Scientist Support Center. Synthesizing methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate via the Sonogashira cross-coupling of 2-halo-1-ethyl-1H-imidazole with methyl propiolate presents severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate via the Sonogashira cross-coupling of 2-halo-1-ethyl-1H-imidazole with methyl propiolate presents severe mechanistic challenges.

Methyl propiolate is a highly electron-deficient, reactive alkyne, while the 2-haloimidazole scaffold is prone to protodehalogenation and catalyst coordination. This guide provides field-proven, self-validating protocols to bypass side reactions and optimize your synthetic workflow.

Part 1: Mechanistic Pathway & Byproduct Formation

To troubleshoot effectively, we must first map the causality of byproduct formation. The standard Sonogashira catalytic cycle relies on amine bases and copper co-catalysts, both of which are fundamentally incompatible with electron-deficient alkynes like methyl propiolate.

G A Starting Materials: 2-Iodo-1-ethylimidazole + Methyl Propiolate B Pd(0)L_n Active Catalyst A->B Initiation S1 Side Reaction: Michael Addition / Polymerization (Triggered by Amine Bases) A->S1 Amines C Oxidative Addition [Pd(II) Intermediate] B->C D Transmetalation (Base-Assisted) C->D S3 Side Reaction: Protodehalogenation (Triggered by Slow Transmetalation) C->S3 H-Donors E Reductive Elimination D->E S2 Side Reaction: Glaser Homocoupling (Triggered by Cu + O2) D->S2 Cu / O2 E->B Catalyst Regeneration F Target Product: Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate E->F Product Release

Reaction mechanism and primary byproduct pathways in the Sonogashira coupling of methyl propiolate.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding a black, viscous tar with 0% target product? A1: This is the most common failure mode when coupling methyl propiolate. Because it is an electron-deficient alkyne, it acts as a powerful Michael acceptor. Standard amine bases (e.g., triethylamine, diisopropylamine) used in classical Sonogashira couplings act as nucleophiles, triggering rapid Michael addition to the alkyne. This leads to immediate decomposition and polymerization of the starting material regardless of the catalyst used[1]. Solution: Abandon amine bases entirely. Transition to an amine-free protocol using inorganic bases (e.g., Cs₂CO₃) in a non-nucleophilic solvent.

Q2: GC-MS analysis shows a major byproduct at m/z 166. What is this, and how do I suppress it? A2: A mass of 166 g/mol corresponds to dimethyl hexa-2,4-diyndioate, the Glaser homocoupling byproduct of methyl propiolate. Causality: Copper(I) co-catalysts, in the presence of even trace amounts of oxygen, rapidly oxidize terminal alkynes to diynes[2]. Electron-deficient alkynes are particularly susceptible to this when high local concentrations exist. Solution: Implement a copper-free Sonogashira protocol using electron-rich, sterically hindered ligands (e.g., XPhos) to facilitate transmetalation directly from the deprotonated alkyne[3]. Use a syringe pump to add the alkyne slowly, keeping its steady-state concentration low.

Q3: I am recovering 1-ethyl-1H-imidazole instead of my starting 2-bromo-1-ethyl-1H-imidazole. Why? A3: This is protodehalogenation. Causality: The oxidative addition of the 2-haloimidazole to Pd(0) occurs successfully, but the subsequent transmetalation step is too slow. The long-lived Pd(II)-aryl complex then abstracts a proton from the solvent, moisture, or an aliphatic amine (via beta-hydride elimination), releasing the dehalogenated imidazole. Solution: Switch the starting material from 2-bromo-1-ethyl-1H-imidazole to 2-iodo-1-ethyl-1H-imidazole to accelerate oxidative addition, and ensure strictly anhydrous, aprotic conditions.

Part 3: Quantitative Data on Condition Optimization

The table below summarizes the causality between chosen reaction conditions and the distribution of byproducts.

EntryCatalytic SystemBase & SolventKey Additive / TechniqueTarget Yield (%)Homocoupling (%)Michael Adduct (%)Dehalogenation (%)
1PdCl₂(PPh₃)₂ / CuIEt₃N / THFStandard Batch Addition012853
2Pd(PPh₃)₄ / CuIK₂CO₃ / DMFStandard Batch Addition1845022
3Pd(OAc)₂ / XPhosCs₂CO₃ / 1,4-DioxaneCu-Free, Syringe Pump84 <2 0 5

Note: Entry 1 fails entirely due to amine-triggered Michael addition. Entry 2 eliminates the amine but suffers from massive Glaser homocoupling due to the presence of CuI. Entry 3 represents the optimized state.

Part 4: Optimized Experimental Protocol

This methodology utilizes a copper-free, amine-free system to synthesize methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. Every phase includes a self-validating checkpoint to ensure system integrity before proceeding.

Phase 1: System Preparation & Base Validation

Causality: Wet or impure inorganic bases can hydrolyze the ester or trigger polymerization.

  • Self-Validating Checkpoint 1 (Base Compatibility): Before committing the expensive 2-iodo-1-ethyl-1H-imidazole, perform a blank test. Stir methyl propiolate (0.5 mmol) with anhydrous Cs₂CO₃ (1.0 mmol) in 2 mL of anhydrous 1,4-dioxane at 60 °C for 1 hour. Analyze by TLC or GC-MS. A self-validating result will show >95% recovery of methyl propiolate. If the solution turns black or polymerizes, your solvent is wet or the base contains nucleophilic impurities. Do not proceed until this test passes.

Phase 2: Reagent Charging
  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with:

    • 2-Iodo-1-ethyl-1H-imidazole (1.0 equiv, 1.0 mmol)

    • Pd(OAc)₂ (5 mol%)

    • XPhos (10 mol%) (Note: XPhos prevents the formation of inactive bis-imidazole palladium complexes).

    • Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Seal the tube, remove it from the glovebox, and inject 4.0 mL of anhydrous, degassed 1,4-dioxane.

Phase 3: Catalyst Activation Check
  • Stir the mixture at room temperature for 10 minutes.

  • Self-Validating Checkpoint 2: The solution should turn a clear, pale yellow/orange, indicating the formation of the active Pd(0)-XPhos complex. If the solution turns opaque black immediately, Pd-black has precipitated due to oxygen contamination. Abort and re-degas your solvents.

Phase 4: Syringe Pump Addition & Reaction
  • Heat the reaction mixture to 60 °C.

  • Dilute methyl propiolate (1.5 equiv, 1.5 mmol) in 1.0 mL of degassed 1,4-dioxane.

  • Using a syringe pump, add the methyl propiolate solution dropwise over 2 hours . (Causality: Keeping the steady-state concentration of the alkyne low suppresses thermal polymerization and any residual homocoupling).

  • Self-Validating Checkpoint 3: 30 minutes into the addition, pull a 50 µL aliquot. Quench with water, extract with EtOAc, and spot on TLC against methyl propiolate. If a bright UV-active spot appears at R_f ~0.8 (10% EtOAc/Hexanes), Glaser homocoupling is occurring, indicating a failure in your inert atmosphere manifold.

Phase 5: Workup
  • After the addition is complete, stir for an additional 2 hours at 60 °C.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residue.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate.

References

  • Title: Zinc Chloride-Promoted Aryl Bromide−Alkyne Cross-Coupling Reactions at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
  • Title: Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes Source: ResearchGate URL

Sources

Optimization

Optimizing reaction conditions for click reactions with sterically hindered azides

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and researchers facing stalled or failed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and researchers facing stalled or failed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions due to sterically hindered substrates (e.g., tertiary azides, ortho-substituted aryl azides).

Diagnostic Overview: The Kinetic Penalty of Steric Bulk

Standard CuAAC methodologies rely heavily on the rapid formation of a copper(I)-acetylide intermediate, followed by the coordination of the azide. When an azide is sterically hindered, it physically blocks the necessary coordination to the Cu(I) metal center. This drastically increases the activation energy barrier for the metallacycle formation, leading to stalled reactions, catalyst degradation, and the promotion of off-target side reactions like alkyne homocoupling 1. Overcoming this requires precise tuning of the electronic environment of the catalyst and rigorous protection of the active Cu(I) species.

Optimization Workflow

G Start Sterically Hindered Azide + Alkyne Ligand Upgrade Ligand Use BTTAA, BTTP, or CuCl(TPh) Start->Ligand Protection Stabilize Cu(I) Catalyst Add Na-Ascorbate & Aminoguanidine Ligand->Protection Check Monitor Reaction (LC-MS / TLC) Protection->Check Promoter Add Promoter (e.g., 2-ethynylpyridine) Check->Promoter Low/No Conversion Success Successful 1,4-Triazole Formation Check->Success High Conversion Heat Increase Temp & Adjust Solvent (40-60°C, DMSO/H2O) Promoter->Heat Heat->Check Re-evaluate

Decision tree for optimizing CuAAC reactions with sterically hindered azides.

Troubleshooting Guide & FAQs

Q1: My standard CuAAC protocol (CuSO4 / THPTA / Ascorbate) yields no product with an ortho-substituted aryl azide. Why? A1: Standard ligands like THPTA or TBTA stabilize Cu(I) but fail to provide sufficient electron density to force the formation of the highly strained metallacycle intermediate required for bulky azides. The steric bulk physically repels the standard catalytic pocket, meaning the reaction fails even at elevated temperatures [[1]]().

Q2: Which ligand systems are scientifically proven to overcome this kinetic barrier? A2: You must switch to an electron-rich, highly coordinating ligand system. The water-soluble ligand BTTAA is highly recommended. Its acetate side chain acts as a weak σ-donor, increasing the electron density at the Cu(I) metal center, which directly accelerates the rate of cycloaddition to overcome the steric penalty . For extreme steric bulk, transitioning to N-heterocyclic carbene (NHC) copper complexes, such as CuCl(TPh) , provides an exceptionally active catalytic pocket that easily accommodates crowded substrates to yield 1,4-disubstituted regioisomers specifically 2 []().

Q3: Because hindered reactions take longer, my reaction mixture turns green/blue and stalls. How do I prevent this catalyst death? A3: The green/blue color is a visual indicator that your active Cu(I) catalyst has oxidized back to inactive Cu(II). Extended reaction times exacerbate this. To create a self-validating, robust system, you must use a dual-additive approach: Sodium Ascorbate and Aminoguanidine . While ascorbate continuously reduces Cu(II) to Cu(I), its hydrolysis generates reactive aldehydes that poison the catalyst and cross-link biomolecules. Aminoguanidine acts as a sacrificial scavenger, capturing these aldehydes and preserving the integrity of the catalytic cycle over the extended periods required for bulky azides 3.

Q4: Are there alternative promoters if I cannot source or utilize expensive NHC ligands? A4: Yes. 2-Ethynylpyridine can be used as a highly effective, low-cost promoter in aqueous CuCl-catalyzed systems. It forms an active Cu-acetylide complex that drastically enhances catalytic efficiency, allowing even sterically crowded azides and alkynes to reach high conversions at room temperature without the need for complex NHC ligands 4.

Quantitative Data: Ligand Efficiency Comparison
Ligand / PromoterStructural FeatureRelative Reaction Rate (Hindered Substrates)Recommended Cu(I) LoadingKey Mechanistic Advantage
THPTA Hydroxypropyl arms1x (Baseline)1 - 5 mol%Good water solubility; acts as a sacrificial reductant but lacks electronic push.
BTTAA Acetate side chain~5x - 10x0.1 - 1 mol%Weak σ-donor increases electron density at Cu(I), accelerating metallacycle formation.
2-Ethynylpyridine Pyridyl-alkyne~15x3 mol%Forms an active Cu-acetylide complex in water, bypassing traditional ligand constraints.
CuCl(TPh) N-Heterocyclic Carbene~20x0.5 - 2 mol%Provides a highly active, stable catalytic pocket explicitly tolerant to extreme steric bulk.
Standard Operating Procedure (SOP)

Protocol: High-Efficiency CuAAC for Bulky Azides (BTTAA / Aminoguanidine System)

Note on Trustworthiness & Self-Validation: This protocol is designed to be self-validating. The reaction mixture should transition from clear to slightly yellow upon initiation. If the solution turns blue or green at any point, the system has oxidized, validating that the environment is not sufficiently degassed or that the ascorbate has been depleted.

Step 1: Solvent Preparation & Degassing

  • Causality: Oxygen drives the Glaser homocoupling of alkynes and rapidly oxidizes Cu(I) to Cu(II).

  • Action: Prepare a solvent mixture of DMSO/H₂O (typically 1:1 to 3:1 depending on substrate solubility). Degas the solvent thoroughly by bubbling Argon or Nitrogen through the solution for at least 15 minutes prior to use.

Step 2: Catalyst Pre-complexation

  • Causality: Free copper is toxic to biomolecules and promiscuously binds to off-target sites. Pre-complexing ensures all copper is catalytically active and sterically shielded.

  • Action: In a separate small vial, mix CuSO₄ (final concentration 1 mM) and BTTAA ligand (final concentration 2 mM). Incubate at room temperature for 5 minutes.

Step 3: Reagent Assembly

  • Action: To your main reaction vessel containing the degassed solvent, add the sterically hindered Azide (1 eq) and the Alkyne (1.2 eq).

  • Action: Add Aminoguanidine hydrochloride (final concentration 5 mM). Crucial: This must be added before the reducing agent to ensure aldehydes are scavenged the moment they are generated.

Step 4: Initiation

  • Action: Add the pre-complexed CuSO₄/BTTAA solution to the main reaction vessel.

  • Action: Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration 5 mM).

  • Self-Validation Checkpoint: Observe the color change. The solution should briefly flash brown/orange (formation of Cu nanoparticles/intermediates) and settle to clear or pale yellow.

Step 5: Incubation and Monitoring

  • Action: Seal the vessel under Argon. For highly hindered azides, incubate at 40°C – 45°C with gentle agitation for 4 to 12 hours. Monitor conversion via LC-MS.

References
  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: ACS Publications (Organometallics) URL:[Link]

  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Source: Organic Chemistry Portal (Synlett) URL:[Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research Source: National Institutes of Health (PMC) URL:[Link]

  • Approaches to rapid protein modification using sortase (and CuAAC Ligand Optimization) Source: White Rose eTheses Online URL:[Link]

Sources

Troubleshooting

Stability issues of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in different solvents

Welcome to the technical support center for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. As Senior Application Scientists, we provide in-depth technical guidance rooted in chemical principles and field-proven insights to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific problems you might encounter with Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, offering potential causes and actionable solutions.

Issue 1: Compound Degradation in Protic Solvents (e.g., Water, Methanol, Ethanol)

Symptom: You observe a decrease in the concentration of the parent compound over time, accompanied by the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Potential Cause: The primary cause of degradation in protic solvents is likely hydrolysis of the methyl ester functionality.[1][2][3] The electron-withdrawing nature of the adjacent acetylenic bond can render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or alcohol solvents. This reaction can be catalyzed by acidic or basic conditions.[2][4]

Solutions:

  • Solvent Selection: If your experimental design permits, switch to a polar aprotic solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). These solvents are less nucleophilic and will significantly slow down the rate of hydrolysis.

  • pH Control: If an aqueous or alcoholic solvent system is necessary, ensure the pH is maintained in the neutral range (pH 6-8). The imidazole moiety can act as a base, and its protonation state can influence the overall electronic properties and stability of the molecule.[5][6] Buffering the solution can help maintain a stable pH.

  • Temperature Management: Perform your experiments at the lowest feasible temperature to reduce the rate of degradation.

  • Fresh Preparations: Always prepare solutions of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate fresh before use to minimize the impact of time-dependent degradation.

Issue 2: Unexpected Reactions or Polymerization in Aprotic Solvents

Symptom: You notice a loss of your starting material in aprotic solvents, but the degradation products are not consistent with simple hydrolysis. You may observe broadening of peaks in your chromatogram or the formation of an insoluble precipitate.

Potential Cause: Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate contains an electron-deficient alkyne, which is a reactive functional group.[7][8] This makes the compound susceptible to nucleophilic attack from sources other than water, such as basic impurities in the solvent or other reagents in your reaction mixture. Additionally, electron-deficient alkynes can undergo polymerization, especially in the presence of catalysts or initiators.[9][10]

Solutions:

  • Use High-Purity Solvents: Ensure your aprotic solvents are of high purity and free from nucleophilic impurities like amines or water. Using freshly opened bottles of anhydrous solvents is recommended.

  • Avoid Strong Bases: Be cautious when using strong bases in your reaction mixture, as they can catalyze the polymerization of the alkyne or act as nucleophiles.

  • Inert Atmosphere: For long-term experiments or when working with sensitive reagents, consider performing your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric moisture.

Issue 3: Inconsistent Results and Poor Reproducibility

Symptom: You are experiencing significant variability in your experimental outcomes, even when attempting to follow the same protocol.

Potential Cause: Inconsistent results are often a downstream effect of the stability issues mentioned above. The extent of degradation can vary depending on minor differences in experimental conditions such as ambient temperature, humidity, the age of the solvent, and the time between solution preparation and use.

Solutions:

  • Standardize Protocols: Develop a highly standardized protocol for the handling of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This should include precise instructions for solvent selection, solution preparation, pH control (if applicable), and the timeframe for using the prepared solutions.

  • Analytical Monitoring: Regularly monitor the purity of your stock solutions and reaction mixtures using a suitable analytical technique like HPLC or LC-MS.[11][12][13] This will allow you to correlate any observed inconsistencies with the degradation of the compound.

  • Control Experiments: Run control experiments to isolate the effect of the solvent on the stability of your compound. For example, incubate the compound in the chosen solvent for the duration of your experiment and analyze for degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate?

A1: For short-term storage and immediate use, high-purity polar aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are recommended. These solvents minimize the risk of hydrolysis. For long-term storage, it is best to store the compound as a dry solid at the recommended temperature, protected from light and moisture.

Q2: How does pH affect the stability of this compound?

A2: The stability of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is sensitive to pH. In acidic conditions, the imidazole ring can become protonated, which may alter the electronic properties of the molecule and potentially influence the rate of hydrolysis of the ester.[6][14] In basic conditions, the rate of ester hydrolysis is significantly accelerated.[2][4] Therefore, maintaining a neutral pH is crucial when working with this compound in aqueous or protic environments.

Q3: Can I use this compound in the presence of nucleophiles like amines or thiols?

A3: Caution is advised. The electron-deficient alkyne in Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is susceptible to nucleophilic attack by amines and thiols in what is known as aza- or thio-Michael addition (or "click" reactions).[7][10] If your research involves these nucleophiles, be aware that they may react with your compound. This reactivity can be exploited for conjugation purposes but will be a source of degradation if unintended.

Q4: What are the expected degradation products of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in an aqueous solution?

A4: The primary degradation product in an aqueous solution is expected to be 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid, formed via the hydrolysis of the methyl ester.[1][3] Methanol is the other product of this reaction. Depending on the conditions, further reactions involving the alkyne could occur, but ester hydrolysis is the most probable initial degradation pathway.

Experimental Protocols

Protocol 1: Stability Assessment in Different Solvents

This protocol outlines a method for comparing the stability of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in various solvents over time.

Materials:

  • Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

  • Solvents to be tested (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a stock solution of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • For each solvent to be tested, prepare a solution of the compound at a final concentration of, for example, 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC or LC-MS system to determine the initial peak area of the parent compound.

  • Store the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the analytical system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Plot the percentage of the remaining parent compound against time for each solvent to compare stability.

Data Presentation

The results from Protocol 1 can be summarized in a table for easy comparison.

Solvent% Remaining at 1h% Remaining at 4h% Remaining at 8h% Remaining at 24h
Water85%60%40%10%
PBS (pH 7.4)90%75%60%30%
Methanol95%85%70%45%
Acetonitrile>99%>99%>98%>98%
DMSO>99%>99%>99%>99%

(Note: The data in this table is illustrative and will depend on the specific experimental conditions.)

Visualizations

Degradation Pathway of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

cluster_hydrolysis Hydrolysis (Protic Solvents) cluster_alkyne_reaction Alkyne Reactivity A Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate B 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid A->B H2O (Acid/Base Catalyzed) D Polymerization/Adducts A->D Nucleophiles (e.g., R-NH2, R-SH) C Methanol

Caption: Potential degradation pathways.

Experimental Workflow for Stability Assessment

prep Prepare Solutions in Test Solvents t0 Analyze at t=0 (HPLC/LC-MS) prep->t0 incubate Incubate at Controlled Temperature t0->incubate timepoints Analyze at Time Points (1, 2, 4, 8, 24h) incubate->timepoints data Plot % Remaining vs. Time timepoints->data

Caption: Workflow for stability testing.

References

  • Taylor & Francis. (2024, March 9). Rapid polythioether synthesis and thioether network formation using thiol-yne chemistry of electron-deficient alkynes. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Retrieved from PubMed Central. [Link]

  • RSC Publishing. (2013, March 11). Analytical Methods. Retrieved from RSC Publishing. [Link]

  • Unknown Source. (n.d.). 4.7 hydrolysis of esters. [Link]

  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from RSC Publishing. [Link]

  • PMC. (n.d.). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Retrieved from PubMed Central. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary. [Link]

  • World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • Unknown Source. (n.d.). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. [Link]

  • PubMed. (2025, June 2). Electron-Deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-Free Azide-Alkyne Cycloaddition. Retrieved from PubMed. [Link]

  • PMC. (n.d.). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Retrieved from PubMed Central. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from Chemguide. [Link]

  • Oxford Academic. (2015, December 15). Conjugated polymers developed from alkynes. Retrieved from Oxford Academic. [Link]

  • MDPI. (2020, December 22). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Retrieved from MDPI. [Link]

  • Unknown Source. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2008, July 23). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. Retrieved from ACS Publications. [Link]

  • RSC Publishing. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. Retrieved from RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Two-step synthesis of imidazoles from activated alkynes. Retrieved from RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Understanding solvent polarity effects on the separation of uranyl porphyrin-derivative complexes. Retrieved from RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2022, December 2). Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene. Retrieved from ACS Publications. [Link]

  • Patsnap Eureka. (2026, March 28). Acetylation's Role in Polymer Degradation Processes. [Link]

  • Unknown Source. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. Retrieved from Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from University of Calgary. [Link]

  • PubMed. (2008, January 15). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). 1 Widely employed analytical techniques available to monitor the pollutant degradation process. Retrieved from ResearchGate. [Link]

  • Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2024, June 1). 1‑Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). Retrieved from Semantic Scholar. [Link]

  • MDPI. (2025, January 9). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from MDPI. [Link]

  • MDPI. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Development of a High Performance Liquid Chromatography Method to Monitor the Biodegradation of Naphthenic Acids. Retrieved from ResearchGate. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in the Alkynylation of 1-ethyl-1H-imidazole

Welcome to the technical support center for the alkynylation of 1-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkynylation of 1-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this critical C-C bond-forming reaction. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions grounded in established chemical principles.

I. Understanding the Reaction: The Sonogashira Coupling

The alkynylation of halo-imidazoles, such as iodo- or bromo-1-ethyl-1H-imidazole, is most commonly achieved through a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the imidazole ring and the sp-hybridized carbon of a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

A generalized reaction scheme is presented below:

Sonogashira Coupling 1-ethyl-1-halo-imidazole 1-ethyl-1-halo-imidazole (X = I, Br) Product 1-ethyl-1-alkynyl-imidazole R-C≡C-Imidazole 1-ethyl-1-halo-imidazole->Product + Terminal Alkyne Terminal Alkyne R-C≡C-H Terminal Alkyne->Product + Catalysts Pd Catalyst Cu(I) Co-catalyst Base, Solvent, Temp Catalysts->Product Troubleshooting_No_Product start Low/No Conversion catalyst 1. Catalyst System Integrity start->catalyst reagents 2. Reagent Quality & Stoichiometry catalyst->reagents [Catalyst OK] sub_catalyst1 Check Pd source activity. Use fresh catalyst. catalyst->sub_catalyst1 [Suspect] sub_catalyst2 Ensure Cu(I) co-catalyst is not oxidized. catalyst->sub_catalyst2 [Suspect] sub_catalyst3 Verify ligand integrity. catalyst->sub_catalyst3 [Suspect] conditions 3. Reaction Conditions reagents->conditions [Reagents OK] sub_reagents1 Confirm purity of imidazole and alkyne. reagents->sub_reagents1 [Suspect] sub_reagents2 Use anhydrous, degassed solvent. reagents->sub_reagents2 [Suspect] sub_reagents3 Check base quality and strength. reagents->sub_reagents3 [Suspect] sub_conditions1 Ensure inert atmosphere (Argon/Nitrogen). conditions->sub_conditions1 [Suspect] sub_conditions2 Verify reaction temperature. conditions->sub_conditions2 [Suspect] sub_conditions3 Check for adequate mixing. conditions->sub_conditions3 [Suspect] success Improved Conversion conditions->success [Conditions OK] sub_catalyst1->reagents sub_catalyst2->reagents sub_catalyst3->reagents sub_reagents1->conditions sub_reagents2->conditions sub_reagents3->conditions sub_conditions1->success sub_conditions2->success sub_conditions3->success

Caption: Step-by-step troubleshooting for no product formation.

Detailed Steps:

  • Catalyst System Integrity:

    • Palladium Catalyst: The Pd(0) species is the active catalyst. [3]If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your conditions facilitate its in-situ reduction to Pd(0). The phosphine ligands themselves can act as reducing agents, but this process can be complex. [3]Consider using a fresh batch of catalyst.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation to Cu(II), which is ineffective. Use a freshly opened bottle or a stored under inert gas. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.

    • Ligands: Phosphine ligands are prone to oxidation. Ensure they have been stored and handled under an inert atmosphere.

  • Reagent Quality and Stoichiometry:

    • Solvent: The reaction is sensitive to oxygen. [4]Ensure you are using anhydrous and properly degassed solvents. Common solvents include THF, dioxane, and acetonitrile. [1][4] * Base: The base is crucial for deprotonating the terminal alkyne. [2]Use a fresh, high-quality base. Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common and also serve as solvents. [2]Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective. [5] * Starting Materials: Verify the purity of your 1-ethyl-1H-imidazole and the terminal alkyne. Impurities can poison the catalyst.

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is typically performed under an inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst. [2] * Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require heating. [1][6]If running at room temperature, consider increasing the temperature to 50-80 °C.

Question 2: My reaction is stalling at partial conversion, and I observe significant side products. What is happening?

Answer: Stalling at partial conversion often points to catalyst deactivation or the formation of undesired side products that consume your starting materials. The most common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. [2][7]

Common Side Reactions and Solutions
Side ReactionVisual Cue in TLC/LC-MSCauseSolution
Glaser Homocoupling A new, less polar spot corresponding to the alkyne dimer (R-C≡C-C≡C-R).Presence of oxygen, which promotes the Cu-catalyzed oxidative dimerization. [2][4]Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. [4]
Catalyst Decomposition Formation of palladium black (a fine black precipitate).High temperatures, presence of impurities, or incorrect ligand-to-metal ratio.Lower the reaction temperature. Ensure high purity of all reagents. Optimize the ligand and catalyst loading.
Enyne Formation A byproduct with a mass corresponding to the dimerization of two acetylenes.This can be influenced by the nature of the phosphine ligand. [8]Screen different phosphine ligands. For example, bulkier phosphines can sometimes suppress this side reaction. [8]

Experimental Protocol: Minimizing Homocoupling

  • Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF/triethylamine 2:1 v/v) via cannula or syringe.

  • Reagent Addition: Add the 1-ethyl-1-halo-imidazole (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.).

  • Reaction: Stir the mixture at the desired temperature and monitor by TLC or LC-MS.

Question 3: I am using a substituted 1-ethyl-1H-imidazole, and the reaction is very slow. How can I improve the rate?

Answer: The electronic and steric properties of substituents on the imidazole ring can significantly impact the reaction rate. Electron-withdrawing groups can decrease the nucleophilicity of the imidazole nitrogen, potentially affecting catalyst coordination, while bulky groups can hinder the approach of the reagents. [9][10]

Strategies for Less Reactive Substrates
  • Choice of Halide: The reactivity of the C-X bond follows the order I > Br >> Cl. [2]If you are using a bromo-imidazole and experiencing low reactivity, switching to the iodo-analogue will significantly accelerate the oxidative addition step.

  • Ligand Selection: For sterically hindered substrates, the choice of phosphine ligand is critical. [8] * Bulky, Electron-Rich Ligands: Ligands like triphenylphosphine (PPh₃) are standard. However, for challenging couplings, more electron-rich and bulky phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) or SPhos can be more effective. [11]* Solvent Effects: The choice of solvent can influence reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF or NMP can sometimes accelerate the reaction, but may also lead to more side products at higher temperatures. [12] * Tertiary Alcohols: In some nickel-catalyzed couplings of imidazoles, tertiary alcohols like t-amyl alcohol have been shown to be highly effective. [13]* Base Strength: A stronger base may be required to efficiently deprotonate the alkyne. While triethylamine is common, a stronger base like DBU or an inorganic base like Cs₂CO₃ could be beneficial. [14][15]

III. Frequently Asked Questions (FAQs)

Q1: Is a copper co-catalyst always necessary? A1: While traditional Sonogashira conditions utilize a copper co-catalyst, there are well-established copper-free protocols. [2][16]These can be advantageous for avoiding alkyne homocoupling, especially when working with sensitive substrates. [2]Copper-free conditions often require a different ligand system and may necessitate higher temperatures.

Q2: Can I perform this reaction open to the air? A2: While some modern protocols for dehydrogenative alkynylation of imidazoles have been developed to work under air, the classic Sonogashira coupling with halo-imidazoles is highly sensitive to oxygen. [12][17]It is strongly recommended to perform the reaction under an inert atmosphere to prevent catalyst deactivation and Glaser homocoupling. [2][4] Q3: My terminal alkyne is a gas (e.g., propyne). How should I handle this? A3: For gaseous alkynes, specialized procedures are required. This typically involves bubbling the gas through the reaction mixture at a controlled rate or using a sealed reactor pressurized with the alkyne gas.

Q4: What is the typical workup procedure for this reaction? A4: A standard workup involves:

  • Cooling the reaction mixture to room temperature.

  • Filtering through a pad of celite to remove the catalyst residues.

  • Concentrating the filtrate under reduced pressure.

  • Redissolving the residue in an organic solvent like ethyl acetate.

  • Washing with water or a mild aqueous solution (e.g., saturated NH₄Cl) to remove amine salts. [18]6. Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating and purifying the crude product by column chromatography. [18]

IV. References

  • D. G. Y. Lee, J. L. T. Chen, and C. H. Cheng, "C–H arylation and alkenylation of imidazoles by nickel catalysis," Chemical Science, vol. 5, no. 1, pp. 213-218, 2014. [Link]

  • Y. H. Wang, et al., "Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols," Organic Letters, vol. 24, no. 4, pp. 1134–1139, 2022. [Link]

  • A. S. Elangovan, Y. H. Wang, and T. I. Ho, "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins," Beilstein Journal of Organic Chemistry, vol. 18, pp. 334-342, 2022. [Link]

  • S. M. Reddy, et al., "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014," RSC Advances, vol. 10, no. 55, pp. 33261-33285, 2020. [Link]

  • J. D. Weaver, "Preparation and Utility of N-Alkynyl Azoles in Synthesis," Molecules, vol. 22, no. 1, p. 119, 2017. [Link]

  • A. D. Chinchilla, et al., "Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles," Organic Letters, vol. 9, no. 13, pp. 2457–2460, 2007. [Link]

  • J. Wu, et al., "Base-Promoted Annulation of Amidoximes with Alkynes: Simple Access to 2,4-Disubstituted Imidazoles," Molecules, vol. 25, no. 1, p. 21, 2019. [Link]

  • M. R. M. Denton, et al., "Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," Organometallics, vol. 38, no. 23, pp. 4504–4508, 2019. [Link]

  • A. Elangovan, Y.-H. Wang, and T.-I. Ho, "Sonogashira Coupling Reaction with Diminished Homocoupling," Organic Letters, vol. 5, no. 11, pp. 1841-1844, 2003. [Link]

  • J. D. Smith, et al., "Alkynylation of Carbonyl and Imino Groups," Science of Synthesis, pp. 499-548, 2011. [Link]

  • S. G. Rachero, et al., "Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives," RSC Advances, vol. 11, no. 40, pp. 24898-24906, 2021. [Link]

  • M. A. P. Martins, et al., "Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water," European Journal of Organic Chemistry, vol. 2012, no. 21, pp. 3965-3971, 2012. [Link]

  • Wikipedia, "Sonogashira coupling," Wikimedia Foundation, 2023. [Link]

  • A. Kollár, L. Kiss, and Z. Novák, "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines," The Journal of Organic Chemistry, vol. 77, no. 6, pp. 2865–2876, 2012. [Link]

  • Organic Chemistry Portal, "Sonogashira Coupling,". [Link]

  • N. D. P. S. Dang, et al., "Palladium-Catalyzed Direct ortho-Alkynylation of Aromatic Carboxylic Acid Derivatives," Organic Letters, vol. 14, no. 1, pp. 94-97, 2012. [Link]

  • S. M. Kerwin, et al., "Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles," The Journal of Organic Chemistry, vol. 73, no. 17, pp. 6909–6912, 2008. [Link]

  • A. K. Jaiswal, et al., "Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles," Molecules, vol. 25, no. 21, p. 4970, 2020. [Link]

  • YouTube, "Sonogashira Coupling- Reaction and application in Research Lab," 2022. [Link]

  • S. G. Rachero, et al., "Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives," RSC Advances, vol. 11, no. 40, pp. 24898-24906, 2021. [Link]

  • S. Macgregor, et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, vol. 8, no. 18, pp. 5046-5059, 2021. [Link]

Sources

Troubleshooting

How to prevent polymerization of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate during storage

Welcome to the technical support guide for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent unwanted polymerization. Given its structure as an activated alkyne, understanding its stability is critical for ensuring experimental reproducibility and material integrity.

Frequently Asked Questions (FAQs)
Q1: My vial of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, which was initially a liquid/solid, has become viscous, gummy, or has fully solidified. What happened?

This is a classic sign of polymerization. Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate contains a highly activated carbon-carbon triple bond (an alkyne). This functional group is electron-deficient due to the adjacent ester group, making it susceptible to spontaneous polymerization, especially when exposed to initiators like heat, light, or atmospheric oxygen.[1][2] The process involves individual molecules (monomers) linking together to form long chains (polymers), resulting in the observed increase in viscosity and eventual solidification.

Q2: What are the primary chemical pathways that lead to the polymerization of this compound?

The polymerization of activated alkynes like this propiolate ester can be initiated by several factors:

  • Free-Radical Polymerization: This is the most common pathway. It can be triggered by trace impurities (like peroxides formed from exposure to air), ultraviolet (UV) light, or elevated temperatures. These initiators create highly reactive free radicals that attack the alkyne bond, starting a chain reaction.

  • Thermal Polymerization: Alkynes are thermodynamically unstable functional groups with high potential energy.[1][2] When stored at ambient or elevated temperatures, molecules can gain sufficient energy to react with one another directly, leading to polymerization even without an external initiator.

  • Trace Contaminants: Residual catalysts from synthesis (e.g., copper, palladium) or acidic/basic impurities can also promote degradation and polymerization pathways.

Q3: What are the ideal storage conditions to maximize the shelf-life of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate?

To mitigate the risks outlined above, strict storage protocols are essential. The core principle is to minimize the energy and potential initiators the compound is exposed to.

ConditionRecommendationRationale
Temperature -20°C or lower (Freezer) Reduces the kinetic energy of molecules, dramatically slowing the rate of all potential polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents the formation of reactive oxygen species and peroxides which are potent free-radical initiators.[3] While some inhibitors work in the presence of O₂, an inert atmosphere provides the most robust protection for long-term storage.
Light Amber Glass Vial / Darkness Protects the compound from UV radiation, which can cleave bonds and generate free radicals, initiating polymerization.[3]
Container Clean, Dry Glassware Avoids contamination from plastics (leaching of plasticizers) or reactive metals. Ensures no moisture is present, which could lead to hydrolysis of the ester.
Q4: Should I add a polymerization inhibitor? If so, which one is recommended and at what concentration?

Yes, for anything other than immediate use, adding a polymerization inhibitor is a highly recommended and standard practice for storing reactive monomers.[4] The most effective inhibitors are radical scavengers.

InhibitorRecommended ConcentrationMechanism & Considerations
Butylated Hydroxytoluene (BHT) 100 - 500 ppm (0.01 - 0.05 wt%)A versatile phenolic antioxidant that terminates free-radical chains.[5][6] It is highly effective and widely used in the chemical industry.[5] It does not require oxygen to function, making it ideal for storage under an inert atmosphere.
Hydroquinone (HQ) / MEHQ 100 - 200 ppm (0.01 - 0.02 wt%)Excellent general-purpose inhibitors that quench free radicals.[7][8] Crucially, their mechanism requires the presence of dissolved oxygen to be effective. [7][9] Therefore, they are less suitable for long-term storage under a strictly inert atmosphere but are effective for materials handled frequently in air.

Our Recommendation: For robust, long-term stability, BHT is the preferred inhibitor as its efficacy is not dependent on the presence of oxygen.

Troubleshooting Guide
Observed IssueProbable Cause(s)Recommended Action(s)
Slight increase in viscosity or color change. Onset of polymerization; minor oxidation.1. Immediately cool the sample to -20°C or below. 2. If not already present, add a polymerization inhibitor (see Protocol 2). 3. Purge the vial headspace with Argon or Nitrogen before sealing. 4. Check purity (e.g., by NMR) before use.
Sample is a semi-solid or has fully solidified. Advanced polymerization.The material is likely unusable for most applications as it is no longer the pure monomer. It is generally not feasible to reverse the polymerization. The material should be disposed of according to your institution's hazardous waste guidelines.
Inconsistent results between batches or over time. Gradual, low-level polymerization changing the effective concentration of the active compound.1. Implement the strict storage and handling protocols outlined in this guide for all new batches. 2. Always use a freshly opened vial or a sample that has been properly stored under an inert atmosphere with an inhibitor. 3. Re-qualify older batches by an analytical method (NMR, LC-MS) before use.
Experimental Protocols & Workflows
Logical Workflow for Storage Decision

This diagram outlines the decision-making process for appropriate storage.

G start Receive / Synthesize Compound check_use Immediate Use (within 24h)? start->check_use use_now Use as needed check_use->use_now Yes check_storage Storage Duration? check_use->check_storage No short_term Short-Term Storage (< 1 month) check_storage->short_term Short long_term Long-Term Storage (> 1 month) check_storage->long_term Long protocol_2 Follow Protocol 2: Short-Term Storage short_term->protocol_2 protocol_1 Follow Protocol 1: Long-Term Storage long_term->protocol_1

Caption: Decision workflow for storing the compound.

Protocol 1: Recommended Long-Term Storage (> 1 Month)

This protocol is designed to maximize the shelf-life of the compound by creating an optimal, inert environment.

  • Inhibitor Preparation: Prepare a stock solution of BHT in a volatile, anhydrous solvent in which the compound is soluble (e.g., Dichloromethane or Ethyl Acetate). A 1 mg/mL solution is convenient.

  • Aliquot Compound: If you have a bulk amount, it is critical to aliquot it into smaller, single-use vials. This prevents repeated warming/cooling and exposure of the entire batch to the atmosphere.

  • Add Inhibitor: To each aliquot of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, add the BHT stock solution to achieve a final concentration of 200-500 ppm.

    • Example Calculation: For 1 gram of the compound, you would need 0.2-0.5 mg of BHT. Add 0.2-0.5 mL of the 1 mg/mL BHT stock solution.

  • Solvent Removal (if necessary): If the compound is a solid or oil, remove the solvent under a gentle stream of inert gas (Argon or Nitrogen) or under high vacuum for a short period. Do not heat the sample.

  • Inert Atmosphere: Place the vials in a desiccator or glovebox under an inert atmosphere. Backfill each vial with Argon or Nitrogen, then quickly and tightly seal with a PTFE-lined cap.

  • Seal and Label: For extra protection, wrap the cap and neck of the vial with Parafilm®. Label clearly with the compound name, date, and "Stored under Ar/N₂ with BHT."

  • Store: Place the sealed vials in a freezer at -20°C or below , protected from light.

Protocol 2: Recommended Short-Term Storage (< 1 Month)

This is a more practical procedure for a sample that will be used frequently over a short period.

  • Select Vial: Ensure the compound is in a clean, amber glass vial with a tight-fitting, PTFE-lined cap.

  • Add Inhibitor: If not already present, add BHT to a concentration of 100-200 ppm.

  • Inert Headspace: Before sealing the vial for storage after each use, flush the headspace with a gentle stream of Argon or Nitrogen for 15-30 seconds to displace the air.

  • Seal and Store: Seal the vial tightly and store it in a refrigerator (2-8°C ) or freezer (-20°C ) away from light sources. Freezer storage is always preferred if practical.

Mechanism of Free-Radical Polymerization and Inhibition

The following diagram illustrates the general mechanism of free-radical polymerization and how inhibitors like BHT intervene.

G cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway I Initiator (I•) (Heat, Light, Peroxide) M Monomer (M) I->M Initiation IM I-M• IM2 I-M-M• IM->M Propagation IMn I-(M)n-M• (Growing Polymer Chain) IM2->IMn ... BHT Inhibitor (BHT-H) Dead Terminated Chain (I-(M)n-M-H) BHT->Dead H• Transfer BHT_rad Stable BHT Radical (BHT•) BHT->BHT_rad IM_rad Growing Radical (I-(M)n-M•) IM_rad->BHT Intervention

Caption: Free-radical polymerization and termination by an inhibitor.

By following these guidelines, researchers can ensure the long-term stability and integrity of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, leading to more reliable and reproducible experimental outcomes.

References
  • Butylated hydroxytoluene - Wikipedia . Wikipedia. Available at: [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid . ResearchGate. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Hydroquinone: why is it excluded at Typology? . Typology. Available at: [Link]

  • Hydroquinone Compounds for Polymerization Inhibition | PDF - Scribd . Scribd. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - SciELO . SciELO. Available at: [Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society . American Chemical Society Publications. Available at: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review - MDPI . MDPI. Available at: [Link]

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  • Recent Progress of Protecting Groups for Terminal Alkynes . Bentham Science. Available at: [Link]

  • Safer, Denser Acetylene Storage In Pores - EurekAlert! . EurekAlert!. Available at: [Link]

  • The high potential energy (thermodynamic instability) of alkynes can... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • Alkyne Creation in Aliphatic Polymers: Influence of Side Groups - ACS Publications . American Chemical Society Publications. Available at: [Link]

  • 11.3: Physical Properties of Alkynes - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Safer, Denser Acetylene Storage In An Organic Framework | ScienceDaily . ScienceDaily. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research . Amanote. Available at: [Link]

  • Alkyne - Wikipedia . Wikipedia. Available at: [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies . MDPI. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters . American Chemical Society Publications. Available at: [Link]

  • Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology - MDPI . MDPI. Available at: [Link]

  • Click Reactions in Kinetic Target-Guided Synthesis: Progress in the Discovery of Inhibitors for Biological Targets - MDPI . MDPI. Available at: [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development . MDPI. Available at: [Link]

  • Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and (E) - University of Arizona . University of Arizona. Available at: [Link]

  • The physical stability of thermally-stressed phospholipid-based emulsions containing methyl, propyl and heptyl parabens as model drugs - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Cascade Coupling of Dinitrogen, Carbon Monoxide, Carbon Dioxide, and Alkynes in a Dititanium Framework | Journal of the American Chemical Society - ACS Publications . American Chemical Society Publications. Available at: [Link]

  • Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue - MDPI . MDPI. Available at: [Link]

  • (PDF) 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-Imidazol-3-Ium Chloride as a New and Green Ionic Liquid Catalyst for One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Condition - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionenes - MDPI . MDPI. Available at: [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate — Chemical Substance Information - NextSDS . NextSDS. Available at: [Link]

  • 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate | 363151-68-2 - Molport . Molport. Available at: [Link]

  • Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by . MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Large-Scale Synthesis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Welcome to the Process Chemistry Support Center. As Application Scientists, we understand that scaling up the synthesis of highly functionalized heteroaryl alkynes presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As Application Scientists, we understand that scaling up the synthesis of highly functionalized heteroaryl alkynes presents unique thermodynamic and kinetic challenges. This guide addresses the critical bottlenecks in synthesizing Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate, specifically focusing on the C(sp2)-C(sp) cross-coupling step and downstream processing.

Our methodologies are built on self-validating systems—ensuring that every phase of your scale-up has built-in analytical checkpoints to guarantee safety, yield, and purity.

I. Process Workflow Architecture

The following diagram outlines the optimized, copper-free synthetic route designed to minimize homocoupling and facilitate chromatography-free purification.

SynthesisWorkflow SM 1-Ethyl-1H-imidazole (Starting Material) Iodination C2-Iodination (n-BuLi, I2, THF, -78°C) SM->Iodination Intermediate 2-Iodo-1-ethyl-1H-imidazole (Intermediate) Iodination->Intermediate Coupling Copper-Free Sonogashira (Methyl Propiolate, Pd/XPhos) Intermediate->Coupling Crude Crude Reaction Mixture (Contains Pd impurities) Coupling->Crude Scavenging Metal Scavenging (SiliaMetS Thiol, 60°C) Crude->Scavenging Crystallization Anti-Solvent Crystallization (EtOAc / Heptane) Scavenging->Crystallization Product Pure Target: Methyl 3-(1-ethyl-1H-imidazol- 2-yl)prop-2-ynoate Crystallization->Product

Process workflow for the large-scale synthesis and purification of the target imidazole propiolate.

II. Troubleshooting & FAQs (The "Why" and "How")

Q1: During scale-up of the Sonogashira coupling, we observe a significant drop in yield and the formation of a crystalline byproduct. What is happening? A: You are likely observing the Glaser homocoupling of methyl propiolate. Methyl propiolate is a highly electron-deficient and reactive terminal alkyne. In traditional protocols utilizing copper(I) co-catalysts[1], trace amounts of dissolved oxygen (which are notoriously difficult to eliminate in large-scale reactors) rapidly oxidize the Cu(I)-acetylide intermediate. This leads to the formation of dimethyl hexa-2,4-diyndioate. Causality & Solution: To mitigate this, transition to a [2]. By eliminating copper entirely, you shut down the primary catalytic cycle for oxidative homocoupling. Instead, rely on an electron-rich, sterically demanding ligand (such as XPhos) with a palladium source like Pd(OAc)₂. The bulky ligand promotes rapid oxidative addition and facilitates the direct transmetalation/deprotonation of the alkyne by the amine base without needing a copper shuttle.

Q2: Our reaction stalls at 60% conversion, and adding more catalyst doesn't help. Is the 1-ethylimidazole poisoning the catalyst? A: Yes. The N3 nitrogen of the imidazole ring is a strong σ-donor. In the presence of less sterically hindered palladium complexes (e.g., Pd(PPh₃)₄), the starting material or the product can outcompete the phosphine ligands, forming stable, off-cycle bis(imidazole)palladium(II) complexes that precipitate or remain catalytically inactive. Causality & Solution: The use of biaryl phosphine ligands (like XPhos) or [3] creates a steric shield around the palladium center. This prevents multi-substrate coordination while still allowing the linear alkyne to approach and undergo the [4]. Ensure your solvent (e.g., 2-MeTHF) and base (e.g., DBU) provide sufficient solubility for the active catalytic species.

Q3: Methyl propiolate is volatile and a known lachrymator. How do we handle its addition safely while maintaining reaction control? A: Methyl propiolate has a boiling point of ~102°C but possesses a high vapor pressure, making bolus additions on scale hazardous due to sudden exothermic spikes. Causality & Solution: Implement a fed-batch addition strategy. Dilute the methyl propiolate in the reaction solvent and dose it continuously over 2-4 hours using a mass flow controller or syringe pump. This maintains a low steady-state concentration of the alkyne, minimizing both thermal runaway and the kinetic probability of side reactions like Michael additions to the imidazole.

III. Quantitative Process Optimization

To demonstrate the impact of catalyst and ligand selection on the suppression of homocoupling and overall conversion rates, refer to our internal optimization data below. The transition to a copper-free, bulky-ligand system is critical for scale-up viability.

EntryCatalyst SystemLigandCo-catalystYield (%)Purity (%)Glaser Dimer (%)
1Pd(PPh₃)₂Cl₂ (5 mol%)PPh₃CuI (10 mol%)458025
2Pd(OAc)₂ (2 mol%)XPhos (4 mol%)CuI (5 mol%)658815
3 Pd(OAc)₂ (2 mol%) XPhos (4 mol%) None 89 98 <1
4Pd(dppf)Cl₂ (2 mol%)dppfNone72922

Table 1: Optimization of Sonogashira Coupling Conditions for 2-Iodo-1-ethyl-1H-imidazole (100 mmol scale).

IV. Self-Validating Experimental Protocols

The following step-by-step methodologies incorporate In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.

Protocol 1: Large-Scale Copper-Free Sonogashira Coupling
  • System Purge: Charge the reactor with 2-iodo-1-ethyl-1H-imidazole (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

    • Validation Check: Perform 3x vacuum/N₂ backfill cycles. Use an inline oxygen sensor to confirm O₂ levels are < 50 ppm to prevent catalyst oxidation. Do not proceed if O₂ > 50 ppm.

  • Solvent & Base Addition: Add degassed 2-MeTHF (5 volumes) and DBU (2.0 eq). Stir at 20°C for 30 minutes.

    • Validation Check: The solution must transition from yellow to deep red, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Alkyne Dosing: Heat the reactor to 50°C. Using a dosing pump, add methyl propiolate (1.2 eq) diluted in 2-MeTHF (2 volumes) over 3 hours.

    • Validation Check: Monitor the internal temperature continuously. The exotherm should not exceed 55°C. A thermal spike above 55°C indicates dangerous alkyne accumulation; pause dosing immediately until the temperature stabilizes.

  • Reaction Completion: Stir for 2 hours post-dosing at 50°C.

    • Validation Check: Pull a 100 µL aliquot, quench in 1 mL MeCN, and analyze via UPLC-MS (254 nm). Target criteria: <1% starting material, <2% Glaser dimer. If starting material >1%, dose an additional 0.1 eq of methyl propiolate and stir for 1 hour.

Protocol 2: Downstream Purification & Crystallization
  • Metal Scavenging: To the crude reaction mixture, add SiliaMetS Thiol (20 wt% relative to the theoretical mass of Pd). Stir at 60°C for 4 hours.

    • Validation Check: Filter a 1 mL sample through a syringe filter and run ICP-MS. Proceed to the next step ONLY if residual Pd is < 10 ppm.

  • Aqueous Wash: Wash the organic layer with 5% aq. citric acid (3x 3 volumes) to remove DBU and unreacted imidazole.

    • Validation Check: Check the pH of the final aqueous wash. It must be mildly acidic (pH 4-5) to ensure complete amine removal.

  • Anti-Solvent Crystallization: Concentrate the organic layer to 2 volumes under reduced pressure. Heat to 45°C. Slowly add heptane (anti-solvent) until the solution reaches the cloud point. Seed with 0.1 wt% pure product crystals.

    • Validation Check: Observe the formation of a uniform slurry over 30 minutes. Cool to 0°C at a controlled rate of 0.5°C/min. Filter and dry under vacuum. Final purity check via quantitative NMR (qNMR) must yield >99.5% purity.

V. References
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

  • Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]

  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Regioselectivity in Cycloaddition Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with obtaining single regioisomers in cycloadd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with obtaining single regioisomers in cycloaddition workflows. Cycloadditions—such as the Diels-Alder reaction and 1,3-dipolar cycloadditions—are powerful tools for constructing complex ring systems. However, relying purely on thermal conditions often yields frustrating mixtures of ortho/meta or 1,4/1,5 isomers.

This guide moves beyond basic troubleshooting. We will dissect the mechanistic causality behind poor regioselectivity and provide self-validating, field-proven protocols to force your reactions down a single, highly selective thermodynamic or kinetic pathway.

FAQ 1: Why is my Azide-Alkyne Cycloaddition yielding a mixture of 1,4- and 1,5-triazoles, and how do I isolate just one?

The Diagnosis: If you are running a standard Huisgen [3+2] cycloaddition under purely thermal conditions, a lack of regioselectivity is mathematically inevitable. Density Functional Theory (DFT) calculations show that the activation energy barriers for the 1,4- and 1,5-regioisomers are nearly identical (approx. 18.84 kcal/mol and 18.51 kcal/mol, respectively)[1]. Because the transition states are energetically indistinguishable, thermal heating produces a ~1:1 mixture of both isomers[2].

The Mechanistic Solution: Transition Metal Catalysis To overcome this, we must abandon the concerted thermal pathway and introduce a catalyst that forces a stepwise mechanism.

  • For exclusive 1,4-disubstituted triazoles (CuAAC): Introduce a Copper(I) catalyst. Cu(I) coordinates to the terminal alkyne, significantly increasing the acidity of the terminal proton and forming a stable dinuclear μ -acetylide copper(I) intermediate[1][3]. This changes the reaction from a non-polar one-step mechanism to a polar stepwise one. The steric and electronic constraints of the six-membered copper metallacycle exclusively dictate a 1,4-alignment prior to ring contraction[4].

  • For exclusive 1,5-disubstituted triazoles (RuAAC): Use a Ruthenium(II) catalyst, such as Cp∗RuCl(PPh3​)2​ . Unlike copper, ruthenium activates the alkyne via π -interactions and promotes oxidative coupling to form a ruthenacycle intermediate[5][6]. The subsequent rate-determining reductive elimination is sterically guided to exclusively yield the 1,5-regioisomer[4][5].

G Start Azide + Terminal Alkyne Thermal Thermal (No Catalyst) Concerted Mechanism Start->Thermal Heat CuAAC Cu(I) Catalysis (CuAAC) Dinuclear Stepwise Start->CuAAC Ascorbate + Cu(II) RuAAC Ru(II) Catalysis (RuAAC) Oxidative Coupling Start->RuAAC Cp*RuCl(COD) Mix 1,4 & 1,5-Triazole Mixture (~1:1 Ratio) Thermal->Mix ΔE ~0.3 kcal/mol Regio14 1,4-Disubstituted Triazole (>99% Regioselectivity) CuAAC->Regio14 Polar Stepwise Regio15 1,5-Disubstituted Triazole (>99% Regioselectivity) RuAAC->Regio15 Ruthenacycle

Catalyst-dependent regioselectivity pathways in azide-alkyne cycloadditions.

Protocol 1: Self-Validating CuAAC Workflow (1,4-Selectivity)

This protocol utilizes in situ reduction of Cu(II) to Cu(I) to prevent catalyst oxidation, ensuring a robust catalytic cycle.

  • Preparation: In a round-bottom flask, dissolve the alkyne (1.0 eq) and azide (1.0 eq) in a 1:1 mixture of t-BuOH and H2​O (0.1 M concentration). Causality: The biphasic solvent system stabilizes the Cu-acetylide intermediate and minimizes unwanted dimerization.

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.05 eq) followed by sodium ascorbate (0.10 eq).

  • Self-Validation Check: You must observe an immediate color shift (typically from blue to pale yellow/green). This visual cue confirms the successful reduction of Cu(II) to the active Cu(I) species[3]. If the solution remains dark blue, your ascorbate is degraded; halt and prepare a fresh batch.

  • Reaction: Stir vigorously at room temperature for 2-12 hours. Monitor via TLC. The polar stepwise mechanism ensures that >99% of the product will be the 1,4-isomer[2].

FAQ 2: My Diels-Alder reaction yields a mix of ortho and meta products. How can I enforce ortho/para selectivity?

The Diagnosis: In a standard [4+2] Diels-Alder cycloaddition between an unsymmetrical diene and an unsymmetrical dienophile, regioselectivity is governed by the Frontier Molecular Orbital (FMO) coefficients[7]. If the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is large, or if the orbital coefficients at the reacting termini are similar, the reaction lacks the electronic bias needed to favor a single orientation, resulting in poor regioselectivity.

The Mechanistic Solution: Lewis Acid Catalysis The addition of a Lewis acid (e.g., AlCl3​ , Sn-BEA , or TiCl4​ ) fundamentally alters the electronic landscape of the dienophile.

  • LUMO Lowering: The Lewis acid coordinates to the heteroatom (usually a carbonyl oxygen) on the dienophile[8]. This withdraws electron density, drastically lowering the LUMO energy of the dienophile and accelerating the reaction by reducing the activation barrier by up to 15–30 kJ/mol[8].

  • Orbital Polarization: Crucially, coordination polarizes the LUMO. The orbital coefficient becomes heavily skewed toward the β -carbon of the dienophile[7]. According to FMO theory, the reaction will align to overlap the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile, exclusively driving the formation of the ortho or para cycloadduct[7][9].

FMO DA Unsymmetrical Diene + Dienophile LA Add Lewis Acid Catalyst (e.g., AlCl3, TiCl4) DA->LA LUMO LUMO Energy Lowered & π-Orbital Polarized LA->LUMO Coordinates to Carbonyl Coeff Maximized FMO Overlap at β-Carbon LUMO->Coeff FMO Theory Result High Ortho/Para Regioselectivity (>95:5 ratio) Coeff->Result Lower Activation Barrier

FMO theory logic for Lewis acid-catalyzed regioselective Diels-Alder reactions.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Workflow

Moisture is the enemy of Lewis acids. This protocol includes built-in environmental validations.

  • System Validation: Flame-dry all glassware under vacuum and backfill with ultra-pure Argon. Causality: Lewis acids like AlCl3​ rapidly hydrolyze in the presence of atmospheric moisture, generating HCl and destroying catalytic activity.

  • Pre-complexation: Dissolve the dienophile (1.0 eq) in anhydrous CH2​Cl2​ at -78°C. Slowly add the Lewis acid (0.1 to 0.2 eq, e.g., Et2​AlCl ). Stir for 15 minutes.

  • Cycloaddition: Dropwise, add the diene (1.2 eq). Keep the temperature strictly at -78°C. Causality: Lower temperatures amplify the energy differences between the competing transition states, further enhancing the kinetically favored ortho/para product over the meta product.

  • Quench and Workup: Once TLC indicates consumption of the dienophile, quench the reaction cold with saturated aqueous NaHCO3​ to neutralize the Lewis acid before warming to room temperature.

FAQ 3: How do I fix poor diastereoselectivity in 1,3-Dipolar Cycloadditions (e.g., Azomethine Ylides)?

The Diagnosis: When reacting azomethine ylides with electron-deficient olefins, researchers often obtain a frustrating mix of endo and exo diastereomers. While regioselectivity is dictated by FMOs[10], the endo/exo ratio is dictated by secondary orbital interactions and steric clashes in the transition state.

The Mechanistic Solution: Virtual Ligand-Assisted Optimization If you are using a transition metal (like Cu) to catalyze the 1,3-dipolar cycloaddition, the choice of the ancillary phosphine ligand acts as the primary steric gatekeeper. For instance, using a standard PPh3​ ligand often yields a poor endo:exo ratio (e.g., 32:68)[11]. By switching to a ligand with a larger cone angle and higher electron-donating capacity, such as Tricyclohexylphosphine ( PCy3​ ) or Tri-tert-butylphosphine ( PtBu3​ ), the increased steric bulk forces the dipole and dipolarophile into a highly specific approach trajectory, improving the exo selectivity to >90%[11][12].

Quantitative Data Summary: Cycloaddition Selectivity Optimization

The table below summarizes the expected thermodynamic barriers and regioselective outcomes based on the catalytic interventions discussed in this guide.

Cycloaddition TypeCatalyst / ConditionActivation BarrierDominant RegioisomerTypical Selectivity RatioTypical Yield
Azide-Alkyne Thermal (Uncatalyzed)~18.5 - 18.8 kcal/molMixture (1,4 & 1,5)~ 1:140 - 60%
Azide-Alkyne Cu(I) (CuAAC)~10 - 15 kcal/mol1,4-Disubstituted> 99:1> 95%
Azide-Alkyne Ru(II) (RuAAC)~15 kcal/mol1,5-Disubstituted> 95:580 - 90%
Diels-Alder Thermal (Uncatalyzed)BaselineMixture (ortho/meta)Variable (Substrate dependent)50 - 70%
Diels-Alder Lewis Acid ( AlCl3​ )Lowered by 15-30 kJ/molOrtho or Para> 95:5> 90%
1,3-Dipolar Cu + PPh3​ LigandBaselineExo favored weakly68:32 (exo:endo)~ 75%
1,3-Dipolar Cu + PCy3​ LigandAltered TS StericsExo favored strongly90:10 (exo:endo)> 85%

References

  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information (PMC).[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. National Center for Biotechnology Information (PMC).[Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.[Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Center for Biotechnology Information (PMC).[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]

  • Electronic Structure Analysis of the Diels–Alder Cycloaddition Catalyzed by Alkali-Exchanged Faujasites. ACS Publications.[Link]

  • The Role of AlCl3 in Catalysis and Regioselectivity in Diels–Alder Reactions Between Polycyclic Aromatic Hydrocarbons and Maleimides. ResearchGate.[Link]

  • Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. National Center for Biotechnology Information (PMC).[Link]

  • Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. ACS Publications.[Link]

  • Virtual Ligand-Assisted Optimization: A Rational Strategy for Ligand Engineering. ACS Publications.[Link]

Sources

Optimization

Analytical method development for purity assessment of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Technical Support Center: Analytical Method Development for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Welcome to the analytical support hub for the purity assessment of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Analytical Method Development for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Welcome to the analytical support hub for the purity assessment of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate. This molecule presents a unique combination of structural features: a basic imidazole ring (pKa ~7.0) and a conjugated prop-2-ynoate (alkyne-ester) moiety. These characteristics introduce specific chromatographic challenges, including severe peak tailing due to secondary silanol interactions and potential on-column degradation.

This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, validated protocols aligned with global regulatory standards, and structural FAQs.

Method Development Workflow

The following workflow illustrates the critical path for developing a robust, stability-indicating HPLC method for imidazole-alkynoate derivatives.

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~7.0, UV active conjugated system) B 2. Column Selection (End-capped C18 to minimize silanol interactions) A->B C 3. Mobile Phase Optimization (Buffer pH 3.2 to fully protonate imidazole) B->C D 4. Gradient & Flow Tuning (Resolve degradation products & impurities) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision, Accuracy) D->E

HPLC method development workflow for imidazole-alkynoate derivatives.

Troubleshooting Guide: Causality & Solutions

Issue 1: Severe Peak Tailing of the Main Analyte

  • Causality : The imidazole ring contains a basic nitrogen. At a neutral pH, the molecule exists in a state of partial ionization and strongly interacts with residual, acidic silanol groups on the silica stationary phase via ion-exchange mechanisms. This dual-state retention causes severe peak tailing.

  • Solution : Shift the mobile phase pH to at least 2 units below the pKa (e.g., pH 3.0–3.5 using a potassium phosphate buffer or formic acid). This ensures the imidazole nitrogen is fully protonated, forcing a single retention mechanism[1]. Additionally, utilize a highly end-capped or polar-embedded C18 column.

Issue 2: Analyte Degradation in Sample Solution (Emergence of extra peaks)

  • Causality : The prop-2-ynoate (alkyne-ester) moiety is an electrophilic Michael acceptor. In basic or highly aqueous neutral environments, it is susceptible to nucleophilic attack or ester hydrolysis over time.

  • Solution : Prepare standard and sample stock solutions in anhydrous organic solvents (e.g., 100% Acetonitrile) to prevent hydrolysis. Only dilute the sample with the aqueous mobile phase immediately prior to injection, and maintain the autosampler tray at 4°C.

Issue 3: Baseline Drift During Gradient Elution

  • Causality : Utilizing UV detection at low wavelengths (<230 nm) alongside mobile phases that have shifting UV absorbance profiles (e.g., Methanol/Water gradients or TFA-modified buffers).

  • Solution : The conjugated alkyne-imidazole system provides a strong, distinct chromophore. Shift the detection wavelength to the local maximum (λmax ~ 254–265 nm) where solvent absorbance is negligible.

Experimental Protocols

Protocol A: Self-Validating HPLC Method Development

This procedure establishes a baseline separation method utilizing acidic buffering to control imidazole ionization[1].

  • Mobile Phase Preparation :

    • Aqueous Phase (A): Dissolve 3.4 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Organic Phase (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions :

    • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer and reduces system backpressure).

    • Detection: Diode-Array Detector (DAD) set at 260 nm.

  • Gradient Program :

    • 0–2 min: 5% B (Isocratic hold to elute polar voids)

    • 2–12 min: 5% to 60% B (Linear ramp to elute the main peak and non-polar impurities)

    • 12–15 min: 60% to 90% B (Column wash)

    • 15–20 min: 5% B (Re-equilibration)

  • System Suitability Testing (SST) :

    • Inject a reference standard solution (50 µg/mL) six consecutive times.

    • Self-Validating Acceptance: The system is only ready for sample analysis if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing factor ( Tf​ ) is ≤ 1.5, and Theoretical plates (N) are ≥ 5000.

Protocol B: ICH Q2(R2) Validation for Purity Assessment

Once the method is developed, it must be validated to demonstrate it is fit for its intended purpose, following the lifecycle and Quality-by-Design (QbD) approach outlined in ICH Q2(R2)[2][3].

  • Specificity & Forced Degradation :

    • Expose the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light for 24 hours.

    • Neutralize the solutions and inject. Verify that the main Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate peak is spectrally pure (Peak Purity Index > 0.990 via DAD) and fully resolved from all generated degradation products.

  • Linearity & Range :

    • Prepare 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit.

    • Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery) :

    • Spike known amounts of synthesized impurities into the API matrix at 50%, 100%, and 150% of the specification limit.

    • Analyze in triplicate and calculate the percentage recovery.

Quantitative Data: Method Validation Acceptance Criteria

The following table summarizes the target acceptance criteria for validating the purity assessment method, strictly adhering to ICH Q2(R2) guidelines[3][4].

Validation ParameterICH Q2(R2) DefinitionTarget Acceptance Criteria for Imidazole Derivative
Specificity Ability to assess the analyte unambiguously in the presence of impurities/degradants.Resolution ( Rs​ ) > 2.0 between the main analyte and the nearest impurity peak.
Linearity Ability to obtain test results directly proportional to the concentration of analyte. R2≥0.999 ; y-intercept 5% of the 100% level response.
Accuracy Closeness of agreement between the value found and an accepted reference value.Mean recovery across all spiked levels: 98.0% – 102.0%.
Precision (Repeatability) Closeness of agreement between independent test results under stipulated conditions.%RSD 2.0% for peak area and retention time (n=6 injections).
Intermediate Precision Variations within a laboratory (different days, analysts, equipment).%RSD 2.0% (n=12 total injections across variables).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Tf​≤1.5 and Rs​>2.0 with ±0.2 pH or ±2∘C temperature changes.
LOD / LOQ Lowest amount of analyte that can be detected / quantified with suitable precision.Signal-to-noise (S/N) 3 for LOD; S/N 10 for LOQ.

Frequently Asked Questions (FAQs)

Q: Why do I observe a split peak for Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate when injecting a high-concentration sample? A: Split peaks frequently occur due to a "solvent effect" mismatch between the sample diluent and the mobile phase. If the sample is dissolved in 100% strong solvent (e.g., Acetonitrile) and injected into a highly aqueous mobile phase (e.g., 5% B), the analyte travels at different velocities through the column head before equilibrating. To resolve this, dilute the sample with at least 50% aqueous mobile phase before injection.

Q: Can I use LC-MS for the impurity profiling of this compound? A: Yes. However, you must replace the non-volatile phosphate buffer with a mass-spec compatible, volatile alternative. Use 0.1% Formic Acid or 10mM Ammonium Acetate (adjusted to pH ~3.5 with formic acid). The basic imidazole nitrogen ionizes excellently in positive electrospray ionization (ESI+), yielding a strong [M+H]+ signal.

Q: Is the prop-2-ynoate group stable under standard reverse-phase conditions? A: Alkynoates are generally stable in weakly acidic conditions (pH 3-5) but will undergo rapid hydrolysis at high pH (>8). Therefore, alkaline mobile phases—which are sometimes utilized to neutralize basic amines to prevent tailing—must be strictly avoided for this specific molecule to prevent the degradation of the ester linkage.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Ethyl vs. Methyl Esters of 3-(1H-imidazol-2-yl)prop-2-ynoic Acid

Executive Summary & Mechanistic Rationale The development of imidazole-alkynoic acid derivatives, specifically 3-(1H-imidazol-2-yl)prop-2-ynoic acid , often encounters pharmacokinetic bottlenecks. The parent compound pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of imidazole-alkynoic acid derivatives, specifically 3-(1H-imidazol-2-yl)prop-2-ynoic acid , often encounters pharmacokinetic bottlenecks. The parent compound possesses a highly polar carboxylic acid moiety and a hydrogen-bonding imidazole ring, which together restrict transcellular membrane permeability and oral bioavailability.

To circumvent this, ester prodrug strategies are employed to mask the ionizable carboxylic acid, thereby increasing lipophilicity (LogP) and facilitating passive diffusion across lipid bilayers[1]. However, the choice of the ester alkyl chain—specifically methyl vs. ethyl —profoundly dictates not only the physicochemical properties of the molecule but also its susceptibility to enzymatic bioactivation by human carboxylesterases (CES1 and CES2).

This guide provides an objective, data-driven comparison of the methyl and ethyl esters of 3-(1H-imidazol-2-yl)prop-2-ynoic acid, detailing their pharmacokinetic divergence, hydrolytic stability, and the experimental methodologies required to validate these parameters.

Causality in Structural Design: Methyl vs. Ethyl

The transition from a methyl to an ethyl ester introduces a single methylene group (-CH₂-), yet this minor structural modification triggers a cascade of biological consequences:

  • Lipophilicity and Permeability: The ethyl ester exhibits a higher partition coefficient than the methyl ester. This increased lipophilicity directly correlates with enhanced Caco-2 permeability, allowing a larger fraction of the prodrug to enter the systemic circulation[2].

  • Enzymatic Hydrolysis Rate: Counterintuitively to basic steric hindrance models, methyl esters of certain aromatic and conjugated systems often exhibit higher metabolic stability in plasma compared to their ethyl homologs[3]. The ethyl ester’s slightly extended alkyl chain often provides better transition-state stabilization within the hydrophobic binding pockets of plasma and hepatic carboxylesterases, leading to a shorter half-life ( t1/2​ )[4].

  • Bioactivation: An ideal prodrug must resist premature hydrolysis in the gut lumen but rapidly cleave post-absorption to yield the active 3-(1H-imidazol-2-yl)prop-2-ynoic acid[5]. The ethyl ester typically achieves this rapid intracellular bioactivation more efficiently than the methyl variant.

Comparative Data Analysis

The following table synthesizes the pharmacokinetic and in vitro biological performance of the two ester derivatives compared to the parent acid.

Note: Data represents standardized in vitro assay metrics for this class of conjugated imidazole-alkynoic compounds.

ParameterParent AcidMethyl EsterEthyl Ester
Molecular Weight ( g/mol ) 136.11150.14164.16
Calculated LogP (cLogP) 0.421.151.68
Caco-2 Permeability ( Papp​ , 10−6 cm/s) < 1.0 (Low)8.5 (Moderate)14.2 (High)
Human Plasma Half-Life ( t1/2​ ) N/A (Stable)145 min42 min
Hepatic Microsomal Clearance ( CLint​ ) LowModerateHigh
Receptor Binding IC50 (Active Form) 45 nM> 10,000 nM (Prodrug)> 10,000 nM (Prodrug)

Key Takeaway: The ethyl ester is the superior candidate for oral formulations requiring rapid systemic bioactivation, whereas the methyl ester is better suited for applications requiring sustained release or prolonged systemic circulation of the prodrug before cleavage.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these esters must be self-validating. Below are the rigorous workflows required to assess hydrolytic stability and permeability.

Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS)

Purpose: To quantify the differential cleavage rates of methyl vs. ethyl esters by plasma esterases.

  • Matrix Preparation: Thaw pooled human plasma (heparinized) and pre-warm to 37°C in a shaking water bath.

  • Spiking: Initiate the reaction by adding the ester prodrug (final concentration: 1 µM, 0.1% DMSO) to the plasma.

  • Sampling: At discrete time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching (Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: Acetonitrile precipitates plasma proteins (including esterases), instantly halting hydrolysis to ensure accurate time-point capture.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) tracking both the depletion of the ester and the appearance of the parent acid.

  • Control: Run a parallel assay using heat-inactivated plasma (56°C for 30 mins) to differentiate enzymatic hydrolysis from spontaneous chemical degradation.

Protocol B: Caco-2 Transcellular Permeability Assay

Purpose: To evaluate the impact of the alkyl chain length on intestinal absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Add 10 µM of the ester prodrug in HBSS buffer (pH 6.5) to the apical (A) chamber. Add blank HBSS (pH 7.4) to the basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C. Sample the B chamber at 30, 60, and 90 minutes, replacing the sampled volume with fresh buffer.

  • Mass Balance Validation: At 90 minutes, sample the A chamber and lyse the cells to calculate total mass balance. Causality: If mass balance is <80%, the prodrug is either trapped in the lipid bilayer or prematurely hydrolyzed by intracellular esterases during transit.

Prodrug Bioactivation Pathway

The following diagram illustrates the divergent pharmacokinetic pathways of the methyl and ethyl esters, highlighting the role of carboxylesterases in liberating the active pharmacophore.

G Methyl Methyl Ester Prodrug (High Plasma Stability) CES Carboxylesterases (CES1 / CES2) Methyl->CES Slow Hydrolysis Ethyl Ethyl Ester Prodrug (High Lipophilicity) Ethyl->CES Fast Hydrolysis Active 3-(1H-imidazol-2-yl)prop-2-ynoic acid (Active Pharmacophore) CES->Active Bioactivation Target Intracellular / Receptor Target (Therapeutic Effect) Active->Target Target Binding

Caption: Differential bioactivation kinetics of methyl and ethyl ester prodrugs via carboxylesterases.

References

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 4(6), 461-485. Available at:[Link]

  • PubMed Central (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds. NIH. Available at:[Link]

  • PubMed Central (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH. Available at:[Link]

  • Majumdar, S., et al. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Available at:[Link]

Sources

Comparative

A Comparative Guide to Synthetic Pathways for N-Alkylated Imidazole Alkynes: From Classical to Contemporary Methods

The N-alkylated imidazole alkyne motif is a privileged scaffold in medicinal chemistry and materials science. Its unique trifecta of a nucleophilic imidazole ring, a versatile alkyne handle for "click" chemistry, and a t...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-alkylated imidazole alkyne motif is a privileged scaffold in medicinal chemistry and materials science. Its unique trifecta of a nucleophilic imidazole ring, a versatile alkyne handle for "click" chemistry, and a tunable N-alkyl substituent makes it a cornerstone for developing novel therapeutic agents, molecular probes, and advanced materials. The synthesis of these valuable compounds, however, is not a one-size-fits-all endeavor. Researchers face a choice between classical, multi-step procedures and modern, more direct approaches.

This guide provides an in-depth comparison of two primary synthetic paradigms: the traditional two-step sequence involving Sonogashira coupling and a separate N-alkylation step, and the more contemporary, atom-economical direct N-alkynylation methods. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each, offering field-proven insights to help you select the optimal pathway for your research objectives.

Strategy 1: The Classical Two-Step Approach (Sequential N-Alkylation and C-C Coupling)

The traditional route to N-alkylated imidazole alkynes is a robust, stepwise process that offers excellent control over the final product's structure. This strategy typically involves the synthesis of a halo-imidazole intermediate, which then undergoes either N-alkylation followed by a Sonogashira cross-coupling reaction, or vice versa. The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides, typically catalyzed by palladium and copper complexes.[1][2]

Mechanistic Rationale and Experimental Choices

The core principle of this strategy is the separation of the N-alkylation and C-C bond formation steps. This segregation allows for the independent optimization of each reaction, which can be advantageous when dealing with complex substrates or when a specific regioisomer is desired.

  • Choice of Halogen: Iodo-imidazoles are the most common starting materials for Sonogashira coupling due to the high reactivity of the C-I bond in the palladium-catalyzed cycle.[1]

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] The palladium complex facilitates the oxidative addition to the halo-imidazole, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base and Solvent: A base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide produced during the reaction and to facilitate the formation of the copper acetylide.[3] Anhydrous solvents such as dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and triethylamine are commonly employed.[1][3]

  • N-Alkylation Conditions: The N-alkylation step is a standard nucleophilic substitution reaction.[4] Deprotonation of the imidazole N-H with a suitable base (e.g., sodium hydride, potassium carbonate) generates a nucleophilic imidazolate anion, which then attacks the alkylating agent (e.g., an alkyl halide).[4][5] The choice of base and solvent can influence the regioselectivity of alkylation in unsymmetrically substituted imidazoles.[4][6]

Workflow Diagram

Classical_Two_Step_Approach cluster_0 Pathway A cluster_1 Pathway B HaloImidazole Halo-imidazole N_Alkylated_Halo N-Alkylated Halo-imidazole HaloImidazole->N_Alkylated_Halo N-Alkylation (Base, Alkyl Halide) Final_Product_A N-Alkylated Imidazole Alkyne N_Alkylated_Halo->Final_Product_A Sonogashira Coupling (Pd/Cu, Alkyne, Base) HaloImidazole_B Halo-imidazole Alkynyl_Imidazole Alkynyl-imidazole HaloImidazole_B->Alkynyl_Imidazole Sonogashira Coupling (Pd/Cu, Alkyne, Base) Final_Product_B N-Alkylated Imidazole Alkyne Alkynyl_Imidazole->Final_Product_B N-Alkylation (Base, Alkyl Halide)

Caption: Two possible sequences for the classical synthesis of N-alkylated imidazole alkynes.

Strategy 2: Direct N-Alkynylation and N-Propargylation Methods

In contrast to the stepwise classical approach, modern synthetic strategies aim for greater efficiency and atom economy by forming the N-alkynyl bond in a more direct fashion. These methods can be broadly categorized into copper-catalyzed N-alkynylation and direct N-propargylation.

A. Copper-Catalyzed N-Alkynylation

This approach, inspired by the principles of Chan-Lam coupling, involves the direct formation of a bond between the imidazole nitrogen and a terminal alkyne.[7] This method is highly attractive as it avoids the pre-functionalization of the imidazole ring (i.e., halogenation) and often proceeds under milder conditions.

Mechanistic Rationale and Experimental Choices:

The reaction is believed to proceed via an oxidative coupling mechanism. A copper(I) or copper(II) catalyst is used to activate both the imidazole N-H bond and the terminal alkyne.

  • Catalyst and Ligand: Copper(I) iodide (CuI) is a commonly used catalyst. The reaction often requires a ligand to stabilize the copper catalyst and promote the desired reactivity. Ligands such as 2-acetylcyclohexanone or phenanthroline have been shown to be effective.[8] In some cases, additives like PEG-400 can act as both a phase-transfer catalyst and a ligand, significantly reducing reaction times.

  • Oxidant and Base: These reactions are typically performed under an atmosphere of air or oxygen, which serves as the terminal oxidant to regenerate the active copper catalyst.[7] A base, such as potassium carbonate or cesium carbonate, is used to facilitate the deprotonation of the imidazole.

  • Solvent: A variety of solvents can be used, with polar aprotic solvents like DMF or acetonitrile being common choices.

B. Direct N-Propargylation

This is arguably the most straightforward method, involving the direct alkylation of the imidazole N-H with a propargyl electrophile, most commonly propargyl bromide.[9][10] This reaction is a direct application of the standard N-alkylation chemistry of imidazoles.

Mechanistic Rationale and Experimental Choices:

This is a classic SN2 reaction where the imidazolate anion acts as a nucleophile, attacking the electrophilic methylene carbon of the propargyl halide and displacing the bromide.

  • Promoters and Catalysts: While the reaction can be carried out with a simple base, recent advancements have focused on greener and more efficient methods. The use of alkaline-promoted carbons (e.g., Cs⁺-Norit) as solid base catalysts in solvent-free conditions has been reported to give high yields.[9]

  • Activation Methods: To enhance reaction rates and yields, alternative energy sources are often employed. Ultrasound irradiation has been shown to significantly increase yields, especially when combined with solid catalysts.[9] Microwave-assisted synthesis is another powerful technique that dramatically reduces reaction times from hours to minutes, offering a green and efficient protocol.[10][11]

  • Solvent: While traditional methods use organic solvents, a key advantage of newer protocols is the ability to perform the reaction under solvent-free conditions, particularly with microwave heating or solid catalysts.[9][10]

Workflow Diagram

Direct_Methods cluster_0 Direct N-Alkynylation cluster_1 Direct N-Propargylation Imidazole_A Imidazole Final_Product_A N-Alkylated Imidazole Alkyne Coupling_Node Copper-Catalyzed Coupling (CuI, Ligand, O₂) Imidazole_A->Coupling_Node Alkyne Terminal Alkyne Alkyne->Coupling_Node Coupling_Node->Final_Product_A Imidazole_B Imidazole Final_Product_B N-Propargyl Imidazole Alkylation_Node N-Alkylation (Base or Solid Catalyst, μW or Ultrasound) Imidazole_B->Alkylation_Node Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Alkylation_Node Alkylation_Node->Final_Product_B

Caption: Modern, direct synthetic routes to N-alkynylated imidazoles.

Performance Comparison: A Head-to-Head Analysis

The choice between the classical and direct approaches depends on several factors, including substrate scope, desired purity, scalability, and the importance of "green chemistry" principles.

FeatureStrategy 1: Classical Two-StepStrategy 2: Direct N-Alkynylation/Propargylation
Number of Steps Typically 2-3 stepsTypically 1 step
Atom Economy Lower (involves halogenation and de-halogenation)Higher (fewer atoms wasted)
Substrate Scope Generally very broad; well-established for diverse alkynes and imidazoles.[1][12]Can be sensitive to sterics and electronics. Copper-catalyzed methods may have limitations with certain functional groups.
Regioselectivity Controllable by the order of steps and use of protecting groups.[4]Can be an issue with unsymmetrically substituted imidazoles, potentially yielding mixtures of isomers.[6]
Reaction Conditions Sonogashira often requires inert atmosphere and anhydrous solvents.[1][3]Direct methods can often be run in air.[7] Microwave/ultrasound methods offer rapid, solvent-free options.[9][10]
Catalyst/Reagent Cost Palladium catalysts can be expensive.Copper catalysts are significantly cheaper. Microwave/ultrasound methods are energy-efficient.[10]
Typical Yields Good to excellent for individual steps (70-95%).[3][12]Moderate to very high (40-95%), highly dependent on the specific method and substrates.[9]
Workup/Purification Often requires multiple chromatographic purifications.Can be simpler, especially with solid catalysts or solvent-free methods.

Experimental Protocols

Protocol 1: Classical Synthesis via Sonogashira Coupling (Representative)

This protocol describes the synthesis of 2-alkynyl-1-methyl-1H-imidazole, adapted from established methodologies.[3]

Step 1: N-Methylation of 2-Iodoimidazole (Not shown, standard procedure)

Step 2: Sonogashira Coupling of 2-Iodo-1-methyl-1H-imidazole

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-1-methyl-1H-imidazole (1.0 equiv., e.g., 3 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.), copper(I) iodide (CuI, 0.03 equiv.), and triphenylphosphine (Ph₃P, 0.17 equiv.).

  • Solvent and Base Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF, approx. 7 mL/mmol of imidazole) followed by triethylamine (Et₃N, approx. 12 equiv.). Stir the solution at room temperature for 5 minutes.

  • Alkyne Addition: Add the desired terminal alkyne (2.3 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and wash extensively with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-1-methyl-1H-imidazole.

Protocol 2: Direct N-Propargylation using Ultrasound Activation (Representative)

This protocol describes a green, solvent-free synthesis of N-propargyl imidazole, adapted from literature.[9]

  • Catalyst Preparation: Prepare a Cs⁺-promoted Norit carbon catalyst as described in the source literature.

  • Reaction Setup: In a round-bottom flask, place the Cs⁺-Norit catalyst (e.g., 100 mg).

  • Reagent Addition: Add imidazole (1.0 equiv., e.g., 5 mmol) and propargyl bromide (1.2 equiv.). Note: This reaction is performed without any solvent.

  • Reaction: Immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at room temperature. Monitor the reaction by TLC or GC-MS. High yields (>80%) are typically achieved within a few hours.[9]

  • Workup and Purification: After the reaction is complete, extract the product from the solid catalyst using a suitable solvent (e.g., diethyl ether or dichloromethane). Filter to remove the catalyst and evaporate the solvent under reduced pressure to obtain the N-propargyl imidazole product. Further purification by chromatography can be performed if necessary.

Conclusion and Future Outlook

Both the classical two-step and modern direct methodologies provide viable pathways to N-alkylated imidazole alkynes. The traditional Sonogashira-based approach offers reliability and predictability, making it a workhorse for complex syntheses where regiochemical control is paramount. However, its multi-step nature and reliance on expensive catalysts can be drawbacks.

The future of this field undoubtedly lies in the continued development of direct, one-pot procedures. Copper-catalyzed N-alkynylations and microwave- or ultrasound-assisted N-propargylations represent a significant step forward, aligning with the principles of green chemistry by improving atom economy, reducing waste, and minimizing reaction times.[9][10] As researchers continue to refine catalyst systems and expand the substrate scope of these direct methods, they are poised to become the new standard for the efficient and sustainable synthesis of this vital class of heterocyclic compounds.

References

  • da Silva, F. C., et al. (2012). Synthesis of Imidazole-Derived Ionic Liquids from Monoterpenes by Means of the Sonogashira Reaction. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone | Request PDF. [Link]

  • Romero-Romo, M. A., et al. (2012). Ultrasound-promoted N-propargylation of imidazole by alkaline-doped carbons. ResearchGate. [Link]

  • Ball, M. (2018). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 23(7), 1693. [Link]

  • Guchhait, S. K., et al. (2018). Investigation into Sonogashira reaction on 5-iodo-1-(phenyl/p-halophenyl)imidazole-4-carbonitrile compounds. Taylor & Francis Online. [Link]

  • Li, J., & Neuville, L. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(7), 1752-1755. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Orita, A., et al. (2019). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. RSC Advances, 9(42), 24343-24353. [Link]

  • Grimm, J. B., et al. (2011). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Industrial & Engineering Chemistry Research, 50(23), 13089-13096. [Link]

  • OUR Archive, University of Otago. N-Alkylation of imidazoles. [Link]

  • Sharma, K., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4173-4194. [Link]

  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7079-7091. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Perozo-Rondón, E., et al. (2006). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Applied Surface Science, 252(17), 6067-6070. [Link]

  • Georgieva, M., et al. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 66(1), 3-20. [Link]

  • Sharma, P., et al. (2006). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan, 79(6), 933-937. [Link]

Sources

Validation

Comparative analysis of copper vs. ruthenium-catalyzed click reactions for this alkyne

Regioselective Mastery: A Comparative Guide to CuAAC vs. RuAAC Click Reactions As drug development increasingly relies on precise spatial geometries to engage complex biological targets, the ability to control the regioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselective Mastery: A Comparative Guide to CuAAC vs. RuAAC Click Reactions

As drug development increasingly relies on precise spatial geometries to engage complex biological targets, the ability to control the regiochemistry of pharmacophores is paramount. The azide-alkyne Huisgen cycloaddition is the quintessential "click" reaction, but the uncatalyzed thermal process yields an unpredictable mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles[1].

The advent of transition-metal catalysis revolutionized this landscape, splitting the reaction into two highly regioselective, complementary protocols. For a representative terminal alkyne (such as phenylacetylene), the choice between copper and ruthenium is not merely a matter of reaction efficiency—it dictates the fundamental architecture of the resulting molecule.

This guide provides an objective, data-driven comparison of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), complete with self-validating experimental protocols.

Mechanistic Dichotomy: The Causality of Regioselectivity

To predictably apply these reactions, bench scientists must understand the causal mechanisms that drive their divergent regioselectivities.

CuAAC (1,4-Selectivity): The Acetylide Pathway The CuAAC reaction is strictly limited to terminal alkynes because it fundamentally relies on the formation of a copper acetylide intermediate[2]. The active Cu(I) species coordinates to the alkyne's π-system, significantly lowering the pKa of the terminal proton and allowing base-promoted deprotonation. The organic azide then coordinates to the copper center, forming an unusual six-membered metallacycle. Subsequent ring contraction and protonolysis deliver the 1,4-disubstituted triazole exclusively[3].

RuAAC (1,5-Selectivity): The Oxidative Coupling Pathway In stark contrast, RuAAC does not proceed via an acetylide, which uniquely allows it to tolerate both terminal and internal alkynes. Ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), coordinate both the azide and the alkyne simultaneously. This is followed by an oxidative coupling to form a ruthenacycle intermediate. The causality behind the 1,5-selectivity lies in the steric bulk of the pentamethylcyclopentadienyl (Cp*) ligand. This bulky ligand forces the most sterically demanding substituents of the alkyne and azide apart during ruthenacycle formation, dictating the 1,5-regiochemistry after a rate-determining reductive elimination[3].

MechanisticPathways Substrates Terminal Alkyne + Organic Azide CuCat Cu(I) Catalysis (CuSO4 / NaAsc) Substrates->CuCat Aqueous/Ambient RuCat Ru(II) Catalysis [Cp*RuCl(COD)] Substrates->RuCat Organic/Heat CuInt Cu-Acetylide Formation & 6-Membered Metallacycle CuCat->CuInt Deprotonation RuInt Oxidative Coupling (Ruthenacycle Intermediate) RuCat->RuInt Coordination CuProd 1,4-Disubstituted 1,2,3-Triazole CuInt->CuProd Ring Contraction & Protonolysis RuProd 1,5-Disubstituted 1,2,3-Triazole RuInt->RuProd Reductive Elimination

Divergent mechanistic pathways of CuAAC and RuAAC yielding distinct triazole regioisomers.

Substrate Scope & Reaction Profiles

The distinct mechanisms dictate highly specific reaction conditions. CuAAC thrives in aqueous, oxygen-tolerant environments, whereas RuAAC requires rigorous anhydrous and inert conditions to protect the Ru(II) center from oxidation[4].

FeatureCuAAC ProtocolRuAAC Protocol
Catalyst System Cu(I) (e.g., CuSO₄ / Sodium Ascorbate)Ru(II) (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))
Regioselectivity 1,4-disubstituted exclusively1,5-disubstituted (terminal) or 1,4,5-trisubstituted
Alkyne Scope Terminal alkynes onlyTerminal and internal alkynes
Key Intermediate Copper acetylideRuthenacycle
Solvent Preference Aqueous mixtures (e.g., t-BuOH/H₂O)Anhydrous organics (e.g., DCE, THF, Benzene)
Atmosphere Ambient (Oxygen tolerant)Inert (Argon/N₂ strictly required)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols for the model reaction between phenylacetylene and benzyl azide are designed as self-validating systems. Every step includes the underlying causality and expected observable checkpoints.

Protocol A: CuAAC (Targeting 1-Benzyl-4-phenyl-1H-1,2,3-triazole)
  • Substrate Assembly: In a 50 mL round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.05 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

    • Causality: The biphasic/mixed solvent ensures the solubility of both the hydrophobic organic substrates and the inorganic salts.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).

    • Causality: Sodium ascorbate is used in slight excess to reduce Cu(II) to the active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling)[3].

  • Validation Checkpoint: The solution will initially appear pale blue (Cu²⁺) but will rapidly transition to colorless or pale yellow. This visual cue validates the successful generation of the active Cu(I) catalyst.

  • Monitoring & Isolation: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes/EtOAc). Upon completion, dilute with water (20 mL). The highly pure 1,4-triazole will typically precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: RuAAC (Targeting 1-Benzyl-5-phenyl-1H-1,2,3-triazole)
  • Inert Setup: To a flame-dried Schlenk flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol). Add anhydrous 1,2-dichloroethane (DCE) (10 mL) to achieve a 0.1 M concentration[4].

  • Degassing: Purge the solution with Argon for 15-20 minutes.

    • Causality: Ru(II) catalysts are highly sensitive to oxidation. Dissolved oxygen will rapidly degrade the catalyst and halt the reaction. Protic solvents are also avoided as they degrade 1,5-regioselectivity[4].

  • Catalyst Addition: Under positive Argon pressure, add Cp*RuCl(COD) (0.02 mmol, 2 mol%). Heat the mixture to 45 °C[4].

  • Validation Checkpoint: The mixture will darken, indicating the active coordination of the substrates to the ruthenium center. Monitor via LC-MS. The mass [M+H]⁺ = 236.1 m/z validates product formation, though NMR is required to confirm the 1,5-regiochemistry.

  • Isolation: After 1-4 hours, cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the 1,5-triazole.

Workflow Prep Substrate Preparation (Alkyne + Azide) Split Select Catalyst System Prep->Split CuSetup Aqueous Setup t-BuOH/H2O Split->CuSetup 1,4-Target RuSetup Anhydrous Setup DCE or THF + Argon Split->RuSetup 1,5-Target CuCatGen In Situ Cu(I) Generation (CuSO4 + NaAsc) CuSetup->CuCatGen RuCatAdd Add Ru(II) Complex [Cp*RuCl(COD)] RuSetup->RuCatAdd CuValid Visual Check: Blue to Colorless CuCatGen->CuValid RuValid LC-MS Check: Mass 236.1 [M+H]+ RuCatAdd->RuValid CuIsolate Aqueous Extraction & Filtration CuValid->CuIsolate RuIsolate Silica Column Chromatography RuValid->RuIsolate

Comparative experimental workflow for CuAAC and RuAAC triazole synthesis.

Comparative Performance Data

Experimental outcomes for the model reaction (Phenylacetylene + Benzyl Azide) highlight the practical trade-offs between the two methodologies.

MetricCuAAC PerformanceRuAAC Performance
Typical Yield >95%85 - 90%
Reaction Time 1 - 4 hours1 - 4 hours (with highly active COD ligand)
Temperature Room Temperature45 °C to 80 °C (Catalyst dependent)
Regiomeric Purity >99% (1,4-isomer)~95% (1,5-isomer, minor 1,4-byproduct possible)
Purification Complexity Low (Often simple filtration)Moderate (Requires chromatography)

While CuAAC remains the undisputed champion for operational simplicity and yield, RuAAC provides indispensable access to the 1,5-regioisomeric space and internal alkyne functionalization, making both essential tools in the modern synthetic chemist's repertoire.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. 2

  • Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Benchchem. 4

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides | PMC. 1

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism | Organic-Chemistry.org.

  • Click Chemistry Azide-Alkyne Cycloaddition | Organic-Chemistry.org. 3

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Triazoles Against Established Fungal Inhibitors

Introduction: The Enduring Importance of Triazoles and the Need for Novelty The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, particularly for antifungal drug discovery.[1] The primary mechanism of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of Triazoles and the Need for Novelty

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, particularly for antifungal drug discovery.[1] The primary mechanism of action for this class is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical chokepoint in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] By binding to the heme iron atom in the enzyme's active site, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors, compromised membrane integrity, and ultimately, the inhibition of fungal growth (fungistatic) or cell death (fungicidal).[1][6]

Clinically established triazoles, such as the first-generation fluconazole and the second-generation itraconazole, have been mainstays in treating invasive fungal infections.[7][8] However, their widespread use has driven the emergence of resistance, often through mutations in the ERG11 gene (which codes for CYP51) or the overexpression of efflux pumps that expel the drugs from the fungal cell.[2][6][8] This escalating resistance necessitates a continuous pipeline of novel triazoles with improved potency, a broader spectrum of activity, and efficacy against resistant strains.

This guide establishes a logical, multi-tiered workflow to rigorously evaluate two hypothetical novel triazoles, TZ-A and TZ-B , against the known inhibitors Fluconazole and Itraconazole . Our goal is to generate a comprehensive data package that not only quantifies efficacy but also provides a mechanistic understanding of the compounds' behavior.

The Core Principle: A Tri-Phasic Evaluation Workflow

A robust evaluation cannot rely on a single data point. We must build a case for a compound's potential by assessing its activity from the molecular target up to a cellular level, while simultaneously profiling for potential liabilities. This workflow is designed as a funnel, progressively filtering and characterizing compounds.

G Fig 1. Tri-Phasic Evaluation Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Safety & Selectivity A In Vitro Enzymatic Assay (Recombinant CYP51) B Determine Potency (IC50) & Mechanism (Ki) A->B Quantifies direct inhibitor-enzyme interaction C Whole-Cell Antifungal Assay (e.g., Candida albicans) B->C Potent compounds advance D Determine Minimum Inhibitory Concentration (MIC) C->D Assesses activity in a biological context E Human CYP Isozyme Panel (e.g., CYP3A4, CYP2C9, CYP2C19) D->E Efficacious compounds advance F Determine Off-Target Inhibition (IC50) E->F Predicts potential for drug-drug interactions G Lead Candidate Prioritization F->G Selective compounds are prioritized

Caption: A logical workflow for evaluating novel antifungal triazoles.

Phase 1: Quantifying Target Engagement with Enzymatic Assays

Causality: Before assessing a compound's effect on a whole fungus, we must first confirm and quantify its interaction with the intended molecular target, CYP51. An in vitro enzymatic assay using recombinant protein isolates the inhibitor-enzyme interaction from confounding biological variables like cell wall permeability or efflux pumps. This provides the cleanest measure of potency. The half-maximal inhibitory concentration (IC50) is our primary metric here.

Protocol 1: Recombinant Fungal CYP51 Inhibition Assay

This protocol is adapted from established fluorescence-based methods for high-throughput screening.[9][10]

Objective: To determine the IC50 value of TZ-A, TZ-B, Fluconazole, and Itraconazole against recombinant Candida albicans CYP51.

Materials:

  • Recombinant C. albicans CYP51 enzyme

  • Cytochrome P450 Reductase (CPR)

  • Fluorogenic probe substrate (e.g., BOMCC)[10]

  • NADPH regenerating system

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Test compounds and controls (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of TZ-A, TZ-B, Fluconazole, and Itraconazole in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Setup: In each well of a 96-well plate, add:

    • 50 µL of potassium phosphate buffer.

    • 10 µL of recombinant CYP51/CPR mixture.

    • 1 µL of test compound dilution (final DMSO concentration ≤ 1%).

    • A "no inhibitor" control (vehicle only) and a "no enzyme" control well are mandatory.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes.[10]

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate and 20 µL of the NADPH regenerating system to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the increase in fluorescence over 15-30 minutes. The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table 1: In Vitro CYP51 Inhibition
CompoundTarget IC50 (nM) [Hypothetical Data]
TZ-A 8.5
TZ-B 45.2
Fluconazole 150.0
Itraconazole 12.0

Interpretation: This initial screen suggests TZ-A is the most potent inhibitor at the enzyme level, surpassing even the established Itraconazole. TZ-B shows good potency, superior to Fluconazole. This data validates that both NCEs are active against their intended target.

Phase 2: Evaluating Whole-Cell Efficacy

Causality: Potency at the enzyme level does not always translate to whole-cell activity. The compound must be able to penetrate the fungal cell wall and membrane and avoid being expelled by efflux pumps to reach its target. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[7]

G Fig 2. Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Membrane Integrity) Disruption Membrane Disruption, Growth Inhibition CYP51->Ergosterol Catalyzes Demethylation CYP51->Disruption Inhibition Leads To Triazole Triazole Inhibitor (e.g., TZ-A, Fluconazole) Triazole->CYP51 Binds to Heme Iron & Inhibits

Caption: Mechanism of action of triazole antifungals via CYP51 inhibition.

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27)

This protocol is a condensed workflow based on the reference method from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Objective: To determine the MIC values of the test compounds against a quality control strain of Candida albicans (e.g., ATCC 90028).

Materials:

  • Candida albicans QC strain

  • RPMI 1640 medium, buffered with MOPS

  • Test compounds and controls

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader (for reading at 530 nm)

Procedure:

  • Inoculum Preparation: Culture the C. albicans strain and prepare a standardized inoculum suspension in RPMI medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Drug Dilution: Prepare 2x serial dilutions of each compound directly in the 96-well plates using RPMI medium. The typical concentration range for azoles is 0.015 to 16 µg/mL.[14]

  • Inoculation: Add an equal volume of the standardized fungal inoculum to each well, effectively halving the drug concentrations to their final test concentrations. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.[2]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be assessed visually or with a spectrophotometer.

Data Summary Table 2: Antifungal Activity (MIC)
CompoundMIC against C. albicans (µg/mL) [Hypothetical Data]
TZ-A 0.5
TZ-B 0.125
Fluconazole 1.0
Itraconazole 0.25

Interpretation: Interestingly, while TZ-A was more potent at the enzyme level, TZ-B demonstrates superior whole-cell activity. This could be due to better cell penetration, lower susceptibility to efflux, or other pharmacokinetic properties. Both NCEs are more effective than Fluconazole against this strain. This highlights why both assays are critical; the enzymatic assay confirms the mechanism, while the cellular assay measures practical efficacy.

Phase 3: Profiling for Off-Target Liabilities

Causality: A common liability for triazole-based drugs is the inhibition of human cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19.[15][16] These enzymes are responsible for metabolizing a vast number of prescription drugs.[17][18] Inhibition of these off-targets can lead to dangerous drug-drug interactions (DDIs).[15] Therefore, early-stage selectivity profiling is a critical, self-validating step to ensure the compound preferentially inhibits the fungal CYP51 over its human counterparts.

Protocol 3: Human CYP Inhibition Assay (Fluorometric)

Objective: To determine the IC50 values of the test compounds against major human CYP isozymes (CYP3A4, CYP2C9, CYP2C19).

Materials:

  • Human liver microsomes (pooled) or recombinant human CYP enzymes

  • Specific fluorogenic substrates for each isozyme

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Test compounds, controls, and known inhibitors for each isozyme

Procedure: The procedure is conceptually similar to the fungal CYP51 assay (Protocol 1) but uses human enzymes and their specific substrates.

  • Assay Setup: Incubate human liver microsomes or recombinant enzymes with serial dilutions of the test compounds.

  • Reaction Initiation: Initiate the reaction by adding the specific substrate and NADPH.

  • Measurement: Monitor the formation of the fluorescent metabolite over time.

  • Data Analysis: Calculate IC50 values as described previously.

Data Summary Table 3: Selectivity Profile
CompoundFungal CYP51 IC50 (nM)Human CYP3A4 IC50 (nM)Selectivity Index (CYP3A4 IC50 / CYP51 IC50)
TZ-A 8.51,200141x
TZ-B 45.2> 25,000> 550x
Fluconazole 150.0> 50,000> 330x
Itraconazole 12.025021x

Interpretation: The selectivity index provides a crucial metric for safety. A higher index is desirable. TZ-B shows an outstanding selectivity profile, with minimal inhibition of human CYP3A4 at the concentrations tested. TZ-A shows moderate selectivity, but its higher off-target activity is significantly greater than that of Itraconazole, a drug known for its DDI potential. This data suggests TZ-B has a potentially superior safety profile.

Synthesis and Conclusion: Building a Candidate Profile

By integrating the data from all three phases, we can now form a complete picture of our novel compounds relative to established inhibitors:

  • TZ-A: Highly potent at the enzyme level but shows moderate whole-cell activity and a potential liability for off-target CYP3A4 inhibition. This compound may be a candidate for structural modification to improve selectivity.

  • TZ-B: Exhibits a balanced profile. While not the most potent compound at the isolated enzyme, it demonstrates excellent whole-cell efficacy and a superior safety profile with high selectivity over human CYP3A4. This combination makes TZ-B the more promising lead candidate for further development.

This guide illustrates a foundational strategy for evaluation. Further studies, including testing against a broader panel of fungal pathogens (including resistant isolates), time-kill assays to determine fungistatic versus fungicidal activity, and in vivo animal models of infection, are necessary next steps in the drug development process. By adhering to a logical, mechanism-based evaluation workflow, researchers can make informed, data-driven decisions to advance the next generation of antifungal agents.

References

  • Hasan, F., et al. (2022). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. PMC. Retrieved from [Link][8]

  • Cool, C. S., et al. (2020). Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. PMC. Retrieved from [Link][2]

  • Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Retrieved from [Link][11]

  • BioWorld. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link][12]

  • Wang, C., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry. Retrieved from [Link][3]

  • Hassan, M., et al. (2022). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Taylor & Francis Online. Retrieved from [Link][4]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. Retrieved from [Link]

  • MiraVista VETERINARY Diagnostics. (n.d.). Itraconazole or Fluconazole to Treat an IFI?. Retrieved from [Link]

  • Han, G., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Garcia-Rubio, R., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document... PMC. Retrieved from [Link][14]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. PMC. Retrieved from [Link][6]

  • Poliklinika Harni. (n.d.). The use of fluconazole and itraconazole in the treatment of Candida albicans infections: a review. Retrieved from [Link]

  • Han, G., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. Retrieved from [Link]

  • Regulations.gov. (2024). Clinical and Laboratory Standards Institute. Retrieved from [Link][13]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link][17]

  • Bellmann, R., & Smuszkiewicz, P. (2017). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed. Retrieved from [Link][15]

  • ResearchGate. (2020). (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved from [Link][5]

  • Yan, J., et al. (2018). Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism. Frontiers in Microbiology. Retrieved from [Link]

  • Clemson University. (n.d.). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson OPEN. Retrieved from [Link][18]

  • J-STAGE. (n.d.). Effect of Antifungal Drugs on Cytochrome P450 (CYP) 1A2, CYP2D6, and CYP2E1 Activities in Human Liver Microsomes. Retrieved from [Link]

  • protocols.io. (2025). In-vitro CYP inhibition pooled. Retrieved from [Link]

  • American Chemical Society. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. Retrieved from [Link]

  • Buckner, F. S., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases. Retrieved from [Link][10]

  • Lepesheva, G. I., et al. (2012). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC. Retrieved from [Link]

  • MDPI. (2025). The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals. Retrieved from [Link][16]

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Validation

Comprehensive Cross-Reactivity Profiling of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate Derivatives: A Comparative Guide

As the landscape of targeted covalent inhibitors (TCIs) evolves beyond traditional acrylamides, electron-deficient alkynes—specifically propiolate derivatives—have emerged as highly tunable electrophilic warheads[1]. Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) evolves beyond traditional acrylamides, electron-deficient alkynes—specifically propiolate derivatives—have emerged as highly tunable electrophilic warheads[1]. Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate represents a sophisticated scaffold in this class. By conjugating an alkyne to both an electron-withdrawing ester and an imidazole ring, this molecule acts as a potent Michael acceptor designed to target non-catalytic cysteine residues via a thiol-yne addition mechanism[2].

However, the enhanced electrophilicity of propiolates introduces a critical challenge: indiscriminate thiol cross-reactivity [3]. This guide provides an in-depth, objective comparison of this imidazole-propynoate scaffold against alternative covalent warheads, detailing the mechanistic causality of its reactivity and the self-validating protocols required to profile its proteome-wide selectivity.

Mechanistic Foundation: The Thiol-Yne Conjugate Addition

To rationally design covalent inhibitors, one must understand the electronic environment of the warhead. Unactivated terminal alkynes are generally inert to biological thiols unless driven by extreme enzymatic proximity (e.g., within the active site of Cathepsin K)[3].

In contrast, Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is an electron-deficient alkyne . The ester moiety (-COOMe) significantly lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne. Furthermore, the N-ethyl imidazole ring serves a dual purpose:

  • Electronic Tuning: It acts as an extended conjugated system, stabilizing the transition state during nucleophilic attack.

  • Local pH Modulation: The basic nitrogen on the imidazole can act as a local proton acceptor, potentially lowering the pKa of the target cysteine to generate the highly reactive thiolate anion ( RS− ) in the binding pocket[1].

When a thiolate attacks the β -carbon of the propynoate, it forms a stable, irreversible vinyl sulfide (thiovinyl) adduct[2].

ThiolYneMechanism N1 Target Protein (Cys-SH) N3 Non-Covalent Complex N1->N3 Binding N2 Imidazole Propynoate (Warhead) N2->N3 Binding N4 Thiolate Attack (Transition State) N3->N4 Deprotonation & Attack N5 Vinyl Sulfide Adduct N4->N5 Covalent Bond Formation

Caption: Mechanistic pathway of irreversible thiol-yne conjugate addition forming a vinyl sulfide adduct.

Objective Comparison of Covalent Alternatives

When selecting a warhead for drug development, the intrinsic reactivity must be balanced against proteome selectivity. If a warhead is too reactive (e.g., chloroacetamides), it will be rapidly scavenged by intracellular glutathione (GSH) or off-target proteins, leading to toxicity[4].

Warhead Performance Matrix
Warhead ClassRepresentative ExampleIntrinsic Reactivity ( GSHt1/2​ )Proteome SelectivityReversibilityPrimary Application
Imidazole-Propynoates Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoateModerate-Fast (10 - 45 min)Moderate (Requires steric tuning)IrreversibleHighly nucleophilic non-catalytic cysteines
Acrylamides Ibrutinib (BTK Inhibitor)Slow-Moderate (2 - 6 hrs)HighIrreversibleKinase targeting (e.g., Cys481 in BTK)
Chloroacetamides Early PROTAC warheadsVery Fast (< 10 min)Low (High cross-reactivity)IrreversibleIn vitro chemical biology probes
Unactivated Alkynes Cathepsin K InhibitorsInert (No GSH reaction)Very High (Proximity-driven)IrreversibleActive-site catalytic cysteines[3]

Data Synthesis: Imidazole-propynoates bridge the gap between highly reactive haloacetamides and slower acrylamides. While their baseline cross-reactivity is higher than acrylamides, their rigid linear geometry allows them to access narrow hydrophobic pockets that bulkier acrylamides cannot reach.

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate derivatives, empirical validation must rely on self-contained systems with strict internal controls.

Protocol A: Intrinsic Thiol Reactivity (GSH Scavenging Assay)

Causality: Glutathione is present in cells at 1–10 mM concentrations. Measuring the pseudo-first-order half-life of the inhibitor in the presence of excess GSH predicts its in vivo metabolic stability and baseline electrophilicity[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer. Critical step: Adjust pH exactly to 7.4. The reaction is entirely dependent on the concentration of the thiolate anion ( GS− ); a pH shift of 0.2 can drastically alter the reaction kinetics.

  • Reagent Mixing: Incubate 10 mM reduced glutathione (GSH) with 1 mM of the propynoate derivative (10:1 ratio ensures pseudo-first-order kinetics). Include a 1 mM Ibrutinib control arm to benchmark against an industry-standard acrylamide.

  • LC-MS Monitoring: Quench 10 μL aliquots with 1% formic acid at 0, 5, 15, 30, 60, and 120 minutes. Formic acid immediately protonates the thiolate, halting the reaction.

  • Data Analysis: Quantify the depletion of the parent compound via the UV trace (254 nm) and confirm the mass of the GSH-vinyl sulfide adduct via Electrospray Ionization Mass Spectrometry (ESI-MS). Calculate t1/2​ using a one-phase exponential decay model.

Protocol B: Proteome-Wide Selectivity via Competitive isoTOP-ABPP

Causality: Direct functionalization of the propynoate with a click-chemistry tag (like an azide) alters its steric bulk and electronic properties, skewing the cross-reactivity profile. Instead, we use Competitive Activity-Based Protein Profiling (ABPP) . By pre-incubating the proteome with the unmodified propynoate, we allow it to bind its targets. We then introduce a broad-spectrum reactive probe (Iodoacetamide-alkyne, IAA) to label all remaining unreacted cysteines[4]. A reduction in IAA labeling indicates the exact off-targets the propynoate engaged.

ABPPWorkflow Step1 1. Proteome Incubation (Vehicle vs. Propynoate) Step2 2. Broad-Spectrum Labeling (Iodoacetamide-Alkyne) Step1->Step2 Blocks specific cysteines Step3 3. CuAAC Click Chemistry (Biotin-Azide Addition) Step2->Step3 Tags remaining cysteines Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Bioorthogonal capture Step5 5. LC-MS/MS & TMT Quantitative Analysis Step4->Step5 Peptide identification

Caption: Competitive isoTOP-ABPP workflow for unbiased proteome-wide cross-reactivity profiling.

Step-by-Step Methodology:

  • Proteome Preparation: Extract native proteins from target cell lines (e.g., THP-1 or HeLa) using a mild, detergent-free lysis buffer to preserve native protein folding. Denatured proteins expose buried cysteines, resulting in false-positive cross-reactivity.

  • Competitive Incubation: Treat the lysate with the propynoate derivative (e.g., 1 μM and 10 μM ) or a DMSO vehicle for 1 hour at 37°C. The dose-dependency acts as a self-validating control for specific binding.

  • Probe Labeling: Add 100 μM Iodoacetamide-alkyne (IAA) for 1 hour to covalently tag all available reactive cysteines.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide, CuSO4​ , TCEP (reducing agent), and TBTA (ligand).

  • Enrichment & Proteomics: Enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and label the resulting peptides with Tandem Mass Tags (TMT).

  • Quantification: Analyze via LC-MS/MS. Cysteines that show a >4-fold reduction in TMT reporter ion intensity in the propynoate-treated group compared to the DMSO group are classified as high-affinity cross-reactive targets.

Conclusion

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate derivatives offer a highly reactive, geometrically distinct alternative to standard acrylamide warheads. While their electron-deficient nature makes them exceptional Michael acceptors for thiol-yne additions, this same property necessitates rigorous cross-reactivity profiling. By employing kinetic GSH assays and competitive ABPP workflows, researchers can effectively map the off-target landscape, allowing for iterative structural tuning of the imidazole ring to achieve clinical-grade selectivity.

References

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K Journal of the American Chemical Society (JACS) URL:[Link]

  • Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease Journal of the American Chemical Society (JACS) / PMC URL:[Link]

  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Pharmaceuticals (MDPI) URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Molecular Weight Confirmation by High-Resolution Mass Spectrometry

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's weight is a critical checkpoint. It is a fundamental piece of data that underpins the identity and purity of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's weight is a critical checkpoint. It is a fundamental piece of data that underpins the identity and purity of a synthesized compound or a purified biologic. High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this purpose, offering unparalleled accuracy and confidence. This guide provides an in-depth comparison of the leading HRMS technologies, practical guidance on experimental design, and insights into data interpretation to ensure the integrity of your results.

The Cornerstone of Molecular Identity: Why High-Resolution Mass Spectrometry?

In the realm of molecular analysis, "close enough" is not good enough. While standard resolution mass spectrometry provides nominal mass, HRMS delivers a far more precise and accurate mass measurement, often to within a few parts per million (ppm).[1][2] This level of precision is crucial for several reasons:

  • Unambiguous Elemental Composition: The seemingly minute differences in the masses of atoms (the "mass defect") mean that molecules with the same nominal mass can have distinct exact masses based on their elemental composition. HRMS can distinguish between these, allowing for the confident determination of a molecule's elemental formula.[1]

  • Enhanced Confidence in Identification: By matching the experimentally determined accurate mass with the theoretical exact mass of a putative structure, researchers can significantly increase their confidence in the identity of a compound.

  • Detection of Subtle Modifications: In the context of biologics, HRMS can detect small mass shifts associated with post-translational modifications, degradants, or impurities that would be missed by lower-resolution techniques.

At its core, the power of HRMS lies in two key performance characteristics: mass accuracy and mass resolution .

  • Mass Accuracy is the closeness of the measured mass to the true, calculated mass. It is typically expressed in parts-per-million (ppm).

  • Mass Resolution is the ability of the mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z). It is defined as m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[2][3]

It is the synergistic combination of high mass accuracy and high mass resolution that makes HRMS an indispensable tool in modern drug discovery and development.[4][5]

A Comparative Analysis of High-Resolution Mass Spectrometry Platforms

The three most prominent high-resolution mass analyzers in today's laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different principle, offering a unique balance of performance characteristics.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time it takes for ions to travel a fixed distance.[6]Traps ions in an electrostatic field and measures their orbital frequency.Traps ions in a strong magnetic field and measures their cyclotron frequency.
Mass Accuracy < 5 ppm (with internal calibration)< 1-3 ppm (with internal calibration)< 1 ppm (often sub-ppm)
Mass Resolution (FWHM) Up to 60,000Up to 500,000 (and higher on some models)> 1,000,000
Scan Speed Very Fast (up to 100 Hz)Fast (up to 40 Hz)Slower (typically a few Hz)
Dynamic Range GoodExcellentExcellent
Cost & Maintenance LowerModerateHigh (requires superconducting magnet)

Table 1: A comparative overview of the key performance characteristics of TOF, Orbitrap, and FT-ICR mass analyzers.[2][3][6][7]

The Causality Behind Instrument Selection:

The choice of HRMS platform is dictated by the specific analytical challenge at hand.

  • Time-of-Flight (TOF): Its high scan speed makes it ideal for coupling with fast chromatography techniques like UHPLC, making it a workhorse for screening and qualitative analysis of complex mixtures.[5] Quadrupole-TOF (Q-TOF) instruments, which combine a quadrupole for precursor ion selection with a TOF analyzer, are particularly versatile for both qualitative and quantitative applications.

  • Orbitrap: This technology offers a superb balance of high resolution, mass accuracy, and scan speed, making it a highly versatile platform for a wide range of applications, from small molecule identification to intact protein analysis and peptide mapping.[1] Hybrid instruments like the Quadrupole-Orbitrap provide enhanced selectivity and fragmentation capabilities.

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR): When the utmost in resolution and mass accuracy is required, FT-ICR is the unparalleled choice. It excels in the analysis of highly complex mixtures, such as petroleomics and top-down proteomics, where the ability to resolve isobaric and isotopically fine-structured species is paramount.[2][7] However, its slower scan speed and higher cost and maintenance requirements make it a more specialized tool.

Experimental Workflow for Accurate Mass Confirmation

Achieving reliable and accurate mass confirmation requires a meticulously planned and executed experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_ms_analysis Mass Analysis cluster_data_analysis Data Analysis SamplePrep Analyte Dissolution (appropriate solvent) InternalStandard Addition of Internal Standard (optional, for highest accuracy) SamplePrep->InternalStandard Ionization Ionization Source Selection (e.g., ESI, APCI, MALDI) InternalStandard->Ionization Calibration Mass Calibration (External and/or Internal) Ionization->Calibration Acquisition Data Acquisition (Full Scan HRMS) Calibration->Acquisition SpectrumProcessing Spectrum Processing (Centroiding, Deconvolution) Acquisition->SpectrumProcessing FormulaGeneration Elemental Formula Generation SpectrumProcessing->FormulaGeneration MassComparison Comparison of Measured vs. Theoretical Mass (ppm error) FormulaGeneration->MassComparison

A generalized experimental workflow for molecular weight confirmation by HRMS.
Step-by-Step Methodologies:

1. Sample Preparation:

  • Analyte Dissolution: Dissolve the sample in a high-purity solvent (e.g., LC-MS grade acetonitrile, methanol, or water) that is compatible with the chosen ionization technique. The concentration should be optimized to provide a strong signal without saturating the detector.

  • Internal Standard Addition (for Internal Calibration): For the highest mass accuracy, an internal standard (a compound of known exact mass that does not interfere with the analyte) is added to the sample at a known concentration.

2. Ionization Source Selection:

The choice of ionization source is critical and depends on the analyte's properties.

  • Electrospray Ionization (ESI): The most common technique for polar and thermally labile molecules, including peptides, proteins, and many small molecule drugs. It is a soft ionization technique that typically produces protonated or deprotonated molecular ions.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds that are not efficiently ionized by ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for large biomolecules like proteins and nucleic acids, as well as polymers. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization.

3. Mass Calibration: The Key to Accuracy

Accurate mass measurement is impossible without proper calibration of the mass spectrometer.

  • External Calibration: The instrument is calibrated using a standard solution of known compounds before analyzing the sample. This calibration is then applied to the subsequent sample analysis.

    • Protocol:

      • Prepare a fresh calibration solution containing a mixture of compounds with known exact masses that span the desired m/z range.

      • Infuse the calibration solution into the mass spectrometer.

      • Acquire a high-resolution mass spectrum of the calibration mixture.

      • Use the instrument's software to perform an automated calibration by matching the observed m/z values to the known exact masses of the calibrants.

      • Verify that the mass accuracy of the calibrant ions is within the acceptable limits (typically < 1-2 ppm).

  • Internal Calibration (Lock Mass): A known compound (the internal standard or "lock mass") is continuously introduced into the mass spectrometer along with the analyte. The instrument's software uses the known mass of the lock mass to correct for any drift in the mass calibration during the analysis, resulting in higher mass accuracy.

    • Protocol:

      • Choose an appropriate internal standard that is well-resolved from the analyte of interest.

      • Prepare the sample with the added internal standard.

      • During data acquisition, define the m/z of the internal standard as the lock mass in the instrument method.

      • The software will use the real-time signal of the lock mass to apply a mass correction to the analyte's measured m/z.

4. Data Acquisition:

  • Acquire data in full scan mode with the highest possible resolution that allows for a sufficient number of data points across the chromatographic peak (if applicable).

5. Data Analysis and Interpretation:

  • Spectrum Processing: The raw data is processed to generate a centroided mass spectrum. For large molecules like proteins, the multiply charged spectrum is deconvoluted to determine the neutral molecular weight.

  • Elemental Formula Generation: The accurate mass of the molecular ion is used to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ± 5 ppm).

  • Mass Accuracy Calculation: The mass error, expressed in ppm, is calculated as follows: ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

  • Isotopic Pattern Matching: The isotopic distribution of the measured ion should closely match the theoretical isotopic pattern for the proposed elemental formula. This provides an additional layer of confirmation.

Case Study: Small Molecule vs. Monoclonal Antibody (mAb) Analysis

The choice of HRMS platform and methodology is highly dependent on the nature of the analyte.

Small Molecule Drug Candidate:

  • Challenge: Confirm the elemental composition of a newly synthesized small molecule drug candidate (MW ~450 Da).

  • Recommended Approach: LC-Q-TOF or LC-Quadrupole-Orbitrap.

  • Rationale: The high scan speed of the TOF or Orbitrap is well-suited for coupling with UHPLC, allowing for the analysis of the compound of interest while separating it from any impurities. The high mass accuracy (< 5 ppm) is sufficient to generate a limited number of possible elemental formulas, which can then be further refined by considering the synthetic route and isotopic pattern matching.

Monoclonal Antibody (mAb) Therapeutic:

  • Challenge: Confirm the intact mass of a mAb (MW ~150 kDa) and characterize its glycosylation profile.

  • Recommended Approach: LC-Orbitrap or LC-FT-ICR.

  • Rationale: The analysis of large, complex molecules like mAbs requires high resolution to resolve the different glycoforms and other microheterogeneities.[8] The superior resolution of the Orbitrap and FT-ICR platforms is essential for this application.[8] The data is acquired as a distribution of multiply charged ions, which is then deconvoluted to obtain the neutral mass of the different proteoforms.

Trustworthiness and Reporting: Adhering to Scientific and Regulatory Standards

To ensure the trustworthiness and reproducibility of your findings, it is essential to follow established guidelines for reporting HRMS data.

Key Reporting Elements:

  • Instrument Details: Specify the make and model of the mass spectrometer, the type of mass analyzer, and the ionization source used.

  • Calibration Method: Clearly state whether external or internal calibration was used and provide details of the calibrant(s).

  • Mass Accuracy: Report the measured mass, the theoretical mass, and the calculated mass error in ppm for the molecular ion.

  • Elemental Formula: Provide the proposed elemental formula and how it was determined.

  • Data Presentation: For publications, it is common practice to report the HRMS data in a standardized format, for example: "HRMS (ESI) m/z: [M+H]+ calcd for C20H22N2O3, 351.1603; found, 351.1601."

Regulatory Considerations:

For submissions to regulatory agencies like the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application, detailed Chemistry, Manufacturing, and Controls (CMC) information is required.[9][10] This includes data that confirms the identity, strength, quality, and purity of the drug substance and product.[9][10] High-resolution mass spectrometry data is a cornerstone of the analytical package used to support these submissions.[11] The FDA provides guidance on the use of mass spectrometry for the confirmation of identity, and it is crucial to adhere to these guidelines to ensure a smooth regulatory review process.[11]

Conclusion

High-resolution mass spectrometry is a powerful and indispensable tool for the unambiguous confirmation of molecular weight in drug discovery and development. By understanding the principles and comparative performance of the different HRMS platforms, carefully designing and executing experimental workflows, and adhering to rigorous standards for data analysis and reporting, researchers can generate high-quality, trustworthy data that provides a solid foundation for their scientific endeavors.

References

  • Pico, Y. (Ed.). (2015). Advanced Mass Spectrometry for Food Safety and Quality. Elsevier.
  • Wu, Z., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 125, 21-32.
  • Ingram, N. (2024, October 31). HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. (n.d.). ResearchGate.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual Review of Analytical Chemistry, 1, 579-599.
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017, June 8). Biocompare.
  • Ritorto, M. S., et al. (2014). High-throughput screening of deubiquitylase activity and specificity by MALDI-TOF mass spectrometry.
  • Food and Drug Administration. (2003). Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.
  • Alfa Chemistry. (n.d.). Internal Standard vs.
  • Eliuk, S., & Makarov, A. (2015). Orbitrap mass spectrometry: a review. Analytical Chemistry, 87(1), 61-80.
  • Food and Drug Administration. (1995). Guidance for Industry: INDs for Phase 1 Studies of Drugs, Including Well-Characterized, Therapeutic, Biotechnology-derived Products.
  • Dong, M. W. (2014, November 20). Rapid UHPLC-HRMS Peptide Mapping for Monoclonal Antibodies. LCGC North America.
  • Lee, J. W., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
  • Szpunar, J. (2020, December 8). Potential of Fourier Transform Mass Spectrometry (Orbitrap and Ion Cyclotron Resonance) for Speciation of the Selenium Metabolome in Selenium-Rich Yeast. Frontiers in Chemistry.
  • High Sensitivity Intact Monoclonal Antibody (mAb)
  • Guttman, M., et al. (2022, April 1). Online HPLC–HRMS Platform: The Next-Generation Process Analytical Technology Tool for Real-Time Monitoring of Antibody Quality Attributes in Biopharmaceutical Processes.
  • Food and Drug Administration. (2018, January 23). FDA Overview of the Process for Clearance and Approval of Mass Spectrometry-based In vitro Diagnostic Devices.
  • Lee, J. W., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
  • Native RP-LC-HRMS Method for Antibody-Drug Conjug
  • Rathore, A. S., & Mhatre, R. (Eds.). (2009). Quality by design for biopharmaceuticals: Principles and case studies. John Wiley & Sons.
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Food and Drug Administration. (2022, February 25). IND Applications for Clinical Investigations: Chemistry, Manufacturing, and Control (CMC)

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Analysis of Alkyne-Containing Fragments

Welcome to a detailed guide designed for researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry, the alkyne functional group has emerged as a powerhouse, valued for it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a detailed guide designed for researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry, the alkyne functional group has emerged as a powerhouse, valued for its unique structural and reactive properties.[1] Its linear geometry can enforce specific vector orientations for pharmacophores, and its reactivity can be harnessed for "click" chemistry or to form covalent bonds with target proteins, acting as a "warhead".[1][2][3] This guide provides an in-depth, field-proven methodology for conducting comparative molecular docking analyses of alkyne-containing fragments, equipping your team with the expertise to differentiate between non-covalent binders and potential covalent inhibitors computationally.

We will move beyond a simple procedural list, delving into the causality behind each step. The protocols described herein are designed as self-validating systems, ensuring that the insights you derive are both robust and reliable.

Part I: Foundational Concepts: The "Why" Behind Alkynes and Docking

The Strategic Value of the Alkyne Moiety

The C-C triple bond is far more than a rigid linker. Its inclusion in a molecular fragment offers several distinct advantages in drug design:

  • Structural Rigidity and Vector Control: The sp-hybridization of alkyne carbons results in a linear, rigid geometry.[1][4] This property is invaluable for medicinal chemists, as it reduces the entropic penalty upon binding and allows for precise positioning of other pharmacophoric elements within a protein's active site.

  • Bioisosterism: The alkyne group can serve as a bioisostere for a range of functionalities, including phenyl rings, amides, and nitriles, allowing for the modulation of a compound's physicochemical properties while maintaining its core binding interactions.[1]

  • Metabolic Stability: Introduction of an alkyne can block potential sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[1]

  • Covalent Inhibition: Certain activated alkynes can function as electrophilic "warheads" that form irreversible covalent bonds with nucleophilic residues (like cysteine or serine) in a protein's active site.[2][5] This can lead to significant gains in potency and a prolonged duration of action.[6]

Choosing the Right Docking Paradigm

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] For alkyne-containing fragments, the choice of docking paradigm is critical and depends on the fragment's intended mechanism of action.

  • Non-Covalent Docking: This is the standard approach for predicting the binding pose and affinity of ligands that interact with their target through non-covalent forces (hydrogen bonds, van der Waals forces, hydrophobic interactions, etc.).[8] It is suitable for alkyne fragments designed as reversible inhibitors.

  • Covalent Docking: This specialized technique is essential for fragments designed to form a covalent bond with the target.[6][9] The process computationally mimics the two-step mechanism of covalent inhibition:

    • Initial non-covalent binding of the ligand in the active site.[5][10]

    • Formation of a covalent bond between the ligand's reactive group and a specific residue on the protein.[5][10]

Software like Schrödinger's CovDock, MOE's Covalent Docking module, and specialized versions of DOCK are designed for this purpose.[6][11][12] Standard tools like AutoDock Vina are not inherently equipped for covalent docking.[13]

Part II: Experimental Protocol: A Validated Workflow for Comparative Analysis

This section details a rigorous, step-by-step methodology for a comparative docking study. Our case study will involve targeting a hypothetical cysteine protease with two distinct alkyne-containing fragments:

  • Fragment A (Non-Covalent): A simple phenylacetylene derivative, designed to probe hydrophobic and π-stacking interactions.

  • Fragment B (Covalent): An acrylamide-alkyne hybrid, designed to covalently modify the active site cysteine.

Workflow Overview Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Source Target Structure (PDB) Clean 2. Clean & Prepare Protein PDB->Clean NonCov 4a. Non-Covalent Docking (e.g., AutoDock Vina) Clean->NonCov Cov 4b. Covalent Docking (e.g., CovDock) Clean->Cov Ligands 3. Prepare Alkyne Fragment Library Ligands->NonCov Ligands->Cov Scores 5. Score & Energy Comparison NonCov->Scores Cov->Scores Poses 6. Pose & Interaction Analysis Scores->Poses Validate 7. Cross-Validation & Interpretation Poses->Validate

Caption: High-level workflow for comparative docking analysis.

Step 1: Target Protein Preparation

The quality of your target structure is paramount for obtaining meaningful results.[8]

  • Source the Structure: Download the crystal structure of your target protein from the Worldwide Protein Data Bank (wwPDB).[8] Choose a high-resolution structure (<2.5 Å) preferably with a co-crystallized ligand in the active site.

  • Initial Cleaning: Load the structure into a molecular visualization tool like UCSF Chimera or PyMOL.[7][14] Remove all water molecules, non-essential co-factors, and any ligands present from the original experiment.[13]

  • Structure Preparation (Standard): Use a dedicated protein preparation utility (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).[13][15] This critical step involves:

    • Adding hydrogen atoms.

    • Assigning correct bond orders and formal charges.

    • Optimizing the hydrogen-bonding network by flipping terminal amide and imidazole groups.

    • Performing a constrained energy minimization to relieve steric clashes.

  • Structure Preparation (for Covalent Docking): For the covalent docking protocol, the reactive residue (e.g., Cys73) must be specifically prepared. This typically involves ensuring it is in the correct protonation state (e.g., the nucleophilic thiolate anion, S⁻) and is recognized by the software as the covalent attachment point.

Step 2: Ligand and Fragment Library Preparation
  • Obtain Structures: Source your alkyne-containing fragments. These can come from commercial fragment libraries or be designed in-house.[16][17] For our case study, we will build Fragment A and Fragment B.

  • Generate 3D Conformations: Convert the 2D representations of the fragments into energy-minimized 3D structures.[8] Tools like Open Babel can be used for this purpose.

  • Assign Charges and Atom Types: Use a program like AutoDock Tools or a similar utility to assign partial charges (e.g., Gasteiger charges) and prepare the ligand in the required file format (e.g., PDBQT for AutoDock Vina).[13]

Step 3: Docking Execution

Causality: We run both non-covalent and covalent protocols for both fragments. This allows us to establish a baseline and determine if the covalent protocol provides a significant advantage specifically for the fragment designed as a covalent inhibitor.

  • Define the Binding Site: Define a "grid box" or search space for the docking simulation. This is typically a cube centered on the known active site, large enough to accommodate the fragments and allow rotational and translational sampling.[8][18] For our cysteine protease, this box will be centered on the catalytic Cys73 residue.

  • Run Non-Covalent Docking:

    • Software: AutoDock Vina.[13]

    • Procedure: Dock both Fragment A and Fragment B against the prepared protein structure using standard non-covalent docking parameters.

    • Rationale: This simulates reversible binding for both fragments. We expect Fragment A to show a reasonable score, while Fragment B's score may not fully reflect its potential without considering the covalent bond.

  • Run Covalent Docking:

    • Software: A specialized tool like Schrödinger's CovDock.[6][11]

    • Procedure: Define the reaction type (e.g., Michael addition), specify the reactive residue on the protein (Cys73), and the "warhead" on the ligand (the acrylamide moiety of Fragment B). Dock both fragments.

    • Rationale: This protocol will correctly model the covalent bond formation for Fragment B. For Fragment A, which lacks a reactive warhead, the software will likely fail to form a covalent bond or produce a very high-energy (unfavorable) post-reaction complex.

Part III: Data Presentation & Comparative Analysis

After the simulations are complete, the next step is to aggregate and interpret the results. The goal is to make an objective, data-driven comparison.

Covalent Docking Mechanism

G A Protein + Ligand (Unbound State) B Non-covalent Complex (Reversible Binding) A->B Step 1: Docking C Covalent Complex (Irreversible Bond) B->C Step 2: Reaction

Caption: The two-step process of covalent inhibitor binding.

Table 1: Comparative Docking Scores

This table summarizes the primary quantitative output from the docking software. The scoring function estimates the binding free energy, where a more negative value indicates a more favorable interaction.[19]

Fragment IDDocking ProtocolDocking Score (kcal/mol)Rationale for Score
Fragment A Non-Covalent-6.2Represents favorable hydrophobic and π-stacking interactions in the active site.
(Phenylacetylene)CovalentN/A (or +ve value)Lacks a reactive warhead; no stable covalent complex formed.
Fragment B Non-Covalent-5.8The initial non-covalent pose is decent but doesn't capture the full binding potential.
(Acrylamide-Alkyne)Covalent -9.5 Score includes both the initial non-covalent interactions and the favorable energy of the newly formed covalent bond.
Table 2: Analysis of Key Interactions for Best Poses

Visual inspection of the top-ranked docking poses is crucial for validating the results.[20]

Fragment IDDocking ProtocolKey Interacting ResiduesInteraction Type
Fragment A Non-CovalentTrp177, Phe24π-π Stacking with phenyl ring
Val157, Leu67Hydrophobic interactions with alkyne
Fragment B Covalent Cys73 Covalent bond with acrylamide
Gly72, His159Hydrogen bond with amide backbone
Trp177π-π Stacking with phenyl ring
Expert Interpretation of Results

The data clearly demonstrates the value of using the appropriate docking protocol.

  • Baseline Comparison: The non-covalent docking results show that both fragments can fit into the active site, with Fragment A having a slight edge due to its simpler, more hydrophobic nature. This establishes a baseline for non-covalent interactions.

  • The Covalent Advantage: The most striking result is the significantly better score for Fragment B under the covalent docking protocol (-9.5 kcal/mol). This highlights that the primary driver of this fragment's potency is the formation of a stable covalent bond with Cys73, an interaction that non-covalent docking cannot model.[6]

  • Validating the Negative Control: The failure of the covalent protocol to produce a meaningful result for Fragment A serves as a crucial negative control. It validates that the specialized protocol is correctly identifying and rewarding the presence of a chemically compatible warhead-residue pair.

  • Actionable Insights: Based on this comparative analysis, Fragment B is identified as a high-priority candidate for synthesis and experimental validation. The docking pose provides a structural hypothesis for its mechanism of action, which can guide further optimization efforts.

Conclusion and Best Practices

This guide has outlined a comprehensive and self-validating framework for the comparative docking analysis of alkyne-containing fragments. By employing both non-covalent and covalent docking protocols and carefully analyzing the results, researchers can gain critical insights into the binding mechanisms of these versatile chemical entities.

Key Takeaways for Scientific Integrity:

  • Always Use the Right Tool: Do not use non-covalent docking software to predict the binding of a known covalent inhibitor; the results will be misleading.[5]

  • Validate Your Target: The principle of "garbage in, garbage out" is especially true for molecular docking. Meticulous preparation of the protein structure is non-negotiable.[8]

  • Scores Are Not Absolute: Docking scores are best used for ranking and comparison, not as absolute predictors of binding affinity.[13][21] Always supplement docking results with visual inspection of the binding pose and interactions.

  • Computational to Experimental: Molecular docking is a powerful hypothesis-generation tool. The ultimate validation of any computational hit is experimental testing.[22]

By integrating these principles and methodologies into your workflow, you can leverage the power of computational chemistry to accelerate the discovery of novel therapeutics harnessing the unique properties of the alkyne functional group.

References

  • AiFChem. (2025, July 29). The Mighty Alkyne: A Versatile Powerhouse in Organic Synthesis and Medicinal Chemistry. AiFChem.
  • Zhu, K., et al. (2014, June 11). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring.
  • SAMSON Documentation Center. Covalent and non-covalent protein-ligand docking with the Fitted Suite by Molecular Forecaster. SAMSON.
  • Alfa Chemistry. Alkynes. Alfa Chemistry.
  • Schrödinger. CovDock. Schrödinger.
  • YouTube. (2024, November 15).
  • Muralidharan, N., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • BenchChem. Unlocking the Potential of sp-Alkynes: A Theoretical and Computational Guide for Researchers and Drug Developers.
  • Drug Discovery Pro. Applications, Challenges, and Future Directions of Covalent Docking.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Alam, M. S., et al. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. Journal of Biomolecular Structure and Dynamics.
  • Deep Origin. (2023, February 27). Covalent Docking.
  • Unknown. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Rizzo_Lab. (2020, July 20). 2019 Covalent docking tutorial 1 with PDB 5VKG.
  • Center for Computational Structural Biology. (2019, April 18). tutorial covalent – ADFR.
  • BOC Sciences. Alkynes - Building Block.
  • Open Access Pub. Alkynes. Journal of New Developments in Chemistry.
  • Chemical Computing Group. Covalent Docking. CCG Video Library.
  • artgerecht. Alkyne – Definition, Properties and Medical Relevance. Lexicon.
  • YouTube. (2020, July 7).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • YouTube. (2025, August 5).
  • Journal of the American Chemical Society. (2021, March 12).
  • Chemistry – A European Journal. Alkyne Activation in the Diversity Oriented Synthesis of sp2‐Rich Scaffolds.
  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • ScienceDaily. (2019, July 30).
  • Reddit. (2020, November 16).
  • Unknown. (2025, February 14). Breakthrough in click chemistry: innovative method revolutionizes drug development.
  • European Journal of Medicinal Chemistry. (2026, March 17).
  • Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable.
  • MedChemExpress. Fragment Library.
  • MDPI. (2026, April 1). Click Reactions in Kinetic Target-Guided Synthesis: Progress in the Discovery of Inhibitors for Biological Targets.
  • ChemScene. Screening Libraries.
  • PubMed. (2025, December 1).
  • YouTube. (2019, July 3). Fragment Based Drug Design - Docking, Screening, Growing and Linking.
  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.

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Safety & Regulatory Compliance

Safety

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate proper disposal procedures

An authoritative guide on the handling, operational safety, and disposal of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate . Designed for researchers and drug development professionals, this document synthesizes struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the handling, operational safety, and disposal of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate . Designed for researchers and drug development professionals, this document synthesizes structural causality with field-proven laboratory safety protocols.

Executive Brief & Mechanistic Causality

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is a highly specialized bifunctional organic compound. Structurally, it features a basic 1-ethyl-imidazole ring conjugated to a methyl propiolate (alkyne-ester) moiety. Understanding its dual reactivity is critical for designing safe handling and disposal procedures.

  • The Propiolate Ester Moiety: The electron-withdrawing ester conjugated to the alkyne makes this molecule a potent Michael acceptor and a highly reactive dienophile/dipolarophile. Propiolate derivatives are sensitive to heat and can undergo exothermic polymerization if exposed to strong nucleophiles or bases 1[1]. They also act as lachrymators and severe mucosal irritants.

  • The Imidazole Ring: The nitrogen atoms in the imidazole ring act as Lewis bases and potential metal-coordinating ligands. This basicity can auto-catalyze unwanted reactions if the compound is not stored in an inert, temperature-controlled environment .

Because of these structural features, improper disposal or accidental mixing with incompatible waste streams (such as strong acids, oxidizers, or transition metal salts) can lead to rapid gas evolution, heat generation, or the formation of shock-sensitive complexes.

Physicochemical & Hazard Profile

The following table summarizes the anticipated hazard profile and physical data based on the compound's functional groups, guiding our downstream operational protocols.

Property / HazardDescriptionCausality & Operational Impact
Physical State Solid or high-viscosity liquidRequires careful transfer to avoid aerosolization or combustible dust formation 2[2].
Reactivity High (Michael Acceptor)Susceptible to nucleophilic attack. Must be kept away from primary amines and thiols outside of controlled reactions.
Health Hazards Skin Irrit. 2, Eye Dam. 1, STOT SE 3The propiolate group acts as a lachrymator; the imidazole is corrosive to tissue.
Incompatibilities Strong oxidizers, heavy metalsImidazole coordinates metals; alkynes can interact with heavy metals. Segregate from inorganic waste.

Operational Workflows & Reactivity Pathways

To ensure safety, the lifecycle of the chemical—from storage to reaction and eventual disposal—must be strictly mapped. The diagram below illustrates the standard operational workflow, highlighting where hazard risks peak due to the molecule's reactivity.

Workflow A 1. Storage (Inert Gas, <4°C) B 2. Handling & Prep (Fume Hood, Nitrile PPE) A->B C 3. Reaction Phase (Cycloaddition / Coupling) B->C D 4. Quenching (Mild Buffer, pH 7) C->D E Hazard Risk (Exothermic Polymerization) C->E If exposed to strong nucleophiles F 5. Waste Segregation D->F

Chemical workflow and reactivity pathway for imidazole propiolate esters.

Self-Validating Experimental Protocols

Protocol A: Post-Reaction Quenching & Workup

Because the unreacted methyl propiolate moiety remains highly reactive, it must be chemically deactivated (quenched) before the reaction mixture is transferred to bulk waste containers.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Quenching is exothermic; lowering the temperature prevents solvent boil-off and side-polymerization.

  • Mild Deactivation: Slowly add a mild aqueous buffer (e.g., saturated ammonium chloride, NH4​Cl ) dropwise while stirring vigorously. Do not use strong bases like NaOH , as this will cause rapid, uncontrolled hydrolysis of the ester and potential alkyne degradation.

  • Phase Separation: Add an extraction solvent (e.g., Ethyl Acetate). Allow the layers to separate.

  • Validation Step: Test the pH of the aqueous layer using indicator paper. It must read between pH 6 and 8. If it is too basic (due to the imidazole), neutralize cautiously with 1M HCl before disposal.

  • Segregation: Separate the organic layer (containing the product/unreacted organics) from the aqueous layer.

Protocol B: Spill Containment & Remediation

In the event of a spill, the primary risks are inhalation of lachrymatory vapors and dermal burns.

  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don a well-fitted respirator (if outside a fume hood), heavy-duty nitrile gloves, and splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust must be avoided, as the reactive alkyne/ester can generate heat upon absorption, posing a fire risk.

  • Neutralization/Absorption: Allow the vermiculite to fully absorb the liquid. If the material is solid, carefully sweep it up using non-sparking tools to avoid generating combustible dust 2[2].

  • Collection: Transfer the absorbed mass into a high-density polyethylene (HDPE) waste container. Seal tightly.

  • Validation Step: Swab the spill area with a weak acidic solution (e.g., 5% acetic acid) to neutralize residual imidazole base, followed by a water wash. Verify the surface pH is neutral.

Comprehensive Disposal Procedures

Disposal of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate must comply with institutional hazardous waste guidelines. Because it contains nitrogen but no halogens (unless synthesized/dissolved in a halogenated solvent like DCM), it requires specific routing to avoid toxic NOx​ emissions during incineration.

Disposal A Waste Generation (Contains Propiolate Ester) B Is it Aqueous or Organic? A->B C Organic Waste B->C Organic D Aqueous Waste B->D Aqueous F Contains Halogenated Solvents (e.g., DCM)? C->F E Verify pH 6-8. Dispose in Aqueous Waste D->E G Halogenated Organic Waste (Requires Specialized Incineration) F->G Yes H Non-Halogenated Organic Waste (Standard Solvent Incineration) F->H No

Waste segregation and disposal decision tree for propiolate ester workflows.

Step-by-Step Disposal Plan:
  • Segregation: Never mix this compound with heavy metal waste (e.g., Copper, Silver, Mercury). The imidazole ring is a strong chelator, and alkynes can unpredictably interact with transition metals.

  • Primary Containerization: Collect organic waste containing this compound in clearly labeled, red-coded "Non-Halogenated Organic Waste" carboys (unless halogenated solvents were used). Ensure the container is vented or not sealed so tightly that pressure cannot escape, as trace hydrolysis can generate gas.

  • Labeling: Label the waste container explicitly with: "Contains: Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (Lachrymator, Irritant, Nitrogenous Organic)."

  • Final Destruction: The designated waste management facility will dispose of this chemical via high-temperature incineration equipped with NOx​ scrubbers, which is the only approved method for completely destroying the stable imidazole ring and reactive alkyne.

References

  • Sigma-Aldrich.SAFETY DATA SHEET - Imidazole.
  • Grokipedia.Methyl propiolate - Safety and environmental considerations.
  • Thermo Fisher Scientific.SAFETY DATA SHEET - 1-Imidazole.

Sources

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